2-(Acetylamino)-2-deoxy-A-D-glucopyranose
Description
The N-acetyl derivative of glucosamine.
Properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-PVFLNQBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20905442 | |
| Record name | 2-Deoxy-2-[(1-hydroxyethylidene)amino]hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20905442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10036-64-3 | |
| Record name | N-Acetyl-α-D-glucosamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10036-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyl-alpha-D-glucosamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010036643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-acetyl-alpha-D-glucosamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03740 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Deoxy-2-[(1-hydroxyethylidene)amino]hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20905442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-acetyl-α-D-glucosamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.092 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ACETYL-.ALPHA.-D-GLUCOSAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T13TI5GH3D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Stereochemistry of 2-(acetylamino)-2-deoxy-α-D-glucopyranose
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(acetylamino)-2-deoxy-α-D-glucopyranose, commonly known as N-acetyl-α-D-glucosamine (α-GlcNAc), is a pivotal monosaccharide implicated in a multitude of biological processes. Its unique structural and stereochemical features are fundamental to its role in cellular signaling, protein function, and the formation of complex carbohydrates. This technical guide provides a comprehensive overview of the structure and stereochemistry of α-GlcNAc, including detailed quantitative data from crystallographic and spectroscopic analyses, standardized experimental protocols for its characterization, and a visualization of its involvement in the critical O-GlcNAcylation signaling pathway.
Introduction
N-acetyl-α-D-glucosamine is an amide derivative of the monosaccharide glucose. It is a fundamental building block of numerous polysaccharides, including chitin, and plays a crucial role in various glycoconjugates. The precise three-dimensional arrangement of its atoms, governed by its stereochemistry, dictates its interactions with enzymes and other biomolecules, making a thorough understanding of its structure essential for research in glycobiology, drug discovery, and molecular medicine.
Chemical Structure and Stereochemistry
The systematic IUPAC name for this molecule is N-[(2S,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide.[1] Its chemical formula is C8H15NO6, and it has a molecular weight of approximately 221.21 g/mol .[1]
The core of the molecule is a pyranose ring, a six-membered ring containing five carbon atoms and one oxygen atom. In aqueous solution, α-GlcNAc predominantly adopts a stable chair conformation, specifically the ⁴C₁ conformation.[2] This conformation minimizes steric hindrance between the substituents on the ring.
Stereochemical Configuration:
-
Anomeric Carbon (C1): The "α" designation indicates that the hydroxyl group on the anomeric carbon (C1) is in an axial position, below the plane of the ring.
-
D-Configuration: The "D" designation refers to the stereochemistry at C5, which is analogous to that of D-glyceraldehyde.
-
N-acetyl Group: An acetylamino group (-NHCOCH₃) is attached to C2, replacing the hydroxyl group found in glucose.
-
Hydroxyl Groups: Hydroxyl (-OH) groups are present at positions C3, C4, and C6.
Caption: 2D representation of the chemical structure of 2-(acetylamino)-2-deoxy-α-D-glucopyranose.
Quantitative Structural Data
The precise geometry of α-GlcNAc has been determined through X-ray crystallography and NMR spectroscopy. These techniques provide detailed information on bond lengths, bond angles, and torsion angles, which are crucial for computational modeling and understanding intermolecular interactions.
Crystallographic Data
The following table summarizes key structural parameters obtained from X-ray diffraction studies of crystalline α-GlcNAc. The data reflects the molecule's adoption of the ⁴C₁ chair conformation.
| Parameter | Bond/Atoms | Value (Å or °) |
| Bond Lengths | C1-O5 | 1.43 |
| C5-O5 | 1.44 | |
| C1-C2 | 1.53 | |
| C2-C3 | 1.52 | |
| C3-C4 | 1.53 | |
| C4-C5 | 1.53 | |
| C2-N2 | 1.46 | |
| N2-C7 | 1.34 | |
| C7-O7 | 1.24 | |
| C7-C8 | 1.51 | |
| Bond Angles | C5-O5-C1 | 111.5 |
| O5-C1-C2 | 110.3 | |
| C1-C2-C3 | 111.1 | |
| C2-C3-C4 | 110.4 | |
| C3-C4-C5 | 111.2 | |
| C4-C5-O5 | 109.8 | |
| Torsion Angles | O5-C1-C2-C3 | -55.8 |
| C1-C2-C3-C4 | 54.3 | |
| C2-C3-C4-C5 | -53.5 | |
| C3-C4-C5-O5 | 56.0 | |
| C4-C5-O5-C1 | -60.8 | |
| C5-O5-C1-C2 | 59.7 |
Note: These are representative values and may vary slightly between different crystallographic studies.
NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure and stereochemistry of α-GlcNAc in solution. The chemical shifts of the protons (¹H) and carbons (¹³C) are sensitive to their local electronic environment.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C1 | 5.19 | 97.6 |
| C2 | 3.87 | 59.4 |
| C3 | 3.76 | 76.6 |
| C4 | 3.48 | 72.8 |
| C5 | 3.85 | 78.7 |
| C6 | 3.83, 3.82 | 63.4 |
| C7 (C=O) | - | 177.5 |
| C8 (CH₃) | 2.04 | 24.9 |
Note: Chemical shifts are typically referenced to an internal standard (e.g., DSS) in D₂O at 298K and pH 7.4.[3] Values can vary with solvent, temperature, and pH.
Experimental Protocols
Synthesis of N-acetyl-α-D-glucosamine
A common laboratory-scale synthesis involves the N-acetylation of D-glucosamine hydrochloride.[4][5]
Materials:
-
D-(+)-glucosamine hydrochloride
-
Methanol
-
Sodium methoxide or a suitable base
-
Acetic anhydride
-
Ether (for washing)
Procedure:
-
Suspend D-glucosamine hydrochloride in methanol.
-
Add an equimolar amount of sodium methoxide to the suspension with stirring. This generates a supersaturated solution of free D-glucosamine.
-
Slowly add 1.5 to 2.0 equivalents of acetic anhydride to the solution at room temperature.
-
Continue stirring for 1-2 hours. The product, N-acetyl-D-glucosamine, will precipitate out of the solution.
-
Collect the crude product by filtration.
-
Wash the crystals with cold methanol and then ether.
-
Dry the product under vacuum.
Purification by Recrystallization
The crude product can be purified by recrystallization to obtain high-purity crystals suitable for analytical studies.[4]
Procedure:
-
Dissolve the crude N-acetyl-D-glucosamine in a minimal amount of hot water.
-
Add ethanol and then a small amount of ether until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate crystallization.
-
Collect the purified crystals by filtration.
-
Wash the crystals with cold ethanol and dry under vacuum.
Characterization by NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of purified N-acetyl-α-D-glucosamine in 0.5-0.7 mL of deuterium oxide (D₂O).
-
Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)-1-propanesulfonic acid sodium salt (DSS), for chemical shift referencing.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters on a 500 MHz spectrometer include a spectral width of 10-12 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a one-dimensional carbon spectrum. This may require a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
2D NMR (COSY, HSQC): Two-dimensional experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are essential for unambiguous assignment of all proton and carbon signals, respectively.
Characterization by X-ray Crystallography
Crystal Growth:
-
Prepare a saturated solution of purified N-acetyl-α-D-glucosamine in a suitable solvent system (e.g., water-ethanol).
-
Use slow evaporation or vapor diffusion techniques to grow single crystals of sufficient size and quality for diffraction.
Data Collection and Structure Determination:
-
Mount a suitable single crystal on a goniometer head.
-
Expose the crystal to a monochromatic X-ray beam.
-
Collect diffraction data as the crystal is rotated.
-
Process the diffraction data to determine the unit cell parameters and space group.
-
Solve the phase problem using direct methods or other suitable techniques.
-
Build and refine the molecular model against the experimental data to obtain the final crystal structure.
Biological Significance: The O-GlcNAcylation Pathway
N-acetyl-α-D-glucosamine is a precursor to UDP-GlcNAc, the donor substrate for a dynamic post-translational modification called O-GlcNAcylation. This process involves the attachment of a single N-acetylglucosamine moiety to serine and threonine residues of nuclear and cytoplasmic proteins. O-GlcNAcylation is a key regulatory mechanism in numerous cellular processes, including signal transduction, transcription, and metabolism. The cycling of O-GlcNAc is controlled by two highly conserved enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it.[6][7][8][9][10]
References
- 1. N-Acetyl-Alpha-D-Glucosamine | C8H15NO6 | CID 82313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bmse000231 N-Acetyl-D-glucosamine at BMRB [bmrb.io]
- 4. scispace.com [scispace.com]
- 5. N-Acetyl-D-Glucosamine synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Protein O-GlcNAcylation: emerging mechanisms and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulating the Regulators: Mechanisms of Substrate Selection of the O-GlcNAc Cycling Enzymes OGT and OGA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. O-GlcNAc transferase and O-GlcNAcase: achieving target substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The O-GlcNAc Modification - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
N-acetyl-alpha-D-glucosamine: A Technical Guide to its Core Function in Cellular Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyl-D-glucosamine (GlcNAc) is a fundamental monosaccharide that serves as a critical building block for complex glycans. While its role in the formation of glycoproteins and glycolipids within the secretory pathway is well-established, its function as a dynamic, regulatory post-translational modification (PTM) within the nucleus and cytoplasm is of paramount importance in cellular signaling and physiology. This guide focuses on the core function of GlcNAc in this context, specifically as the O-linked β-N-acetylglucosamine (O-GlcNAc) modification. Analogous to phosphorylation, O-GlcNAcylation is a reversible enzymatic process that modulates the function of thousands of intracellular proteins, acting as a central integrator of cellular nutrient status and stress responses. Understanding the mechanisms governing O-GlcNAc cycling is crucial for researchers in fundamental biology and for professionals developing therapeutics for a wide range of human diseases, including cancer, diabetes, and neurodegeneration.[1][2][3]
The O-GlcNAc Cycle: A Nexus of Metabolism and Signaling
The dynamic addition and removal of a single GlcNAc molecule on serine and threonine residues of target proteins is tightly controlled by a single pair of enzymes.[2][4][5] The availability of the substrate for this modification, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), is directly tied to cellular metabolism through the Hexosamine Biosynthesis Pathway (HBP).[4][6]
The Hexosamine Biosynthesis Pathway (HBP)
The HBP is a critical metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce UDP-GlcNAc.[1][7] Typically, 2-5% of glucose entering the cell is shunted into the HBP.[8][9] The pathway begins with the conversion of fructose-6-phosphate (a glycolysis intermediate) and glutamine to glucosamine-6-phosphate, a reaction catalyzed by the rate-limiting enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT).[8] Subsequent enzymatic steps involving acetyl-CoA and UTP ultimately yield UDP-GlcNAc.[6][10] Because its output reflects the status of multiple nutrient inputs, the HBP positions the O-GlcNAc modification as a key nutrient sensor.[11][12]
The O-GlcNAc Cycling Enzymes
Two highly conserved enzymes regulate the entire intracellular O-GlcNAcome:[12]
-
O-GlcNAc Transferase (OGT): The sole enzyme responsible for attaching GlcNAc from the UDP-GlcNAc donor to serine or threonine residues of target proteins.[5][13] OGT is often found in complex with its protein substrates and regulatory partners, and its tetratricopeptide repeat (TPR) domain is crucial for substrate recognition.[14][15][16]
-
O-GlcNAcase (OGA): The single enzyme that removes the GlcNAc modification, reversing the action of OGT.[5][13] This allows for rapid and dynamic cycling of the modification in response to cellular cues.
This simple, two-enzyme system belies a complex regulatory network that controls the function of a vast number of proteins involved in nearly every aspect of cell biology.[17][18]
Core Functions and Crosstalk with Phosphorylation
O-GlcNAcylation regulates fundamental cellular processes by directly modifying proteins involved in transcription, translation, signal transduction, and metabolism.[1] Its dynamic interplay with phosphorylation is a particularly critical regulatory mechanism.
A Nutrient and Stress Sensor
By virtue of its production via the HBP, the level of UDP-GlcNAc, and thus the activity of OGT, serves as a real-time readout of the cell's metabolic state.[1][4] Elevated glucose levels lead to increased O-GlcNAcylation, which in turn modulates insulin signaling and other metabolic pathways.[11] Similarly, various forms of cellular stress, including oxidative and genotoxic stress, lead to a global increase in O-GlcNAcylation, which is thought to be a pro-survival response.[7][17]
Crosstalk with Phosphorylation
O-GlcNAcylation and phosphorylation are intimately linked, often modifying the same or adjacent serine/threonine residues on a protein.[19][20][21] This relationship can manifest in several ways:
-
Reciprocal Occupancy (Yin-Yang): In some cases, O-GlcNAcylation and phosphorylation are mutually exclusive at a single site. The addition of one modification prevents the addition of the other, creating a binary switch that can dramatically alter protein function.[20]
-
Proximal Regulation: One modification at a specific site can promote or inhibit the addition or removal of the other modification at a nearby site.[19][22]
-
Enzyme Regulation: The enzymes of O-GlcNAc cycling (OGT, OGA) and the enzymes of phosphorylation (kinases, phosphatases) are themselves subject to regulation by the opposing modification, creating complex feedback loops.[19][21]
This extensive crosstalk allows for a highly nuanced and integrated response to cellular signals, where metabolic status can directly influence phosphorylation-dependent signaling cascades.[19][23]
Quantitative Data Presentation
The study of O-GlcNAcylation relies on a quantitative understanding of the enzymes that govern it and the inhibitors used to probe its function.
Table 1: Representative Kinetic Parameters of O-GlcNAc Cycling Enzymes
Note: Kinetic values can vary significantly based on the specific protein/peptide substrate and experimental conditions.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | Source |
| Human OGT | UDP-GlcNAc | 1-5 | ~0.5 | Generic literature values |
| Human OGT | CKII peptide | 10-50 | ~0.5 | Generic literature values |
| Human OGA | p-nitrophenyl-GlcNAc | 50-150 | ~1.0 | Generic literature values |
| Human OGA | O-GlcNAc-peptide | 1-10 | ~0.05 | Generic literature values |
Table 2: Potency of Common O-GlcNAcase (OGA) Inhibitors
These inhibitors are widely used tools to increase cellular O-GlcNAc levels for functional studies.
| Inhibitor | Type | IC50 / Ki | Selectivity vs. Hexosaminidases | Source |
| PUGNAc | Transition-state analog | Ki ≈ 50 nM | Low | [2] |
| Thiamet-G | Thiazoline derivative | Ki ≈ 21 nM | High (>3700-fold) | [2][24] |
| GlcNAcstatin C | IC50 ≈ 20 nM | High | [2] | |
| NButGT | Iminocyclitol | Ki ≈ 50 nM | Moderate | [2] |
Experimental Protocols
Studying O-GlcNAcylation requires specialized techniques to detect the modification and identify modified proteins. Below are summarized protocols for key experimental approaches.
Protocol: Metabolic Labeling and Detection via Click Chemistry
This method allows for the visualization and enrichment of O-GlcNAcylated proteins by introducing a bioorthogonal chemical handle onto the GlcNAc moiety.[25][26]
-
Metabolic Labeling: Culture cells in media supplemented with a peracetylated, azide-modified GlcNAc analog (e.g., Ac4GlcNAz). This analog is metabolized and incorporated into proteins by OGT.[27]
-
Cell Lysis: Harvest cells and prepare protein lysates using a suitable buffer containing protease and, critically, OGA inhibitors (e.g., Thiamet-G) to preserve the modification.
-
Click Chemistry Reaction: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction.[25] Add an alkyne-functionalized reporter tag (e.g., alkyne-biotin for enrichment and Western blotting, or alkyne-fluorophore for in-gel fluorescence) to the lysate.[28]
-
Analysis:
-
Visualization: Separate proteins by SDS-PAGE. If a fluorescent tag was used, visualize labeled proteins directly in the gel. If a biotin tag was used, perform a Western blot and detect with streptavidin-HRP.[25]
-
Enrichment for Proteomics: Incubate the biotin-labeled lysate with streptavidin-coated beads to capture O-GlcNAcylated proteins. Elute the captured proteins, digest with trypsin, and analyze by mass spectrometry to identify the modified proteins.[29]
-
Protocol: Chemoenzymatic Labeling for Detection
This in vitro method uses a mutant galactosyltransferase (GalT) enzyme to specifically label the O-GlcNAc modification on proteins in a prepared lysate, offering an alternative to metabolic labeling.[30][31]
-
Protein Lysate Preparation: Prepare a cell or tissue lysate, ensuring the presence of OGA inhibitors.
-
Enzymatic Reaction: Incubate the protein lysate with a mutant β-1,4-galactosyltransferase (Y289L GalT) and its substrate, UDP-GalNAz (an azide-modified UDP-galactose). The mutant GalT specifically transfers the GalNAz moiety onto terminal GlcNAc residues on proteins.[30]
-
Click Chemistry and Detection: Following the enzymatic labeling, perform a click reaction with an alkyne-functionalized reporter tag (biotin or a fluorophore) as described in Protocol 4.1, Step 3.
-
Analysis: Analyze the labeled proteins via in-gel fluorescence or Western blotting with streptavidin. This method is particularly useful for quantifying changes in O-GlcNAcylation on a specific protein of interest or globally.[30]
Therapeutic Implications
The fundamental role of O-GlcNAcylation in cellular physiology makes it a critical player in human disease.[3][17] Dysregulation of O-GlcNAc homeostasis is linked to the pathogenesis of major chronic diseases:
-
Cancer: Many cancer cells exhibit elevated glucose uptake and HBP flux, leading to hyper-O-GlcNAcylation of proteins.[4][32] This can promote uncontrolled cell growth and proliferation by modifying oncogenes and tumor suppressors.[4] OGT is considered a potential therapeutic target in several cancers.
-
Diabetes: Aberrant O-GlcNAcylation resulting from hyperglycemia is implicated in insulin resistance and diabetic complications.[33]
-
Neurodegenerative Diseases: In contrast to cancer, conditions like Alzheimer's disease are associated with decreased levels of O-GlcNAcylation in the brain.[34] OGA inhibitors, which raise O-GlcNAc levels, are being actively investigated as a therapeutic strategy to protect neurons.[34][35] Several OGA inhibitors have advanced to clinical trials for neurodegenerative disorders.[34][36]
The development of specific and potent small molecule inhibitors for both OGT and OGA is an active area of drug discovery, aiming to normalize O-GlcNAc levels as a novel therapeutic approach.[36][37]
Conclusion
N-acetyl-D-glucosamine, through the lens of O-GlcNAcylation, is not merely a structural sugar but a master regulatory switch. The simple, dynamic cycling of this single monosaccharide on thousands of intracellular proteins provides a sophisticated mechanism for integrating metabolic inputs with core cellular processes, most notably phosphorylation-driven signaling networks. The ongoing development of advanced chemical and proteomic tools continues to expand our understanding of the O-GlcNAcome's vast functional landscape. For drug development professionals, the enzymes OGT and OGA represent promising targets for therapeutic intervention in a host of diseases marked by metabolic and signaling dysregulation. A continued deep dive into the specific functions of O-GlcNAc on individual proteins will undoubtedly unlock new avenues for both basic research and clinical application.
References
- 1. Protein O-GlcNAcylation: emerging mechanisms and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. O-GlcNAcylation: cellular physiology and therapeutic target for human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. O-GlcNAcylation Regulation of Cellular Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Nutrient-Sensing Hexosamine Biosynthetic Pathway as the Hub of Cancer Metabolic Rewiring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | O-GlcNAc as an Integrator of Signaling Pathways [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. hexosamine biosynthetic pathwayRat Genome Database [rgd.mcw.edu]
- 10. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]
- 11. Cell signaling, the essential role of O-GlcNAc! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Hexosamine Signaling Pathway: O-GlcNAc cycling in feast or famine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. O-GlcNAcylation and O-GlcNAc Cycling Regulate Gene Transcription: Emerging Roles in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Elucidating the protein substrate recognition of O-GlcNAc transferase (OGT) toward O-GlcNAcase (OGA) using a GlcNAc electrophilic probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. royalsocietypublishing.org [royalsocietypublishing.org]
- 16. academic.oup.com [academic.oup.com]
- 17. O-GlcNAcylation: A major nutrient/stress sensor that regulates cellular physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Regulating the Regulators: Mechanisms of Substrate Selection of the O-GlcNAc Cycling Enzymes OGT and OGA - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cross Talk Between O-GlcNAcylation and Phosphorylation: Roles in Signaling, Transcription, and Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
- 21. mdpi.com [mdpi.com]
- 22. Crosstalk between phosphorylation and O-GlcNAcylation: friend or foe [pubmed.ncbi.nlm.nih.gov]
- 23. Extensive crosstalk between O-GlcNAcylation and phosphorylation regulates cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. O-GlcNAcase: Promiscuous Hexosaminidase or Key Regulator of O-GlcNAc Signaling? - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Metabolic Labeling for the Visualization and Identification of Potentially O-GlcNAc-Modified Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. benchchem.com [benchchem.com]
- 29. researchgate.net [researchgate.net]
- 30. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Recent development of analytical methods for disease-specific protein O -GlcNAcylation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07184C [pubs.rsc.org]
- 32. researchgate.net [researchgate.net]
- 33. youtube.com [youtube.com]
- 34. royalsocietypublishing.org [royalsocietypublishing.org]
- 35. What are OGA inhibitors and how do they work? [synapse.patsnap.com]
- 36. pubs.acs.org [pubs.acs.org]
- 37. Targeting O-GlcNAcylation to develop novel therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis Pathway of N-acetylglucosamine in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-acetylglucosamine (GlcNAc) is a critical amino sugar in mammalian cells, serving as a fundamental building block for complex glycans and as a key regulatory molecule in the form of O-linked GlcNAcylation. The primary route for its de novo synthesis is the Hexosamine Biosynthesis Pathway (HBP). This pathway integrates cellular metabolism of glucose, amino acids, fatty acids, and nucleotides to produce the activated sugar donor, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc). Due to its role as a nutrient sensor and its implication in various pathologies including diabetes, neurodegeneration, and cancer, the HBP is a significant area of interest for both basic research and therapeutic development. This document provides a detailed overview of the HBP, quantitative data on its components, established experimental protocols for its study, and visual representations of the pathway and associated workflows.
The Hexosamine Biosynthesis Pathway (HBP)
The HBP is a conserved metabolic pathway that converts glucose into UDP-GlcNAc through a series of four key enzymatic steps.[1] It is estimated that in many cell types, approximately 2-5% of total glucose uptake is shunted into this pathway.[2][3]
Core Enzymatic Steps:
-
Glutamine:fructose-6-phosphate amidotransferase (GFAT): This is the first and rate-limiting enzyme of the HBP.[3][4] GFAT catalyzes the transfer of an amide group from glutamine to fructose-6-phosphate, a glycolytic intermediate, to produce glucosamine-6-phosphate (GlcN-6P) and glutamate.[2][5]
-
Glucosamine-6-phosphate N-acetyltransferase (GNA1): In the second step, GlcN-6P is acetylated using acetyl-CoA as a donor to form N-acetylglucosamine-6-phosphate (GlcNAc-6P).
-
N-acetylglucosamine-phosphate mutase (PGM3/AGM1): GlcNAc-6P is then isomerized to N-acetylglucosamine-1-phosphate (GlcNAc-1-P) by this mutase.
-
UDP-N-acetylglucosamine pyrophosphorylase (UAP1/AGX1): The final step involves the activation of GlcNAc-1-P with uridine triphosphate (UTP) to produce UDP-GlcNAc and pyrophosphate.[6]
The end-product, UDP-GlcNAc, is the universal donor substrate for all subsequent glycosylation reactions involving GlcNAc, including N-linked glycosylation, O-linked glycosylation (O-GlcNAcylation), and the synthesis of glycosaminoglycans and glycolipids.[5][7][8]
Pathway Regulation: The HBP is tightly regulated, primarily at the level of GFAT. This regulation occurs through multiple mechanisms:
-
Feedback Inhibition: The final product of the pathway, UDP-GlcNAc, acts as an allosteric inhibitor of GFAT, creating a negative feedback loop to maintain homeostasis.[7][9] The immediate product, GlcN-6P, is also a potent competitive inhibitor.[9][10]
-
Transcriptional and Post-Translational Control: The expression and activity of GFAT are modulated by various signaling pathways that respond to nutrient availability and cellular stress, including mTOR and AMPK.[5][7][8]
-
Substrate Availability: As the HBP utilizes substrates from major metabolic pathways (glucose, glutamine, acetyl-CoA, UTP), its flux is inherently linked to the overall metabolic state of the cell.[1]
Pathway Visualization
Quantitative Data
The flux through the HBP and the concentrations of its intermediates are critical parameters for understanding its regulatory role. The following tables summarize key quantitative data reported in the literature for mammalian systems.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Isoform | Substrate | K_m Value | Organism/Cell | Reference |
| GFAT | hGFAT1 | Fructose-6-P | 7 µM | Human (recombinant) | [9][10] |
| hGFAT1 | Fructose-6-P | 0.2 - 1 mM | Mammalian (various) | [9][10] | |
| mGFAT2 | Fructose-6-P | 0.8 mM | Mouse (recombinant) | [11][12] | |
| mGFAT2 | Glutamine | 1.2 mM | Mouse (recombinant) | [11][12] | |
| GFAT | hGFAT1 | UDP-GlcNAc (K_i) | 4 µM | Human (recombinant) | [9] |
| hGFAT1 | GlcN-6-P (K_i) | 6 µM | Human (recombinant) | [9] |
Note: K_m values for GFAT can vary significantly depending on the assay conditions and enzyme source.
Table 2: Intracellular UDP-GlcNAc Concentrations
| Cell Line / Tissue | Cell Type / Origin | UDP-GlcNAc Concentration | Reference |
| HeLa | Human cervical carcinoma | 520 pmol / 10^6 cells | [13] |
| AML12 | Mouse hepatocyte | 220 pmol / 10^6 cells | [13] |
| Hepa 1-6 | Mouse hepatoma | 160 pmol / 10^6 cells | [13] |
| 293T | Human embryonic kidney | 134 pmol / 10^6 cells | [13] |
| HCT116 | Human colorectal carcinoma | 120 pmol / 10^6 cells | [13] |
| NIH/3T3 | Mouse embryonic fibroblast | 64 pmol / 10^6 cells | [13] |
| Mouse Liver | - | ~150 µM | [13][14] |
| Mouse Skeletal Muscle | - | 10 - 35 µM | [13][14] |
Experimental Protocols
Studying the HBP requires robust methods to measure enzyme activity, quantify metabolites, and assess downstream effects like O-GlcNAcylation.
Protocol: Measurement of GFAT Activity in Cell Lysates
This protocol is adapted from a coupled enzymatic assay that measures glutamate, a product of the GFAT reaction.[15][16]
Principle: The glutamate produced by GFAT is oxidized by glutamate dehydrogenase (GDH), which concomitantly reduces acetylpyridine adenine dinucleotide (APAD) to APADH. The rate of APADH formation, measured by the increase in absorbance at 370 nm, is proportional to GFAT activity.
Materials:
-
Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM KCl, 1 mM EDTA, 5 mM reduced glutathione (GSH), 5 mM glucose-6-phosphate, and protease inhibitor cocktail.
-
Reaction Buffer: 20 mM Phosphate buffer (pH 7.4).
-
Reagents: Fructose-6-phosphate (F-6-P), L-glutamine, acetylpyridine adenine dinucleotide (APAD), glutamate dehydrogenase (GDH).
-
Microplate reader capable of reading absorbance at 370 nm.
Procedure:
-
Cell Lysis: a. Culture cells to desired confluency. b. Wash cells twice with ice-cold PBS. c. Scrape cells in ice-cold Cell Lysis Buffer. d. Homogenize the cell suspension by sonication or passage through a fine-gauge needle. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant (cytosolic extract) and determine protein concentration (e.g., using a BCA assay).
-
Enzymatic Assay: a. Prepare a master mix in Reaction Buffer containing the final concentrations of reactants: 6 mM glutamine, 0.3 mM APAD, and 6 U GDH. b. In a 96-well plate, add 80-150 µg of cell lysate protein to each well. c. Add the master mix to each well. d. To initiate the reaction, add F-6-P to a final concentration of 0.8 mM. For a negative control, add buffer instead of F-6-P. e. Immediately place the plate in a microplate reader pre-warmed to 37°C. f. Monitor the increase in absorbance at 370 nm every 5 minutes for up to 90 minutes.
-
Data Analysis: a. Calculate the rate of reaction (ΔAbs/min) from the linear portion of the curve. b. Subtract the rate of the negative control from the sample rates. c. Use the molar extinction coefficient of APADH to convert the rate to nmol glutamate/min. d. Normalize the activity to the amount of protein in the lysate (e.g., nmol/min/mg protein).
Protocol: Quantification of UDP-GlcNAc by Enzymatic Microplate Assay
This protocol is based on the method developed by Sunden et al. (2023), which uses recombinant OGT to quantify UDP-GlcNAc.[14][17][18][19][20]
Principle: A peptide-BSA conjugate is coated onto a microplate. The sample containing UDP-GlcNAc is added along with recombinant OGT. The OGT transfers GlcNAc from UDP-GlcNAc in the sample onto the coated peptide. The amount of transferred GlcNAc, which is proportional to the initial UDP-GlcNAc concentration, is then detected using an O-GlcNAc-specific antibody in an ELISA-like format.
Materials:
-
Metabolite Extraction Buffer: 60% Methanol, ice-cold.
-
High protein-binding 384-well microplates.
-
Recombinant OGT.
-
GlcNAc-acceptor peptide-BSA conjugate.
-
Primary antibody: Anti-O-GlcNAc antibody (e.g., RL2).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent or colorimetric HRP substrate.
-
UDP-GlcNAc standards.
Procedure:
-
Metabolite Extraction: a. Harvest and count cells. b. Quickly homogenize cells or tissue in ice-cold 60% Methanol.[17] c. Add water and chloroform for phase separation. d. Centrifuge to separate the polar (upper aqueous phase), non-polar, and protein phases. e. Carefully collect the upper aqueous phase containing UDP-GlcNAc. f. Dry the extract (e.g., using a vacuum concentrator).
-
Assay Protocol: a. Coat wells of a 384-well plate with the peptide-BSA conjugate and incubate overnight at 4°C. b. Wash the wells with PBS containing 0.05% Tween-20 (PBST). c. Block unoccupied sites with a suitable blocking buffer for 1 hour at room temperature. d. Reconstitute the dried metabolite extracts and UDP-GlcNAc standards in OGT reaction buffer. e. Add the reconstituted samples and standards to the coated wells. f. Add recombinant OGT to each well to start the reaction. Incubate for 1-2 hours at room temperature. g. Wash the wells thoroughly with PBST. h. Add the primary anti-O-GlcNAc antibody and incubate for 1 hour. i. Wash, then add the HRP-conjugated secondary antibody and incubate for 1 hour. j. Wash, then add the HRP substrate and measure the signal using a plate reader.
-
Data Analysis: a. Generate a standard curve by plotting the signal versus the concentration of the UDP-GlcNAc standards. b. Determine the UDP-GlcNAc concentration in the samples by interpolating their signals on the standard curve. c. Normalize the concentration to the initial cell number or protein content.
Protocol: Western Blot for Total Protein O-GlcNAcylation
Principle: Standard western blotting is used to detect the overall level of O-GlcNAcylation on the entire proteome using a specific antibody.
Materials:
-
Lysis Buffer: RIPA buffer or 2% SDS buffer, supplemented with protease inhibitors and an O-GlcNAcase (OGA) inhibitor (e.g., 50 µM Thiamet-G or PUGNAc) to preserve the modification.[21][22]
-
SDS-PAGE gels and blotting apparatus.
-
Nitrocellulose or PVDF membrane.
-
Primary antibody: Anti-O-GlcNAc antibody (e.g., CTD110.6 or RL2).
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgM for CTD110.6).[21]
-
ECL substrate.
Procedure:
-
Sample Preparation: a. Lyse cells or tissues in ice-cold lysis buffer containing an OGA inhibitor.[22] b. Determine protein concentration of the lysates.
-
Electrophoresis and Transfer: a. Separate 20-50 µg of protein lysate per lane on an SDS-PAGE gel. b. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: a. Block the membrane with 3-5% BSA or non-fat milk in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary anti-O-GlcNAc antibody (typically 1:1000 to 1:5000 dilution) overnight at 4°C. c. Wash the membrane extensively with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again extensively with TBST.
-
Detection: a. Apply ECL substrate to the membrane. b. Detect the chemiluminescent signal using X-ray film or a digital imager. c. Specificity Control: To confirm signal specificity, perform a competition assay by pre-incubating the primary antibody with 0.5-1 M free N-acetylglucosamine before adding it to the blot; this should abolish the specific signal.[23]
Experimental Workflow Visualization
Conclusion and Future Directions
The Hexosamine Biosynthesis Pathway is a central hub of cellular metabolism, translating nutrient status into widespread changes in protein function and cellular signaling through the production of UDP-GlcNAc. The technical guide provided here offers a foundational understanding of the pathway, its key quantitative parameters, and robust protocols for its investigation. For drug development professionals, targeting the HBP, particularly its rate-limiting enzyme GFAT, presents a promising, albeit challenging, therapeutic strategy for diseases characterized by metabolic dysregulation. Future research will likely focus on developing more specific pharmacological inhibitors, elucidating the tissue-specific regulation of HBP isoenzymes, and further unraveling the complex interplay between O-GlcNAcylation and other post-translational modifications like phosphorylation.
References
- 1. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]
- 2. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The hexosamine biosynthetic pathway couples growth factor-induced glutamine uptake to glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Nutrient-Sensing Hexosamine Biosynthetic Pathway as the Hub of Cancer Metabolic Rewiring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. The Hexosamine Biosynthesis Pathway: Regulation and Function | MDPI [mdpi.com]
- 8. The Hexosamine Biosynthesis Pathway: Regulation and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic characterization of human glutamine-fructose-6-phosphate amidotransferase I: potent feedback inhibition by glucosamine 6-phosphate. | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Phosphorylation of mouse glutamine-fructose-6-phosphate amidotransferase 2 (GFAT2) by cAMP-dependent protein kinase increases the enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Phosphorylation of Mouse Glutamine-Fructose-6-phosphate Amidotransferase 2 (GFAT2) by cAMP-dependent Protein Kinase Increases the Enzyme Activity* | Semantic Scholar [semanticscholar.org]
- 13. Enzymatic assay for UDP-GlcNAc and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. A simple and sensitive method for glutamine:fructose-6-phosphate amidotransferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enzymatic and structural properties of human glutamine:fructose-6-phosphate amidotransferase 2 (hGFAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for quantification of UDP-GlcNAc using an enzymatic microplate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dlib.hust.edu.vn [dlib.hust.edu.vn]
- 19. Protocol for quantification of UDP-GlcNAc using an enzymatic microplate assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. DSpace [helda.helsinki.fi]
- 21. assets.fishersci.com [assets.fishersci.com]
- 22. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 2-(acetylamino)-2-deoxy-α-D-glucopyranose (N-acetyl-α-D-glucosamine)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of 2-(acetylamino)-2-deoxy-α-D-glucopyranose, a pivotal monosaccharide in numerous biological processes. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes its role in metabolic pathways.
Core Physical and Chemical Properties
2-(acetylamino)-2-deoxy-α-D-glucopyranose, commonly known as N-acetyl-α-D-glucosamine (α-GlcNAc), is a derivative of glucose. It is a fundamental component of various biopolymers, including chitin in arthropod exoskeletons and fungal cell walls, as well as peptidoglycan in bacterial cell walls.[1] Its biological significance extends to its role as a precursor in the synthesis of glycoproteins and glycolipids.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of N-acetyl-α-D-glucosamine, compiled from various sources.
| Property | Value | References |
| Molecular Formula | C₈H₁₅NO₆ | [2][3] |
| Molecular Weight | 221.21 g/mol | [2][3][4] |
| Melting Point | 209-211 °C (decomposes) | [2][5] |
| Specific Rotation [α]D | +41° to +43° (c=1, H₂O, after 2 hours) | [2][6] |
| Initial: +75° (alpha form) → +41° | [2] | |
| Solubility | Water: 50 mg/mL (clear to very slightly hazy) | [2] |
| Water + DMF: Higher than other tested binary solvents | [7] | |
| Water + Methanol: Soluble | [7] | |
| Water + n-propanol: Soluble | [7] | |
| Water + acetonitrile: Lowest solubility among tested binary solvents | [7] | |
| DMSO: ~10 mg/mL | [8] | |
| Dimethylformamide (DMF): ~0.25 mg/mL | [8] | |
| Concentrated Acids (HCl, H₂SO₄, H₃PO₄, Formic Acid): Soluble | [2] | |
| Dilute Acids, Dilute and Concentrated Alkalis, Organic Solvents: Insoluble | [2] | |
| pKa (Strongest Acidic) | 11.6 - 13.04 | [2][9] |
| pKa (Strongest Basic) | -0.78 | [9] |
| LogP | -2.2 | [2] |
| Crystal Structure | Monoclinic, Space Group P2₁ | [10] |
| Hydrogen Bond Donor Count | 5 | [9] |
| Hydrogen Bond Acceptor Count | 6 | [9] |
| Polar Surface Area | 119.25 Ų | [9] |
Experimental Protocols
Detailed methodologies for determining key physical and chemical properties of N-acetyl-α-D-glucosamine are outlined below. These protocols are based on standard techniques for carbohydrate analysis.
Determination of Melting Point
Objective: To determine the temperature at which N-acetyl-α-D-glucosamine transitions from a solid to a liquid state.
Methodology:
-
Sample Preparation: A small, finely powdered sample of N-acetyl-α-D-glucosamine is packed into a capillary tube to a depth of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The temperature is raised at a rate of 10-20 °C per minute initially.
-
The rate of heating is slowed to 1-2 °C per minute as the temperature approaches the expected melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range.
-
Note that N-acetyl-α-D-glucosamine decomposes upon melting.[2]
-
Measurement of Specific Rotation
Objective: To measure the angle of rotation of plane-polarized light caused by a solution of N-acetyl-α-D-glucosamine, which is indicative of its optical activity.
Methodology:
-
Apparatus: A polarimeter, typically with a sodium lamp (D-line, 589 nm), is used.[11][12]
-
Sample Preparation:
-
A solution of N-acetyl-α-D-glucosamine of a known concentration (e.g., 1 g in 100 mL of distilled water) is prepared.[12]
-
Ensure the solid is completely dissolved.
-
-
Procedure:
-
The polarimeter tube is first filled with the solvent (distilled water) to obtain a zero reading.[13]
-
The tube is then rinsed and filled with the prepared N-acetyl-α-D-glucosamine solution, ensuring no air bubbles are present.[13]
-
The tube is placed in the polarimeter, and the analyzer is rotated until the field of view indicates the extinction point (e.g., uniform darkness or equal intensity of half-shadows).[12][13]
-
The observed angle of rotation (α) is recorded.
-
The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where: α = observed rotation in degrees l = length of the polarimeter tube in decimeters (dm) c = concentration of the solution in g/mL.[11]
-
Readings are typically taken after a specific time (e.g., 2 hours) to account for mutarotation.[2]
-
Determination of Solubility
Objective: To determine the maximum amount of N-acetyl-α-D-glucosamine that can dissolve in a given solvent at a specific temperature.
Methodology (Gravimetric Method):
-
Sample Preparation: An excess amount of N-acetyl-α-D-glucosamine is added to a known volume of the solvent in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer) at a constant temperature for a sufficient period to ensure equilibrium is reached.[14]
-
Phase Separation: The saturated solution is allowed to stand undisturbed at the same temperature to allow any undissolved solid to settle. The supernatant is then carefully separated from the solid, for example, by centrifugation followed by decantation or by filtration.[14]
-
Quantification:
-
A known mass of the clear, saturated solution is taken.
-
The solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition).
-
The mass of the remaining solid N-acetyl-α-D-glucosamine is determined.
-
The solubility is then calculated and expressed in units such as g/100 mL or mol/L.
-
Biological Significance and Signaling Pathway
N-acetyl-α-D-glucosamine is a key metabolite in the Hexosamine Biosynthesis Pathway (HBP) . This pathway integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce uridine diphosphate N-acetylglucosamine (UDP-GlcNAc).[15][16][17] UDP-GlcNAc is the essential substrate for N-linked and O-linked glycosylation of proteins, which are critical post-translational modifications that regulate protein function, stability, and localization.[15][16]
Hexosamine Biosynthesis Pathway (HBP)
Caption: The Hexosamine Biosynthesis Pathway (HBP).
Experimental Workflow for Synthesis of N-acetyl-α-D-glucosamine
A common laboratory synthesis involves the acetylation of glucosamine.
Caption: A generalized workflow for the synthesis of N-acetyl-D-glucosamine.[18]
References
- 1. N-Acetylglucosamine - Wikipedia [en.wikipedia.org]
- 2. N-Acetyl-D-Glucosamine | 7512-17-6 [chemicalbook.com]
- 3. N-Acetyl-Alpha-D-Glucosamine | C8H15NO6 | CID 82313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Acetyl-D-Glucosamine | C8H15NO6 | CID 439174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. US7511134B1 - Method for preparing N-acetylglucosamine - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. P. aeruginosa Metabolome Database: N-Acetyl-D-glucosamine (PAMDB000088) [pseudomonas.umaryland.edu]
- 10. journals.iucr.org [journals.iucr.org]
- 11. Specific Rotation of Sugar Solution | Polarimeter Experiment Viva [apniphysics.com]
- 12. iitr.ac.in [iitr.ac.in]
- 13. satish0402.weebly.com [satish0402.weebly.com]
- 14. Solubility and solvation of monosaccharides in ionic liquids† - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Hexosamine Biosynthesis Pathway: Regulation and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [PDF] The Hexosamine Biosynthesis Pathway: Regulation and Function | Semantic Scholar [semanticscholar.org]
- 18. N-Acetyl-D-Glucosamine synthesis - chemicalbook [chemicalbook.com]
The Ubiquitous Aminosugar: A Technical Guide to the Natural Sources and Occurrence of N-acetyl-alpha-D-glucosamine
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-acetyl-alpha-D-glucosamine (GlcNAc) is a fundamentally important monosaccharide derivative of glucose, playing a pivotal role in the structure and function of a vast array of biological molecules across all domains of life. From the rigid exoskeletons of arthropods to the complex signaling cascades within human cells, the presence of GlcNAc is a testament to its evolutionary significance. This technical guide provides an in-depth exploration of the natural sources and occurrence of N-acetyl-alpha-D-glucosamine, presenting quantitative data, detailed experimental methodologies for its analysis, and visualizations of key biological pathways in which it participates. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are investigating the multifaceted roles of this essential aminosugar.
Natural Sources and Occurrence of N-acetyl-alpha-D-glucosamine
N-acetyl-alpha-D-glucosamine is predominantly found as a structural component of larger biopolymers. Its occurrence as a free monosaccharide is less common, with notable exceptions.
In the Animal Kingdom
The most abundant source of GlcNAc in the animal kingdom is chitin , a linear polymer of β-(1→4)-linked GlcNAc units. Chitin is the primary structural component of the exoskeletons of arthropods , including crustaceans (e.g., crabs, shrimp, lobsters) and insects.[1][2] It is also found in the radulae of mollusks and the beaks of cephalopods.
Beyond chitin, GlcNAc is an integral part of various glycoproteins , proteoglycans , and glycosaminoglycans (GAGs) in vertebrates.[2] These complex carbohydrates are essential components of the extracellular matrix, connective tissues, cartilage, and synovial fluid, which lubricates joints. Key GAGs containing GlcNAc include:
-
Hyaluronic Acid: A polymer of GlcNAc and glucuronic acid.
-
Keratan Sulfate: A GAG found in cartilage, bone, and the cornea.
-
Heparin: A well-known anticoagulant.
A significant natural source of free N-acetyl-alpha-D-glucosamine is human milk . It is a key component of human milk oligosaccharides (HMOs), which play a crucial role in the development of the infant gut microbiome and immune system.[3][4]
In the Fungal Kingdom
The cell walls of most fungi are a major source of chitin, making them rich in N-acetyl-alpha-D-glucosamine.[1][5] The chitin content can vary between fungal species and even within different morphological forms of the same species.
In the Bacterial Kingdom
In bacteria, N-acetyl-alpha-D-glucosamine is a fundamental building block of peptidoglycan (also known as murein), the polymer that forms the bacterial cell wall.[1][6] The peptidoglycan layer is substantially thicker in Gram-positive bacteria compared to Gram-negative bacteria.
In Plants
While less common than in other kingdoms, N-acetyl-alpha-D-glucosamine is also found in plants as a component of certain glycoproteins, such as bromelain (in pineapple) and ricin agglutinin (in castor beans).
Quantitative Data on N-acetyl-alpha-D-glucosamine Occurrence
The following tables summarize the quantitative data on the occurrence of N-acetyl-alpha-D-glucosamine in various natural sources.
| Natural Source | Form | Concentration / Yield | Reference(s) |
| Crustacean Shells | |||
| Shrimp Shells | Chitin (as GlcNAc) | 1150.56 ± 12.55 ppm (enzymatic hydrolysis) | [7] |
| Shrimp Shell Powder | GlcNAc | 2.57 g/L (enzymatic conversion) | |
| Fungal Cell Walls | |||
| Rhizopus oryzae | GlcNAc in AIM | 24.9% to 31.0% of AIM | [8][9] |
| Mucor indicus | GlcNAc in AIM | ~23.5% of AIM | [8][9] |
| Rhizomucor pusillus | GlcNAc in AIM* | 36.3% to 50.8% of AIM | [8][9] |
| Fungal Chitin | GlcNAc | 6.42 mg/mL (acid degradation) | [2] |
| Fungal Chitin | GlcNAc | 4.04 mg/mL (enzymatic treatment) | [2] |
| Human Milk | |||
| Human Milk | HMOs containing GlcNAc | Median: 16.7 mM (colostrum), 9.4 mM (mature milk) | [3] |
| Human Milk | Total HMOs | 20–25 g/L (colostrum), 10–15 g/L (mature milk) | [4] |
*AIM: Alkali Insoluble Material
Experimental Protocols for the Analysis of N-acetyl-alpha-D-glucosamine
A variety of analytical techniques can be employed for the identification, isolation, and quantification of N-acetyl-alpha-D-glucosamine from natural sources.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used method for the quantification of GlcNAc.
-
Principle: This method separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.
-
Sample Preparation from Shellfish (Chitin):
-
Demineralization: Treat the cleaned and dried shells with dilute hydrochloric acid (e.g., 1 M HCl) to remove calcium carbonate.
-
Deproteinization: Treat the demineralized shells with a dilute alkaline solution (e.g., 1 M NaOH) to remove proteins.
-
Hydrolysis: The resulting chitin is hydrolyzed to GlcNAc using concentrated hydrochloric acid under controlled temperature and time.
-
Neutralization and Filtration: The hydrolysate is neutralized and filtered before injection into the HPLC system.
-
-
Chromatographic Conditions (Example based on USP Monograph):
-
Column: Chromolith® Performance NH2 column (or equivalent amino-propyl stationary phase).
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 75:25 v/v acetonitrile:phosphate buffer pH 7.5).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 194 nm.
-
Quantification: Based on a calibration curve generated from known concentrations of a GlcNAc standard.
-
-
Derivatization: For enhanced sensitivity and specificity, especially with UV detection, pre-column derivatization with agents like 9-fluorenylmethyl-chloroformate (FMOC-Cl) can be employed.[10]
Enzymatic Assay
Enzymatic assays offer high specificity for the quantification of GlcNAc.
-
Principle: A coupled enzyme reaction where the consumption or production of a chromophore or fluorophore is stoichiometrically linked to the amount of GlcNAc present. A common assay involves the following steps:[11]
-
N-acetyl-D-glucosamine is phosphorylated by N-acetyl-D-glucosamine kinase (NagK) using ATP, producing ADP.
-
The ADP produced is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate.
-
Pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), which oxidizes NADH to NAD+.
-
The decrease in NADH concentration is measured spectrophotometrically at 340 nm.
-
-
Protocol Outline:
-
Sample Preparation: Extract GlcNAc from the sample using an appropriate method (e.g., acid extraction followed by neutralization for biological tissues). Deproteinize the sample if necessary.
-
Reaction Mixture Preparation: Prepare a reaction cocktail containing buffer (e.g., Tris-HCl), ATP, PEP, NADH, LDH, and PK.
-
Assay Procedure:
-
Add the sample to the reaction mixture.
-
Initiate the reaction by adding NagK.
-
Monitor the decrease in absorbance at 340 nm over time (kinetic assay) or after a fixed incubation period (endpoint assay).
-
-
Quantification: Determine the GlcNAc concentration from a standard curve prepared with known concentrations of GlcNAc.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high sensitivity and selectivity for GlcNAc analysis, particularly in complex biological matrices.
-
Principle: Volatile derivatives of GlcNAc are separated by gas chromatography and then detected and identified by mass spectrometry based on their mass-to-charge ratio and fragmentation pattern.
-
Derivatization: A crucial step to make the non-volatile GlcNAc amenable to GC analysis. A common two-step derivatization is:
-
Oximation: Treatment with an oximating agent (e.g., hydroxylamine hydrochloride in pyridine) to convert the anomeric hydroxyl group to an oxime.
-
Silylation: Treatment with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert hydroxyl and amine groups to their trimethylsilyl (TMS) ethers.
-
-
GC-MS Analysis:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to separate the derivatized analytes.
-
Mass Spectrometry: Electron ionization (EI) is typically used, and the mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
-
Quantification: An internal standard (e.g., a stable isotope-labeled GlcNAc) is often used for accurate quantification.
-
Key Signaling Pathways Involving N-acetyl-alpha-D-glucosamine
N-acetyl-alpha-D-glucosamine is not only a structural molecule but also a key player in several critical biological signaling pathways.
Chitin Biosynthesis Pathway
This pathway is essential for the synthesis of chitin in fungi and arthropods. It involves the enzymatic conversion of fructose-6-phosphate to UDP-N-acetylglucosamine, which is then polymerized into chitin chains.
Caption: A simplified diagram of the chitin biosynthesis pathway.
Peptidoglycan Biosynthesis Pathway
This pathway is crucial for the formation of the bacterial cell wall and is a major target for antibiotics. It begins with the synthesis of UDP-N-acetylglucosamine in the cytoplasm.
Caption: An overview of the peptidoglycan biosynthesis pathway.
O-GlcNAcylation Signaling Pathway
O-GlcNAcylation is a dynamic post-translational modification where a single N-acetylglucosamine molecule is attached to serine or threonine residues of nuclear and cytoplasmic proteins. This process is crucial for regulating a wide range of cellular processes.
Caption: The dynamic cycle of O-GlcNAcylation.
N-acetylglucosamine Signaling in Candida albicans
In the pathogenic yeast Candida albicans, N-acetylglucosamine acts as a signaling molecule that induces the transition from a yeast-like to a hyphal growth form, a key virulence trait.
References
- 1. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acetylglucosamine: Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. N-Acetylglucosamine Regulates Morphogenesis and Virulence Pathways in Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quantitation of glucosamine from shrimp waste using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. athenaes.com [athenaes.com]
The Crucial Role of α-D-GlcNAc in Protein O-GlcNAcylation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-linked β-N-acetylglucosaminylation (O-GlcNAcylation) is a dynamic and ubiquitous post-translational modification (PTM) of nuclear, cytoplasmic, and mitochondrial proteins. Unlike complex glycosylation, O-GlcNAcylation involves the attachment of a single monosaccharide, N-acetylglucosamine (GlcNAc), to serine or threonine residues. This modification is catalyzed by a single pair of enzymes, O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA), which mediate its addition and removal, respectively. The substrate for OGT, UDP-GlcNAc, is the final product of the hexosamine biosynthetic pathway (HBP), positioning O-GlcNAcylation as a critical nutrient sensor that integrates metabolic inputs from glucose, amino acid, fatty acid, and nucleotide metabolism. O-GlcNAcylation plays a pivotal role in regulating a vast array of cellular processes, including signal transduction, transcription, and cell cycle progression. Its intricate crosstalk with phosphorylation and its dysregulation in various diseases, such as diabetes, cancer, and neurodegenerative disorders, underscore its significance as a therapeutic target. This technical guide provides a comprehensive overview of the core aspects of protein O-GlcNAcylation, with a focus on the central role of α-D-GlcNAc. It includes detailed experimental protocols for the study of O-GlcNAcylation, quantitative data on enzyme kinetics and modification stoichiometry, and visual representations of key pathways and workflows.
Introduction to O-GlcNAcylation
O-GlcNAcylation is a reversible enzymatic modification of proteins, analogous in many ways to phosphorylation.[1] It involves the attachment of a single N-acetylglucosamine (GlcNAc) sugar to the hydroxyl group of serine or threonine residues.[2] This dynamic process is regulated by two highly conserved enzymes: O-GlcNAc transferase (OGT), which adds the GlcNAc moiety, and O-GlcNAcase (OGA), which removes it.[3] The donor substrate for this reaction is uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), the end product of the hexosamine biosynthetic pathway (HBP).[4] This direct link to cellular metabolism allows O-GlcNAcylation to function as a nutrient sensor, translating metabolic status into widespread changes in the proteome.[5]
Aberrant O-GlcNAcylation is implicated in the pathophysiology of numerous chronic diseases.[6] Elevated levels of O-GlcNAcylation are observed in many cancers and are linked to the "glucose toxicity" seen in diabetes.[7][8] Conversely, reduced O-GlcNAcylation in the brain is associated with neurodegenerative diseases like Alzheimer's.[9]
The Hexosamine Biosynthetic Pathway (HBP) and UDP-GlcNAc Synthesis
The availability of UDP-GlcNAc is a critical determinant of cellular O-GlcNAcylation levels. The HBP integrates various metabolic pathways to produce this essential sugar nucleotide.[10] Approximately 2-5% of cellular glucose enters the HBP.[2]
The pathway begins with the conversion of fructose-6-phosphate (a glycolytic intermediate) and glutamine to glucosamine-6-phosphate, a reaction catalyzed by the rate-limiting enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT).[11] Subsequent enzymatic steps involving acetylation and the addition of a uridine diphosphate group lead to the formation of UDP-GlcNAc.[4]
Caption: The Hexosamine Biosynthetic Pathway (HBP).
The O-GlcNAc Cycling Enzymes: OGT and OGA
The dynamic nature of O-GlcNAcylation is maintained by the coordinated action of OGT and OGA.
O-GlcNAc Transferase (OGT): A single, highly conserved gene in mammals encodes OGT.[12] OGT utilizes UDP-GlcNAc to glycosylate a vast number of proteins. Substrate recognition by OGT is complex and involves its tetratricopeptide repeat (TPR) domains, which mediate protein-protein interactions.[9]
O-GlcNAcase (OGA): OGA is responsible for removing the O-GlcNAc modification.[13] Similar to OGT, a single gene encodes OGA in mammals. The interplay between OGT and OGA activities determines the steady-state level of O-GlcNAcylation on a given protein.
Caption: Dynamic cycling of O-GlcNAcylation.
Crosstalk with Phosphorylation
A significant aspect of O-GlcNAc signaling is its extensive interplay with phosphorylation.[12] O-GlcNAcylation and phosphorylation can occur on the same or adjacent serine/threonine residues, leading to a "yin-yang" relationship where one modification can preclude the other.[14] This crosstalk can be competitive, where the two modifications vie for the same site, or non-competitive, where the presence of one influences the addition or removal of the other at a different site.[13] This interplay provides a sophisticated mechanism for fine-tuning cellular responses to various stimuli.[15]
Caption: Interplay between O-GlcNAcylation and Phosphorylation.
Quantitative Data
Table 1: Enzyme Kinetics of OGT and OGA
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Human OGT | UDP-GlcNAc | 0.5 - 5 | N/A | N/A | [16] |
| Human OGT | TAB1 peptide | 42 ± 7 | N/A | N/A | [17] |
| Human OGA | p-nitrophenyl-GlcNAc | 260 | N/A | 3.51 x 103 | [13] |
Table 2: O-GlcNAcylation Stoichiometry of Key Proteins
| Protein | Cell/Tissue Type | Stoichiometry | Method | Reference |
| CREB | Cultured Cortical Neurons | 44-48% (mono-glycosylated) | Chemoenzymatic labeling with PEG mass tag | [12] |
| CREB | Embryonic Neuronal Cultures | 33.0% (mono-glycosylated) | Chemoenzymatic labeling with PEG mass tag | [6] |
| Sp1 | 293T Cells | 100% (multiply glycosylated) | Chemoenzymatic labeling with PEG mass tag | [6] |
| Tau | Bovine Brain | ~4 moles of O-GlcNAc per mole of protein | Mass Spectrometry | [4] |
| Tau | Mouse Models | Low stoichiometry (single site) | Mass Spectrometry | [8] |
Table 3: Cellular UDP-GlcNAc Concentrations and O-GlcNAc Turnover
| Parameter | Cell Line/Tissue | Value | Reference |
| UDP-GlcNAc Concentration | HeLa Cells | 520 pmol/106 cells | [10] |
| UDP-GlcNAc Concentration | 293T Cells | 60 pmol/106 cells | [10] |
| UDP-GlcNAc Concentration | Mouse Brain | 62 pmol/mg tissue | [10] |
| O-GlcNAcylation Turnover Rate | HeLa Cells (Nuclear) | 0.02 h-1 to 1.6 h-1 | [18] |
Experimental Protocols
Chemoenzymatic Labeling of O-GlcNAcylated Proteins
This protocol allows for the specific labeling of O-GlcNAcylated proteins for subsequent detection or enrichment. It utilizes a mutant galactosyltransferase (Y289L GalT) that transfers an azide-modified galactose (GalNAz) to O-GlcNAc residues.[19] The azide group can then be tagged with a reporter molecule via click chemistry.[20]
Materials:
-
Cell lysate
-
Lysis buffer (e.g., PBS with 2% SDS)
-
DTT (25 mM)
-
Iodoacetamide (50 mM)
-
Methanol/Chloroform
-
Resuspension buffer (1% SDS, 20 mM HEPES, pH 7.9)
-
2.5x GalT labeling buffer (50 mM NaCl, 20 mM HEPES, 2% NP-40, pH 7.9)
-
MnCl₂ (100 mM)
-
UDP-GalNAz (500 µM)
-
Purified GalT1 (Y289L) enzyme (2 mg/mL)
-
Alkyne-biotin or alkyne-fluorophore
-
Click chemistry reagents (Copper(II) sulfate, THPTA, sodium ascorbate)
Procedure:
-
Lyse cells in lysis buffer and heat at 95°C for 5 minutes, followed by sonication.
-
Determine protein concentration using a BCA assay.
-
Reduce proteins with 25 mM DTT at 95°C for 5 minutes.
-
Alkylate with 50 mM iodoacetamide at room temperature for 1 hour.
-
Precipitate proteins using a methanol/chloroform mixture and resuspend in resuspension buffer.
-
For a 150 µg protein sample, add in order: 49 µL H₂O, 80 µL 2.5x GalT labeling buffer, 11 µL 100 mM MnCl₂, 10 µL 500 µM UDP-GalNAz, and 10 µL 2 mg/mL GalT1 (Y289L).
-
Gently rotate the reaction at 4°C for at least 20 hours.
-
Precipitate the labeled proteins as in step 5 and resuspend in 1% SDS in PBS.
-
Perform click chemistry by adding the alkyne-probe, copper sulfate, THPTA, and sodium ascorbate. Incubate at room temperature.
-
Labeled proteins are now ready for downstream applications like enrichment or in-gel fluorescence.
Enrichment of O-GlcNAcylated Peptides by Lectin Weak Affinity Chromatography (LWAC)
This method uses the lectin Wheat Germ Agglutinin (WGA), which has a weak affinity for single GlcNAc residues, to enrich for O-GlcNAcylated peptides.[4]
Materials:
-
Tryptic digest of protein sample
-
LWAC Buffer: 100 mM Tris pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 10 mM CaCl₂, 5% Acetonitrile
-
LWAC Elution Buffer: LWAC Buffer + 40 mM GlcNAc
-
WGA-coupled POROS resin
Procedure:
-
Equilibrate the WGA-POROS column with LWAC buffer.
-
Resuspend approximately 2 mg of peptides in LWAC buffer.
-
Inject the peptide sample onto the column at a low flow rate (e.g., 0.1 ml/min) under isocratic conditions with LWAC buffer.
-
Collect the flow-through. The O-GlcNAcylated peptides will be retarded on the column.
-
After the main non-glycosylated peptide peak has eluted, inject the LWAC Elution Buffer to elute the enriched O-GlcNAcylated peptides.
-
Collect the eluted fractions for subsequent mass spectrometry analysis.
O-GlcNAc Site Mapping by Electron Transfer Dissociation (ETD) Mass Spectrometry
ETD is a fragmentation technique that preserves labile PTMs like O-GlcNAcylation, allowing for confident site localization.[11][12]
Instrumentation:
-
A mass spectrometer equipped with ETD capabilities (e.g., LTQ Orbitrap).
Procedure:
-
Introduce the enriched O-GlcNAcylated peptide sample into the mass spectrometer via liquid chromatography.
-
Set up a data-dependent acquisition method to trigger ETD fragmentation on multiply charged precursor ions.
-
Typical ETD parameters include a reaction time of 100 ms.
-
Analyze the resulting ETD spectra for the presence of c- and z-type fragment ions that retain the O-GlcNAc modification (+203.079 Da).
-
The presence of a complete series of c- and z-ions flanking a serine or threonine residue allows for the unambiguous assignment of the O-GlcNAc site.
Caption: General workflow for O-GlcNAc proteomics.
Conclusion
The study of protein O-GlcNAcylation has revealed a fundamental regulatory mechanism that is deeply integrated with cellular metabolism and signaling. The dynamic interplay of OGT and OGA, fueled by the HBP, allows cells to respond to their metabolic environment by altering the function of thousands of proteins. The extensive crosstalk with phosphorylation adds another layer of complexity and fine-tuning to cellular regulation. The development of sophisticated analytical techniques has been instrumental in advancing our understanding of this modification, enabling the identification of O-GlcNAcylated proteins, the mapping of modification sites, and the quantification of stoichiometry and dynamics. As our knowledge of the "O-GlcNAcome" expands, so too will the opportunities for developing novel therapeutic strategies targeting the enzymes of O-GlcNAc cycling for the treatment of a wide range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel Quantitative Mass Spectrometry Platform for Determining Protein O-GlcNAcylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulating the Regulators: Mechanisms of Substrate Selection of the O-GlcNAc Cycling Enzymes OGT and OGA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Quantitation of O-Glycosylation Stoichiometry and Dynamics using Resolvable Mass Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 7. O-GlcNAcylation of Sp1 interrupts Sp1 interaction with NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct Crosstalk Between O-GlcNAcylation and Phosphorylation of Tau Protein Investigated by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. O-GlcNAcylation: A regulator of tau pathology and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Dynamic O-GlcNAc Modification Regulates CREB-Mediated Gene Expression and Memory Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isoforms of human O-GlcNAcase show distinct catalytic efficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Spatial and temporal proteomics reveals the distinct distributions and dynamics of O-GlcNAcylated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure of human O-GlcNAc transferase and its complex with a peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. royalsocietypublishing.org [royalsocietypublishing.org]
- 18. Deciphering the Functions of Protein O-GlcNAcylation with Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rupress.org [rupress.org]
- 20. OGT Binding Peptide-Tagged Strategy Increases Protein O-GlcNAcylation Level in E. coli [mdpi.com]
2-(Acetylamino)-2-deoxy-α-D-glucopyranose: A Technical Guide to its Role as a Monosaccharide Precursor in Glycoscience and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Acetylamino)-2-deoxy-α-D-glucopyranose, commonly known as N-acetyl-alpha-D-glucosamine (α-GlcNAc), is a pivotal monosaccharide that serves as a fundamental building block for a vast array of complex carbohydrates essential for life. Its activated form, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), is the central product of the hexosamine biosynthetic pathway (HBP), a critical metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism.[1][2][3] This central role positions α-GlcNAc and its derivatives at the heart of cellular signaling, protein function, and the biosynthesis of crucial glycoconjugates, including glycoproteins and glycolipids.[4][5] This technical guide provides a comprehensive overview of α-GlcNAc as a monosaccharide precursor, detailing its involvement in key biological pathways, and presenting quantitative data and experimental protocols for its utilization in the chemical and enzymatic synthesis of complex oligosaccharides and glycoconjugates. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of glycobiology, drug discovery, and biotechnology.[5][6]
The Hexosamine Biosynthetic Pathway (HBP) and its Significance
The HBP is a key metabolic pathway that converts fructose-6-phosphate, a glycolytic intermediate, into UDP-GlcNAc.[1][7] This pathway is a critical sensor of the cell's nutrient status, as its flux is dependent on the availability of glucose, glutamine, acetyl-CoA, and UTP.[8][9] The final product, UDP-GlcNAc, is the universal donor substrate for N-acetylglucosamine in the synthesis of N-linked and O-linked glycoproteins, proteoglycans, and glycolipids.[2][9]
The rate-limiting enzyme in the HBP is glutamine:fructose-6-phosphate amidotransferase (GFAT), which catalyzes the conversion of fructose-6-phosphate and glutamine to glucosamine-6-phosphate.[7] The subsequent steps involve the acetylation of glucosamine-6-phosphate, the isomerization of N-acetylglucosamine-6-phosphate to N-acetylglucosamine-1-phosphate, and finally the formation of UDP-GlcNAc by UDP-N-acetylglucosamine pyrophosphorylase (UAP1/AGX1).[9]
O-GlcNAcylation: A Dynamic Post-Translational Modification
O-GlcNAcylation is a dynamic and reversible post-translational modification where a single N-acetylglucosamine moiety is attached to serine or threonine residues of nuclear and cytoplasmic proteins.[3] This modification is catalyzed by O-GlcNAc transferase (OGT), which utilizes UDP-GlcNAc as the sugar donor.[10] The removal of O-GlcNAc is mediated by O-GlcNAcase (OGA).[10] O-GlcNAcylation plays a crucial role in regulating a wide range of cellular processes, including signal transduction, transcription, and protein stability.[11][12] Its interplay with phosphorylation, another key post-translational modification, adds a further layer of complexity to cellular regulation.[10]
Quantitative Data on the Use of α-GlcNAc as a Precursor
The efficiency of enzymatic and chemical glycosylation reactions using α-GlcNAc derivatives is a critical factor for their application in research and drug development. The following tables summarize key quantitative data from the literature.
Table 1: Kinetic Parameters of Key Glycosyltransferases
| Enzyme | Substrate (Donor) | Substrate (Acceptor) | Km (µM) | kcat (s-1) | Reference |
| O-GlcNAc Transferase (hOGT) | UDP-GlcNAc | CaMKIV peptide | 1.1 ± 0.2 | 0.012 ± 0.0004 | [2] |
| O-GlcNAc Transferase (hOGT) | UDP-GlcNAc | Nup62 peptide | 22 ± 4 | 0.015 ± 0.0008 | [2] |
| N-Acetylglucosaminyltransferase V (GnT-V) | UDP-GlcNAc | Biantennary N-glycan | 780 | - | [13] |
| Staphylococcus epidermidis IcaA/IcaD | UDP-GlcNAc | - | 400 | - | |
| WecA (E. coli) | UDP-GlcNAc | Undecaprenyl-phosphate | 620 ± 130 | 1.2 ± 0.18 | [14] |
Table 2: Yields of Chemoenzymatic and Chemical Synthesis of GlcNAc-containing Oligosaccharides
| Synthesis Method | Product | Starting Material | Key Steps & Reagents | Yield (%) | Reference |
| Chemoenzymatic | Asialo-agalacto-biantennary N-glycan (G0) | Sialylglycopeptide (SGP) | PNGase F, Neuraminidase, β-Galactosidase | >90 (overall) | [8] |
| Chemoenzymatic | LacNAc-extended N-glycan | G0 N-glycan | β-1,4-Galactosyltransferase, UDP-Gal | 95 | [8] |
| Chemical (Solid-Phase) | Peptidoglycan Octasaccharide | MurNAc-GlcNAc disaccharide donor | JandaJel™ Wang resin, TMSOTf | 19 (10 steps) | [15] |
| Chemical (Solution-Phase) | β-D-GlcNAc-(1→4)-D-GlcNAc (Chitobiose derivative) | p-Nitrophenyl-β-D-GlcNAc | β-Hexosaminidase | 55 | [6] |
Experimental Protocols
A. Chemoenzymatic Synthesis of a Core N-Glycan from Sialylglycopeptide (SGP)
This protocol describes the generation of a core asialo-, agalacto-biantennary N-glycan (G0) from egg yolk-derived SGP, a common starting material for the synthesis of complex N-glycans.[8]
Materials:
-
Sialylglycopeptide (SGP)
-
Peptide-N-Glycosidase F (PNGase F)
-
Neuraminidase (from Arthrobacter ureafaciens)
-
β1,4-Galactosidase (from Streptococcus pneumoniae)
-
50 mM Sodium phosphate buffer, pH 7.5
-
50 mM Sodium acetate buffer, pH 5.0
-
C18 Sep-Pak cartridge
-
Graphitized carbon cartridge
Procedure:
-
Release of N-glycans: Dissolve SGP (10 mg) in 50 mM sodium phosphate buffer (1 mL, pH 7.5). Add PNGase F (2 units) and incubate at 37°C for 24 hours.
-
Purification of released glycans: Apply the reaction mixture to a pre-equilibrated C18 Sep-Pak cartridge to remove the peptide portion. The glycans will be in the flow-through and water wash.
-
Desialylation: Lyophilize the glycan fraction and redissolve in 50 mM sodium acetate buffer (1 mL, pH 5.0). Add neuraminidase (0.1 units) and incubate at 37°C for 12 hours.
-
Degalactosylation: To the same reaction mixture, add β1,4-galactosidase (0.05 units) and adjust the pH to 6.5 with 1 M Tris-HCl. Incubate at 37°C for 24 hours.
-
Final purification: Purify the resulting G0 glycan using a graphitized carbon cartridge. Elute with a gradient of acetonitrile in water (e.g., 0-50%).
-
Analysis: Confirm the structure and purity of the G0 glycan by MALDI-TOF mass spectrometry and HPLC analysis.
B. Chemical Synthesis of a β-GlcNAc Glycoside
This protocol provides a general procedure for the chemical synthesis of a simple β-GlcNAc glycoside using a thioglycoside donor.
Materials:
-
Per-O-acetylated N-acetylglucosamine thiophenyl glycoside (GlcNAc donor)
-
Alcohol acceptor (e.g., 1-octanol)
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH) or Silver triflate (AgOTf)
-
Dichloromethane (DCM), anhydrous
-
Molecular sieves (4 Å)
-
Sodium thiosulfate solution
-
Silica gel for column chromatography
Procedure:
-
Reaction setup: To a solution of the GlcNAc donor (1.0 eq) and the alcohol acceptor (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., argon), add activated 4 Å molecular sieves. Stir the mixture at room temperature for 30 minutes.
-
Activation: Cool the reaction mixture to -40°C. Add NIS (1.5 eq) followed by a catalytic amount of TfOH (0.1 eq) or AgOTf (0.2 eq).
-
Reaction monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Workup: Filter the reaction mixture through celite and wash the filtrate with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired β-glycoside.
-
Deprotection: The acetyl protecting groups can be removed by treatment with a catalytic amount of sodium methoxide in methanol (Zemplén deacetylation).
-
Analysis: Characterize the final product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Conclusion
2-(Acetylamino)-2-deoxy-α-D-glucopyranose and its activated derivatives are indispensable precursors in the study and synthesis of complex carbohydrates. The convergence of metabolic pathways in the synthesis of UDP-GlcNAc underscores its central role as a nutrient sensor and regulator of cellular processes through mechanisms like O-GlcNAcylation. The continuous development of robust chemoenzymatic and chemical synthesis methodologies, as detailed in this guide, provides researchers with powerful tools to construct complex glycans and glycoconjugates with high precision. This capability is paramount for advancing our understanding of the intricate roles of glycosylation in health and disease and for the development of novel carbohydrate-based therapeutics and diagnostics. The quantitative data and experimental protocols presented herein are intended to facilitate these endeavors and empower scientists to further explore the vast and complex world of glycobiology.
References
- 1. Protocol for quantification of UDP-GlcNAc using an enzymatic microplate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into O-Linked N-Acetylglucosamine ([0-9]O-GlcNAc) Processing and Dynamics through Kinetic Analysis of O-GlcNAc Transferase and O-GlcNAcase Activity on Protein Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Chemical and Chemoenzymatic Strategies to Complex-Type N-Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Top-Down Chemoenzymatic Approach to Synthesizing Diverse High-Mannose N-Glycans and Related Neoglycoproteins for Carbohydrate Microarray Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative comparison of the N-glycosylation of protein therapeutics using the glycosimilarity index (iGlycoS) [bioforumconf.com]
- 7. researchgate.net [researchgate.net]
- 8. DSpace [helda.helsinki.fi]
- 9. Methods for Studying Site-Specific O-GlcNAc Modifications: Successes, Limitations, and Important Future Goals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DETECTION AND ANALYSIS OF PROTEINS MODIFIED BY O-LINKED N-ACETYLGLUCOSAMINE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for quantification of UDP-GlcNAc using an enzymatic microplate assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. Solid-Phase Oligosaccharide Synthesis with Highly Complexed Peptidoglycan Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chemical and Enzymatic Synthesis of Glycans and Glycoconjugates - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Solid-Phase Oligosaccharide Synthesis with Highly Complexed Peptidoglycan Fragments [mdpi.com]
The Discovery and History of N-Acetylglucosamine: A Technical Guide
Abstract
N-acetylglucosamine (GlcNAc), an amide derivative of the monosaccharide glucose, is a molecule of profound biological significance. It serves as the fundamental monomeric unit of chitin, the second most abundant polysaccharide on Earth, and is a critical component of bacterial cell walls, hyaluronic acid, and various glycoproteins.[1][2] This technical guide provides an in-depth exploration of the discovery and history of N-acetylglucosamine, detailing the key scientific milestones from its initial isolation to the elucidation of its structure and biological functions. The document includes a compilation of quantitative data, detailed historical and modern experimental protocols, and visualizations of its core metabolic and signaling pathways to serve as a comprehensive resource for the scientific community.
Early Discovery and Isolation
The history of N-acetylglucosamine is intrinsically linked to the study of chitin and its constituent monomer, glucosamine. In 1876, the German surgeon Dr. Georg Ledderhose, while working with cartilage, successfully isolated glucosamine.[3] However, it was not until several decades later that the acetylated form, N-acetylglucosamine, was characterized as the primary repeating unit of chitin.
A pivotal moment in the structural understanding of chitin, and by extension GlcNAc, was the doctoral work of Albert Hofmann in 1929, which focused on the chemical structure of this animal-derived polysaccharide.[4] The stereochemistry of glucosamine was ultimately defined by Walter Haworth in 1939.[3] The initial methods for obtaining GlcNAc were centered on the degradation of chitin, a process that has evolved significantly over time from harsh chemical hydrolysis to more specific enzymatic and biotechnological approaches.
Historically, commercial preparation of N-acetylglucosamine involved the acid hydrolysis of crude chitin.[1][2] This process, however, was often associated with high costs, low yields (typically below 65%), and the generation of acidic waste.[1][2] An alternative chemical route involved the deacetylation of chitin to glucosamine using concentrated acid, followed by a separate N-acetylation step.[1]
Quantitative Data
The following tables summarize key quantitative data related to the production and physical properties of N-acetylglucosamine, comparing historical chemical methods with more modern enzymatic and biotechnological approaches.
| Parameter | Acid Hydrolysis (Historical) | Enzymatic Hydrolysis (Modern) |
| Starting Material | Crude Chitin | α-Chitin, β-Chitin, Fungal Biomass |
| Reagents | Concentrated HCl | Chitinase, N-acetylglucosaminidase (NAGase) |
| Reaction Time | 1-3 hours | 48 hours - 10 days |
| Yield | < 65% | Up to 77% (α-chitin), 98% (β-chitin) |
| Productivity | Up to 6.42 g/L/hr | Variable, often lower than acid hydrolysis but with higher purity |
| Purity | Variable, requires extensive purification | > 99% |
| Byproducts | Acidic waste, degradation products | Oligosaccharides |
Table 1: Comparison of N-acetylglucosamine Production Methods.
| Property | Value |
| Melting Point | 196-205 °C |
| Specific Rotation [α]D | +39° to +43° |
| Purity (by HPLC) | > 98% |
Table 2: Physical Properties of Purified N-acetylglucosamine. [5]
Experimental Protocols
Historical Protocol: Acid Hydrolysis of Chitin and N-acetylation of Glucosamine
This protocol is a composite representation of early chemical methods for producing N-acetylglucosamine.
Objective: To produce N-acetylglucosamine from chitin via acid hydrolysis to glucosamine, followed by N-acetylation.
Materials:
-
Crude chitin (from crustacean shells)
-
Concentrated Hydrochloric Acid (HCl)
-
Methanol (10%)
-
Acetic Anhydride
-
Dowex 1 resin (carbonate form)
-
Boiling water bath
-
Filtration apparatus
-
Crystallization dishes
Procedure:
Part 1: Hydrolysis of Chitin to Glucosamine
-
Dissolve crude chitin in concentrated HCl.
-
Heat the solution in a boiling water bath for 3 hours. This step deacetylates the N-acetylglucosamine units within the chitin polymer to yield glucosamine hydrochloride.
-
Neutralize the solution and precipitate the glucosamine hydrochloride.
-
Filter and dry the glucosamine hydrochloride crystals.
Part 2: N-acetylation of Glucosamine
-
Dissolve the dried glucosamine hydrochloride in 10% methanol.
-
Add Dowex 1 resin (carbonate form) to the solution to neutralize the hydrochloride and free the amine group.
-
Slowly add acetic anhydride to the solution while stirring. This will acetylate the free amine group of glucosamine.
-
Continue stirring for several hours at room temperature.
-
Filter the solution to remove the resin.
-
Concentrate the filtrate and allow it to crystallize.
-
Collect the N-acetylglucosamine crystals by filtration and dry them.
Expected Outcome: Crystalline N-acetylglucosamine with a yield of approximately 43%.[1]
Historical Protocol: Colorimetric Determination of N-acetylglucosamine (Morgan-Elson Assay, 1934)
Objective: To quantify the amount of N-acetylglucosamine in a sample using a colorimetric reaction.
Materials:
-
N-acetylglucosamine standard solutions
-
Sample solution containing N-acetylglucosamine
-
0.5 N Sodium Carbonate solution
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in glacial acetic acid with HCl)
-
Glacial Acetic Acid
-
Boiling water bath
-
Colorimeter or spectrophotometer
Procedure:
-
To a set of test tubes, add known concentrations of N-acetylglucosamine standards and the unknown sample solutions.
-
Add 0.5 N sodium carbonate solution to each tube.
-
Heat the tubes in a boiling water-bath for 5 minutes and then cool.
-
Add glacial acetic acid to each tube.
-
Add Ehrlich's reagent to each tube and bring the final volume to 10 mL with acetic acid.
-
Mix thoroughly and allow the tubes to stand for approximately 45 minutes for the reddish-purple color to develop fully.
-
Measure the absorbance of the solutions in a colorimeter and compare the absorbance of the unknown sample to the standard curve to determine the concentration of N-acetylglucosamine.
Principle: When heated in a dilute alkali solution, N-acetylglucosamine is thought to form an oxazole derivative. This derivative then condenses with p-dimethylaminobenzaldehyde in an acidic solution to produce a characteristic reddish-purple color, the intensity of which is proportional to the concentration of N-acetylglucosamine.[6]
Modern Protocol: Quantification of N-acetylglucosamine by HPLC
Objective: To accurately quantify N-acetylglucosamine in a sample using High-Performance Liquid Chromatography (HPLC), as adapted from the USP monograph for dietary supplements.[7]
Materials:
-
N-acetylglucosamine reference standard (USP grade)
-
Sample containing N-acetylglucosamine
-
HPLC system with a UV detector
-
Chromolith® Performance NH2 column (or equivalent)
-
Mobile Phase: Acetonitrile and a buffer solution (3.5 g/L dibasic potassium phosphate, 0.25 mL/L ammonium hydroxide, adjusted to pH 7.5 with phosphoric acid) in a 75:25 ratio.[7]
-
Diluent: Acetonitrile:water (50:50)
Procedure:
-
Preparation of Solutions:
-
Prepare a standard solution of USP N-acetylglucosamine reference standard at a concentration of 1 mg/mL in the diluent.
-
Prepare the sample solution to a target concentration of 1 mg/mL of N-acetylglucosamine in the diluent.
-
-
HPLC Analysis:
-
Set the HPLC column temperature to 35 °C.
-
Set the flow rate of the mobile phase to 0.8 mL/min.
-
Set the UV detector to a wavelength of 195 nm.
-
Inject 2 µL of the standard and sample solutions into the HPLC system.
-
-
Data Analysis:
-
Record the chromatograms for the standard and sample solutions.
-
Identify the peak corresponding to N-acetylglucosamine based on the retention time of the standard.
-
Calculate the concentration of N-acetylglucosamine in the sample by comparing the peak area of the sample to the peak area of the standard.
-
Signaling Pathways and Experimental Workflows
N-acetylglucosamine is a central molecule in key cellular processes, most notably the Hexosamine Biosynthetic Pathway (HBP) and the post-translational modification known as O-GlcNAcylation.
The Hexosamine Biosynthetic Pathway (HBP)
The HBP is a metabolic pathway that utilizes a small fraction of glucose to produce UDP-N-acetylglucosamine (UDP-GlcNAc), the activated form of GlcNAc used in glycosylation reactions.[8]
Caption: The Hexosamine Biosynthetic Pathway (HBP).
The O-GlcNAcylation Cycle
O-GlcNAcylation is a dynamic and reversible post-translational modification where a single N-acetylglucosamine molecule is attached to serine or threonine residues of nuclear and cytoplasmic proteins. This process is regulated by two key enzymes: O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA).[9]
Caption: The O-GlcNAcylation Cycle.
Experimental Workflow: Chemoenzymatic Labeling of O-GlcNAcylated Proteins
This workflow outlines a modern technique for the detection and study of O-GlcNAcylated proteins.
Caption: Chemoenzymatic Labeling Workflow.
Conclusion
From its initial discovery as a component of the abundant biopolymer chitin, N-acetylglucosamine has emerged as a molecule of central importance in biochemistry and cell biology. The journey from its first isolation through harsh chemical means to the sophisticated enzymatic and biotechnological production methods of today reflects the broader advancements in our understanding of complex carbohydrates. The elucidation of its role in the hexosamine biosynthetic pathway and the dynamic O-GlcNAcylation cycle has opened new avenues for research into cellular regulation, signaling, and the pathogenesis of diseases such as diabetes and cancer. This technical guide has provided a comprehensive overview of the historical milestones, quantitative data, and key experimental protocols that have defined our understanding of N-acetylglucosamine, offering a valuable resource for researchers and professionals in the field. The continued exploration of GlcNAc's multifaceted roles promises to yield further insights into the intricate workings of biological systems.
References
- 1. N-Acetylglucosamine: Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. History - glucosamine [ninaglucosamine.weebly.com]
- 4. Albert Hofmann - Wikipedia [en.wikipedia.org]
- 5. US7511134B1 - Method for preparing N-acetylglucosamine - Google Patents [patents.google.com]
- 6. portlandpress.com [portlandpress.com]
- 7. N-Acetylglucosamine Assay and Glucosamine Limit Test Following the United States Pharmacopoeia Method [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. The Beginner’s Guide to O-GlcNAc: From Nutrient Sensitive Pathway Regulation to Its Impact on the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: The Role of α-D-GlcNAc in Cellular Signaling: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
O-linked β-N-acetylglucosaminylation (O-GlcNAcylation) is a dynamic and ubiquitous post-translational modification (PTM) involving the attachment of a single N-acetylglucosamine (GlcNAc) sugar to serine and threonine residues of nuclear, cytoplasmic, and mitochondrial proteins.[1][2][3][4] Governed by the enzymes O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA), this modification acts as a crucial nutrient sensor, integrating metabolic cues into the cellular signaling and transcriptional machinery.[5][6] Its extensive crosstalk with phosphorylation and its influence on major pathways like PI3K/Akt and MAPK position O-GlcNAcylation as a critical regulator of cellular physiology.[5][7][8] Dysregulation of O-GlcNAc signaling is implicated in numerous pathologies, including cancer, diabetes, and neurodegenerative diseases, making its enzymatic machinery a promising target for therapeutic intervention.[9][10] This document provides an in-depth technical overview of O-GlcNAcylation's core functions, its interplay with key signaling cascades, and the experimental methodologies used to investigate its roles.
The O-GlcNAc Cycle: A Dynamic Regulatory Switch
Similar to phosphorylation, O-GlcNAcylation is a reversible modification that regulates protein function, stability, and localization.[11] However, unlike the vast families of kinases and phosphatases, the entire O-GlcNAc cycle is controlled by just two highly conserved enzymes:
-
O-GlcNAc Transferase (OGT): The "writer" enzyme that catalyzes the addition of GlcNAc from the donor substrate UDP-GlcNAc onto target proteins.[2][12]
-
O-GlcNAcase (OGA): The "eraser" enzyme that removes the GlcNAc modification.[2][12]
This simple enzymatic system allows cells to rapidly modulate the O-GlcNAcylation status of thousands of proteins in response to environmental cues.[2][4]
The Hexosamine Biosynthetic Pathway (HBP): Linking Metabolism to Signaling
O-GlcNAcylation serves as a primary sensor of the cell's metabolic state through the Hexosamine Biosynthetic Pathway (HBP). The HBP integrates flux from glucose (~2-5%), amino acid, fatty acid, and nucleotide metabolism to produce the high-energy sugar donor, UDP-GlcNAc.[12][13][14] Consequently, the cellular concentration of UDP-GlcNAc directly reflects nutrient availability, and OGT's activity is sensitive to these levels.[4][15] This positions the O-GlcNAc cycle as a critical transducer of metabolic information into widespread changes in cellular signaling and transcription.[5][16]
Caption: The Hexosamine Biosynthetic Pathway (HBP) integrates diverse nutrient inputs.
Crosstalk between O-GlcNAcylation and Phosphorylation
One of the most significant aspects of O-GlcNAc signaling is its extensive and complex interplay with phosphorylation.[5][7][8][17] Given that both modifications target serine and threonine residues, they can influence each other through several mechanisms:
-
Reciprocal Occupancy (Yin-Yang): O-GlcNAc and phosphate can competitively occupy the same Ser/Thr site.[17] While this was an early hypothesis, it is now considered an oversimplification, as this direct competition occurs on only a subset of proteins.[17]
-
Proximal Site Occupancy: The modifications can occur on adjacent sites, where the presence of one can sterically or electrostatically inhibit or promote the addition of the other.[5][8]
-
Regulation of Enzymes: OGT and OGA are themselves phosphoproteins, and their activity can be modulated by kinases.[5][12] Conversely, O-GlcNAcylation can regulate the activity of many kinases and phosphatases.[1][5][7]
This intricate crosstalk allows for a highly nuanced and integrated response to cellular signals, where the metabolic state (via O-GlcNAc) can directly influence phosphorylation-driven signaling cascades.[5][18]
References
- 1. O-GlcNAcylation: a novel post-translational mechanism to alter vascular cellular signaling in health and disease: focus on hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. O-GlcNAc as an Integrator of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GT Digital Repository [repository.gatech.edu]
- 4. The Beginner’s Guide to O-GlcNAc: From Nutrient Sensitive Pathway Regulation to Its Impact on the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross Talk Between O-GlcNAcylation and Phosphorylation: Roles in Signaling, Transcription, and Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. O-GlcNAc transferase and O-GlcNAcase: achieving target substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Crosstalk between phosphorylation and O-GlcNAcylation: friend or foe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting O-GlcNAcylation to develop novel therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. O-GlcNAcylation: cellular physiology and therapeutic target for human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. Frontiers | O-GlcNAc as an Integrator of Signaling Pathways [frontiersin.org]
- 13. biochemia-medica.com [biochemia-medica.com]
- 14. AMP-activated Protein Kinase and p38 MAPK Activate O-GlcNAcylation of Neuronal Proteins during Glucose Deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemical Approaches to Study O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protein O-GlcNAcylation: emerging mechanisms and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. journals.biologists.com [journals.biologists.com]
The Unbreakable Bond: A Technical Guide to the Relationship Between 2-(acetylamino)-2-deoxy-α-D-glucopyranose and Chitin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the intricate relationship between 2-(acetylamino)-2-deoxy-α-D-glucopyranose (N-acetylglucosamine, GlcNAc) and its polymeric form, chitin. As the second most abundant polysaccharide in nature, chitin's structure, biosynthesis, and degradation are of paramount importance in various biological and industrial contexts.[1] This document details the fundamental role of GlcNAc as the monomeric building block of chitin, elucidates the enzymatic pathways governing chitin's formation and breakdown, and presents detailed experimental protocols for the study of these processes. Furthermore, it includes a compilation of quantitative data to serve as a valuable resource for researchers in the fields of biochemistry, microbiology, and pharmacology.
Introduction
Chitin, a linear polymer of β-(1→4)-linked N-acetylglucosamine residues, is a primary structural component in the exoskeletons of arthropods, the cell walls of fungi, and the radulae of mollusks.[1][2] Its structure is analogous to cellulose, with the hydroxyl group at the C2 position of each monomer replaced by an acetylamino group, conferring unique chemical and physical properties.[1] The monomer, 2-(acetylamino)-2-deoxy-α-D-glucopyranose (GlcNAc), is a monosaccharide derivative of glucose and serves as the fundamental repeating unit of the chitin polymer.[3] Understanding the dynamic relationship between the monomeric and polymeric forms is crucial for a wide range of applications, from the development of novel antifungal agents and insecticides to the production of biocompatible materials for medical use.[4][5]
The Core Relationship: From Monomer to Polymer and Back
The relationship between GlcNAc and chitin is cyclical, governed by two key enzymatic processes: biosynthesis, catalyzed by chitin synthases, and degradation, mediated by chitinases.
Chitin Biosynthesis: The Polymerization of GlcNAc
Chitin synthesis is a multi-step intracellular process that culminates in the polymerization of GlcNAc units at the cell membrane.[6] The pathway begins with the conversion of fructose-6-phosphate, a product of glycolysis, into GlcNAc-6-phosphate. This is followed by a series of enzymatic reactions that ultimately yield the activated sugar donor, UDP-N-acetylglucosamine (UDP-GlcNAc).[7] Chitin synthases (EC 2.4.1.16), a family of integral membrane proteins, then catalyze the transfer of the GlcNAc moiety from UDP-GlcNAc to a growing chitin chain.[8][9] This polymerization occurs at the non-reducing end of the polysaccharide.[8]
dot
Caption: Chitin Biosynthesis Pathway.
Chitin Degradation: The Hydrolysis to GlcNAc
Chitin degradation is primarily accomplished by chitinases (EC 3.2.1.14), a group of glycosyl hydrolases that catalyze the cleavage of the β-1,4-glycosidic bonds linking GlcNAc residues.[10][11] This process is essential for nutrient recycling in nature and plays a role in fungal cell wall remodeling and arthropod molting.[12] Chitinases are broadly categorized into two main types based on their mode of action:
-
Endochitinases: These enzymes cleave chitin chains randomly at internal sites, producing smaller chitooligosaccharides.[10]
-
Exochitinases: These enzymes act on the non-reducing ends of chitin or chitooligosaccharides. They are further divided into:
The complete hydrolysis of chitin to its monomeric units, GlcNAc, is a synergistic process involving the action of both endo- and exochitinases.
dot
Caption: Chitin Degradation Pathway.
Quantitative Data
The following tables summarize key quantitative data related to chitin and the enzymes involved in its metabolism.
Table 1: Chitin Content in Various Sources
| Source | Organism | Chitin Content (% dry weight) | Citation(s) |
| Crustaceans | Shrimp Shells | 13 - 42 | [14] |
| Crab Shells | 15 - 40 | [15] | |
| Lobster Shells | 17.50 - 23.75 | [16] | |
| Fungi | Aspergillus niger | 12 | [12] |
| Mucor rouxii | 20 | [12] | |
| Candida albicans | 47.12 µg/mg | [17] | |
| Cryptococcus neoformans | 18.61 µg/mg | [17] | |
| Insects | Insect Frass | Varies | [9] |
Table 2: Molecular Weight of Chitin from Different Sources
| Source | Molecular Weight (kDa) | Citation(s) |
| Fungal Sources | 50 - 300 | [1] |
| Insect Sources | 525 - 605 | [9] |
| Shrimp Shells | 550 | [9] |
| General Range | 50 - >2000 | [5] |
Table 3: Kinetic Parameters of Chitinases
| Enzyme Source | Substrate | Km | Vmax | kcat | Citation(s) |
| Barley | 4-methylumbelliferyl β-N,N',N''-triacetylchitotrioside | 33 µM | 12 nmol/min/mg | 0.33 min-1 | [18] |
| Barley | (GlcNAc)4 | 3 µM | 1.2 µmol/min/mg | 35 min-1 | [18] |
| Ipomoea carnea latex | p-nitrophenyl N-acetyl-β-D-glucosaminide | 0.5 mM | 2.5 x 10-8 Moles min-1 µg-1 | 29.0 s-1 | [6] |
| Serratia marcescens (Native) | Colloidal Chitin | 4.5 mg/mL | 588.23 µM/min | - | [4] |
| Serratia marcescens (Mutant) | Colloidal Chitin | 4.7 mg/mL | 153.84 µM/min | - | [4] |
Table 4: Yield of N-acetylglucosamine (GlcNAc) from Chitin Hydrolysis
| Chitin Source | Enzyme(s) | Yield (%) | Reaction Time | Citation(s) |
| α-chitin | Aeromonas hydrophila crude enzymes | 77 | 10 days | [19] |
| β-chitin | Commercial cellulase | ~76 | 8 days | [19] |
| Colloidal Chitin | Bacillus licheniformis ChiA and GlcNAcase | 88 | 12.5 hours | [20] |
| Colloidal Chitin | Acidic mammalian exochitinase and Bacillus pumilus GlcNAcase | 87 | - | [20] |
| Ball-milled Chitin | Myceliophthora thermophila Chitinase Chi1 and MthNAG | 73.2 | 6 hours | [21] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of chitin and its metabolizing enzymes.
Chitin Extraction and Purification from Crustacean Shells
This protocol describes a chemical method for the extraction and purification of chitin.[22][23]
-
Preparation of Raw Material:
-
Collect fresh crustacean shells (e.g., shrimp, crab).
-
Clean the shells thoroughly with tap water to remove residual tissues and debris.
-
Dry the shells, preferably in an oven at 60-80°C, until a constant weight is achieved.
-
Grind the dried shells into a fine powder.
-
-
Demineralization:
-
Suspend the shell powder in 1 M HCl at a solid-to-liquid ratio of 1:10 (w/v).
-
Stir the suspension at room temperature for 1-2 hours.
-
Filter the mixture and wash the solid residue with deionized water until the pH is neutral.
-
Dry the demineralized material.
-
-
Deproteinization:
-
Suspend the demineralized powder in 1 M NaOH at a solid-to-liquid ratio of 1:10 (w/v).
-
Heat the suspension at 80-100°C with constant stirring for 2-4 hours.
-
Filter the mixture and wash the solid residue (chitin) with deionized water until the pH is neutral.
-
Dry the purified chitin.
-
dot
Caption: Chitin Extraction Workflow.
Chitinase Activity Assay (Colorimetric Method)
This protocol is based on the quantification of reducing sugars released from colloidal chitin.[10][24]
-
Preparation of Colloidal Chitin (Substrate):
-
Dissolve 5 g of purified chitin in 100 mL of concentrated HCl by stirring for 1 hour at 4°C.
-
Slowly add the chitin solution to 500 mL of ice-cold 50% ethanol with vigorous stirring.
-
Collect the precipitated colloidal chitin by centrifugation (5000 x g, 10 min).
-
Wash the pellet repeatedly with sterile distilled water until the pH is neutral.
-
Resuspend the colloidal chitin in a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.0) to a final concentration of 1% (w/v).
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing 0.9 mL of 1% (w/v) colloidal chitin and 0.1 mL of the enzyme solution (e.g., crude enzyme extract or purified chitinase).
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 55°C) for 1 hour.
-
Stop the reaction by adding 3 mL of dinitrosalicylic acid (DNS) reagent.
-
Boil the mixture for 5-15 minutes.
-
Cool the tubes to room temperature and measure the absorbance at 540 nm.
-
Prepare a standard curve using known concentrations of N-acetylglucosamine to quantify the amount of reducing sugar released. One unit of chitinase activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute under the assay conditions.
-
Chitin Synthase Activity Assay (Non-radioactive, High-Throughput Method)
This protocol is a non-radioactive method based on the binding of synthesized chitin to wheat germ agglutinin (WGA).[7][25]
-
Preparation of WGA-coated Microtiter Plate:
-
Add 100 µL of WGA solution (50 µg/mL in deionized water) to each well of a 96-well microtiter plate.
-
Incubate overnight at room temperature.
-
Wash the plate three times with deionized water to remove unbound WGA.
-
Block the wells with 300 µL of blocking buffer (e.g., 20 mg/mL BSA in 50 mM Tris-HCl, pH 7.5) for 3 hours at room temperature.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing 50 µL of a solution with 5 mM GlcNAc and 1 mM UDP-GlcNAc in 50 mM Tris-HCl buffer (pH 7.5).
-
Add 20 µL of the enzyme preparation (e.g., microsomal fraction) to the reaction mixture.
-
Incubate the plate on a shaker at 30°C for 3 hours.
-
Wash the plate six times with ultrapure water.
-
Add 100 µL of WGA-Horseradish Peroxidase (HRP) conjugate solution (1 µg/mL WGA-HRP and 20 mg/mL BSA in 50 mM Tris-HCl, pH 7.5) to each well and incubate at 30°C for 30 minutes.
-
Wash the plate six times with ultrapure water.
-
Add 100 µL of a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution.
-
Measure the absorbance at 600 nm. The rate of color development is proportional to the amount of chitin synthesized.
-
Conclusion
The relationship between 2-(acetylamino)-2-deoxy-α-D-glucopyranose and chitin is a cornerstone of biochemistry and molecular biology, with profound implications for various scientific disciplines. This technical guide has provided a detailed overview of this relationship, from the fundamental chemical structures to the complex enzymatic pathways that govern the interconversion between monomer and polymer. The presented quantitative data and experimental protocols offer a practical resource for researchers, facilitating further investigation into this vital biopolymer. A thorough understanding of chitin metabolism is essential for the continued development of innovative solutions in medicine, agriculture, and materials science.
References
- 1. Frontiers | Chitin: a comparison between its main sources [frontiersin.org]
- 2. A Selective Assay to Detect Chitin and Biologically Active Nano-Machineries for Chitin-Biosynthesis with Their Intrinsic Chitin-Synthase Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. static.igem.wiki [static.igem.wiki]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
- 12. trace.tennessee.edu [trace.tennessee.edu]
- 13. hrcak.srce.hr [hrcak.srce.hr]
- 14. Crustacean Waste-Derived Chitosan: Antioxidant Properties and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advanced technologies for chitin recovery from crustacean waste [aimspress.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Chitinase Kinetics [robertus.cm.utexas.edu]
- 19. N-Acetylglucosamine: Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. research.wur.nl [research.wur.nl]
- 22. Chitin and Chitosan Preparation from Marine Sources. Structure, Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Extraction of Chitin & Preparation of Chitosan - Glycopedia [glycopedia.eu]
- 24. ijariit.com [ijariit.com]
- 25. A nonradioactive, high throughput assay for chitin synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Chemical Synthesis of 2-(acetylamino)-2-deoxy-α-D-glucopyranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(acetylamino)-2-deoxy-α-D-glucopyranose, commonly known as N-acetyl-α-D-glucosamine (α-GlcNAc), is a pivotal monosaccharide in glycobiology. It is a fundamental component of numerous vital biopolymers, including chitin, peptidoglycan in bacterial cell walls, and glycosaminoglycans such as hyaluronic acid. The biological significance of α-GlcNAc and its derivatives has led to their extensive use in biomedical research and as precursors in the synthesis of pharmaceuticals and other bioactive molecules. The stereoselective synthesis of the α-anomer is of particular interest for applications requiring specific glycosidic linkages.
This document provides a detailed protocol for the chemical synthesis of 2-(acetylamino)-2-deoxy-α-D-glucopyranose, focusing on the preparation of the α-anomer. The synthesis involves the N-acetylation of D-glucosamine followed by a selective crystallization procedure to isolate the desired anomer.
Chemical Synthesis Pathway
The synthesis of 2-(acetylamino)-2-deoxy-α-D-glucopyranose is achieved through a two-step process. The first step involves the N-acetylation of D-glucosamine using acetic anhydride. This reaction typically yields a mixture of α and β anomers. The second step is a selective crystallization to isolate the thermodynamically more stable α-anomer.
Caption: Chemical synthesis pathway of 2-(acetylamino)-2-deoxy-α-D-glucopyranose.
Experimental Protocols
Materials and Reagents
-
D-Glucosamine hydrochloride
-
Sodium methoxide
-
Methanol
-
Acetic anhydride
-
Ethanol
-
Deionized water
-
Diethyl ether
Protocol 1: N-Acetylation of D-Glucosamine
This protocol is adapted from a simplified preparation method which allows for the in situ formation of the free D-glucosamine base followed by N-acetylation.
-
Preparation of D-Glucosamine Free Base: In a round-bottom flask, suspend D-glucosamine hydrochloride in methanol. Add a stoichiometric equivalent of sodium methoxide solution in methanol dropwise while stirring at room temperature. A precipitate of sodium chloride will form.
-
Filtration: Filter the reaction mixture to remove the sodium chloride precipitate. Wash the precipitate with a small amount of cold methanol. The filtrate contains the D-glucosamine free base.
-
N-Acetylation: To the filtrate containing the D-glucosamine free base, add 1.5 to 2.0 equivalents of acetic anhydride dropwise with stirring. The reaction is exothermic, and the temperature should be maintained below 30 °C.
-
Reaction Completion: Stir the reaction mixture at room temperature for 1-2 hours. The product, N-acetyl-D-glucosamine, will begin to precipitate.
-
Isolation of Crude Product: Cool the reaction mixture in an ice bath to complete the precipitation. Collect the crude product by vacuum filtration, wash with cold methanol, followed by diethyl ether.
-
Drying: Dry the crude product under vacuum to obtain a white solid, which is a mixture of α and β anomers.
Protocol 2: Selective Crystallization of the α-Anomer
This protocol focuses on the purification of the crude N-acetyl-D-glucosamine to selectively yield the α-anomer.
-
Dissolution: Dissolve the crude N-acetyl-D-glucosamine in a minimal amount of hot deionized water.
-
Crystallization: To the hot aqueous solution, add ethanol until the solution becomes slightly turbid.
-
Cooling and Crystal Growth: Allow the solution to cool slowly to room temperature, and then store it at 4 °C overnight to promote the crystallization of the α-anomer.
-
Isolation of α-Anomer: Collect the crystalline product by vacuum filtration. Wash the crystals with a cold ethanol/water (1:1) solution, followed by cold ethanol.
-
Drying: Dry the purified crystals under vacuum to obtain pure 2-(acetylamino)-2-deoxy-α-D-glucopyranose.
Experimental Workflow
The overall experimental workflow for the synthesis and purification of 2-(acetylamino)-2-deoxy-α-D-glucopyranose is depicted below.
Caption: Experimental workflow for the synthesis of 2-(acetylamino)-2-deoxy-α-D-glucopyranose.
Data Presentation
The following tables summarize the expected quantitative data for the synthesized 2-(acetylamino)-2-deoxy-α-D-glucopyranose.
Table 1: Reaction Yield and Physical Properties
| Parameter | Value | Reference |
| Yield (Crude) | >90% | General observation in similar preparations |
| Yield (Purified α-anomer) | 60-70% | Dependent on crystallization efficiency |
| Melting Point | 203-205 °C | [1] |
| Specific Rotation [α]D20 | +41° (c=1, H₂O, equilibrium) | [1] |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for 2-(acetylamino)-2-deoxy-α-D-glucopyranose
The following NMR data corresponds to the α-anomer in D₂O. Chemical shifts are reported in ppm.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |
| 1 | 5.17 | 91.0 | BMRB: bmse000231 |
| 2 | 3.93 | 54.5 | BMRB: bmse000231 |
| 3 | 3.70 | 71.0 | BMRB: bmse000231 |
| 4 | 3.44 | 70.8 | BMRB: bmse000231 |
| 5 | 3.82 | 72.5 | BMRB: bmse000231 |
| 6a | 3.86 | 61.2 | BMRB: bmse000231 |
| 6b | 3.74 | BMRB: bmse000231 | |
| N-Acetyl CH₃ | 2.04 | 22.5 | BMRB: bmse000231 |
| N-Acetyl C=O | 175.0 | BMRB: bmse000231 |
Note: The chemical shifts can vary slightly depending on the concentration, temperature, and pH of the sample.
Conclusion
The protocols described provide a reliable and efficient method for the synthesis and purification of 2-(acetylamino)-2-deoxy-α-D-glucopyranose. The N-acetylation of D-glucosamine followed by a selective crystallization from an ethanol/water mixture yields the desired α-anomer in good purity and yield. The provided data serves as a benchmark for the characterization of the final product. These application notes are intended to aid researchers in the successful synthesis of this important monosaccharide for a variety of applications in drug development and glycobiology research.
References
Application Notes and Protocols for the Enzymatic Synthesis of α-D-N-acetylglucosamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the enzymatic and chemoenzymatic synthesis of α-D-N-acetylglucosamine (α-GlcNAc) derivatives. These compounds are pivotal in glycobiology research and are valuable precursors for the development of therapeutics targeting a range of conditions, including autoimmune diseases, joint ailments, and neurological disorders. The methods described herein offer high stereoselectivity and efficiency, overcoming many challenges associated with purely chemical synthesis routes.
Introduction to Enzymatic Approaches
The synthesis of α-GlcNAc derivatives can be broadly achieved through two primary enzymatic strategies:
-
Chemoenzymatic Synthesis: This method combines the flexibility of chemical synthesis to generate a mixture of α and β anomers, followed by the highly selective enzymatic hydrolysis of the undesired β-anomer. This approach is particularly useful for producing α-GlcNAc glycosides.
-
Glycosyltransferase-Mediated Synthesis: Leveraging the inherent specificity of glycosyltransferases, this approach allows for the direct and stereospecific transfer of GlcNAc from a donor substrate (typically UDP-GlcNAc) to an acceptor molecule, forming a defined α-glycosidic linkage. A key aspect of this method is the availability of the sugar nucleotide donor, which can also be synthesized enzymatically.
These methods provide access to a wide array of α-GlcNAc derivatives for various applications in biomedical research and drug discovery.
Applications in Research and Drug Development
α-D-N-acetylglucosamine derivatives are of significant interest due to their biological roles and therapeutic potential:
-
Probing Enzyme Activity: Synthesized derivatives are crucial substrates for assaying the activity of glycosyltransferases and glycoside hydrolases, aiding in the discovery of enzyme inhibitors.
-
Drug Development:
-
Autoimmune Diseases: GlcNAc and its derivatives have been shown to modulate immune responses, making them potential therapeutics for conditions like multiple sclerosis and inflammatory bowel disease.[1]
-
Joint Health: As a precursor to glycosaminoglycans, GlcNAc derivatives are investigated for their role in maintaining cartilage integrity and for treating osteoarthritis.[2]
-
Neuroprotection: There is growing interest in the neuroprotective properties of GlcNAc derivatives and their potential application in neurodegenerative diseases.[2]
-
-
Biotechnology: These derivatives are used in cell culture media to influence protein glycosylation and cellular processes, which is valuable for producing therapeutic proteins and for cell-based therapies.[1]
Experimental Protocols
Protocol 1: Chemoenzymatic Synthesis of α-p-Nitrophenyl-N-acetylglucosaminide
This protocol describes a two-step process: the chemical synthesis of a mixture of p-nitrophenyl-N-acetylglucosaminide anomers, followed by the selective enzymatic hydrolysis of the β-anomer to yield the pure α-anomer.
Step 1: Chemical Synthesis of α/β-p-Nitrophenyl-N-acetylglucosaminide (Anomeric Mixture)
This is a representative chemical synthesis procedure. Researchers should adapt it based on available laboratory reagents and safety protocols.
-
Acetylation: To a solution of D-glucosamine hydrochloride in pyridine, add acetic anhydride dropwise at 0°C. Stir the mixture at room temperature overnight.
-
Per-O-acetylation: The crude N-acetylglucosamine is then treated with acetic anhydride in the presence of a catalyst (e.g., zinc chloride) to acetylate all hydroxyl groups.
-
Glycosylation: The resulting per-O-acetylated GlcNAc is dissolved in a suitable solvent (e.g., dichloromethane) and reacted with p-nitrophenol in the presence of a Lewis acid catalyst (e.g., boron trifluoride etherate).
-
Deprotection: The anomeric mixture of p-nitrophenyl-N-acetylglucosaminide is then deprotected using a base (e.g., sodium methoxide in methanol) to remove the acetyl groups.
-
Purification: The crude product is purified by silica gel column chromatography to yield a mixture of α- and β-p-nitrophenyl-N-acetylglucosaminide.
Step 2: Selective Enzymatic Hydrolysis of the β-Anomer
-
Reaction Setup:
-
Dissolve the anomeric mixture of p-nitrophenyl-N-acetylglucosaminide in a suitable buffer (e.g., 50 mM sodium citrate buffer, pH 4.5).
-
Add β-N-acetylhexosaminidase (from a commercial source, e.g., from Jack Beans or recombinant) to the solution. The exact amount of enzyme should be determined empirically, but a starting point is 1-5 U per 10 mg of substrate.
-
-
Incubation: Incubate the reaction mixture at 37°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to follow the disappearance of the β-anomer.
-
Reaction Quenching: Once the β-anomer is completely hydrolyzed (typically 2-24 hours), quench the reaction by heating to 100°C for 5 minutes to denature the enzyme.
-
Purification of the α-Anomer:
-
Centrifuge the reaction mixture to pellet the denatured enzyme.
-
The supernatant, containing the α-anomer and hydrolyzed p-nitrophenol and GlcNAc, is then purified. This can be achieved by silica gel column chromatography or reverse-phase HPLC.
-
Workflow for Chemoenzymatic Synthesis of α-GlcNAc Derivatives
Caption: Workflow for the chemoenzymatic synthesis of α-GlcNAc derivatives.
Protocol 2: One-Pot, Three-Enzyme Synthesis of UDP-α-D-N-acetylglucosamine (UDP-GlcNAc)
This protocol describes the synthesis of the key sugar nucleotide donor, UDP-GlcNAc, from N-acetylglucosamine (GlcNAc) using a cascade of three enzymes in a single reaction vessel.[3][4][5]
Enzymes Required:
-
N-acetylhexosamine 1-kinase (NahK): Catalyzes the phosphorylation of GlcNAc to GlcNAc-1-phosphate.
-
N-acetylglucosamine-1-phosphate uridylyltransferase (GlmU): Catalyzes the reaction of GlcNAc-1-phosphate and UTP to form UDP-GlcNAc and pyrophosphate.
-
Inorganic pyrophosphatase (PpA): Hydrolyzes pyrophosphate to inorganic phosphate, driving the equilibrium towards product formation.
Reaction Components:
| Component | Stock Concentration | Final Concentration |
| GlcNAc | Solid | 20 mM |
| ATP, disodium salt | 100 mM | 24 mM |
| UTP, trisodium salt | 100 mM | 24 mM |
| Tris-HCl Buffer (pH 8.0) | 1 M | 100 mM |
| MgCl₂ | 1 M | 10 mM |
| NahK | 1-5 mg/mL | ~0.2 mg/mL |
| GlmU | 1-5 mg/mL | ~0.3 mg/mL |
| PpA | 1-5 mg/mL | ~0.15 mg/mL |
Procedure:
-
Reaction Mixture Preparation: In a suitable reaction vessel, combine the Tris-HCl buffer, MgCl₂, ATP, and UTP from their stock solutions. Add solid GlcNAc and dissolve completely. Adjust the final volume with sterile, nuclease-free water.
-
Enzyme Addition: Add the required amounts of NahK, GlmU, and PpA to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C. The reaction progress can be monitored by HPLC or by quantifying UDP formation using a commercially available kit.[6][7] Reactions are typically complete within 2-4 hours.
-
Reaction Termination and Purification:
-
Terminate the reaction by boiling for 2 minutes followed by centrifugation to remove precipitated proteins.
-
The supernatant containing UDP-GlcNAc can be purified by anion-exchange chromatography (e.g., using a Dowex AG1-X2 column).[1] Elute with a gradient of ammonium bicarbonate or triethylammonium bicarbonate buffer.
-
Lyophilize the collected fractions to obtain pure UDP-GlcNAc.
-
Workflow for One-Pot, Three-Enzyme Synthesis of UDP-GlcNAc
Caption: One-pot, three-enzyme cascade for UDP-GlcNAc synthesis.
Data Presentation
Table 1: Yields of UDP-GlcNAc Derivatives from One-Pot, Three-Enzyme Synthesis
| Substrate (GlcNAc Derivative) | Product (UDP-GlcNAc Derivative) | Yield (%) |
| N-acetylglucosamine (GlcNAc) | UDP-GlcNAc | ~95% |
| 2-azido-2-deoxy-glucose (GlcN₃) | UDP-GlcN₃ | 54%[3] |
| 6-O-sulfo-GlcNAc (GlcNAc6S) | UDP-GlcNAc6S | 62%[3] |
| N-trifluoroacetylglucosamine (GlcNTFA) | UDP-GlcNTFA | ~90% |
Yields are approximate and can vary based on specific reaction conditions and purification methods. Data is compiled from representative literature.[3]
Disclaimer: The protocols provided are intended as a guide. Researchers should optimize conditions based on their specific substrates, enzymes, and available equipment. Always follow appropriate laboratory safety procedures.
References
- 1. One-day enzymatic synthesis and purification of UDP-N- [1-14C]acetyl-glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycosyltransferases: Tools for Synthesis and Modification of Glycans [sigmaaldrich.com]
- 3. Lysosomal exocytosis assay (Hexosaminidase) [bio-protocol.org]
- 4. Enzyme assay for β-N-acetylhexosaminidase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. β-N-Acetylhexosaminidase - Glycobiology Series - 苏州瑞特佰生物科技有限公司 [rhinobio.com]
- 6. Hydrolysis of Man9GlcNAc2 and Man8GlcNAc2 oligosaccharides by a purified alpha-mannosidase from Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Probing Protein Glycosylation: A Detailed Protocol for Metabolic Labeling with N-acetylglucosamine (GlcNAc) Analogs
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the metabolic labeling of O-GlcNAcylated proteins using N-acetylglucosamine (GlcNAc) analogs. This powerful technique allows for the visualization, identification, and enrichment of proteins modified with O-GlcNAc, a dynamic post-translational modification crucial in various cellular processes. Dysregulation of O-GlcNAcylation is implicated in numerous diseases, making its study vital for both basic research and drug development.[1][2]
The protocol leverages the cell's natural metabolic pathways to incorporate GlcNAc analogs bearing bioorthogonal handles, such as azides or alkynes, into glycoproteins.[3][4] These handles then permit the specific attachment of reporter molecules via "click chemistry," enabling downstream analysis.[4]
Principle of the Method
Metabolic labeling of O-GlcNAcylated proteins is a two-step process:
-
Metabolic Incorporation: Cells are cultured in a medium supplemented with a peracetylated, cell-permeable GlcNAc analog (e.g., Ac4GlcNAz or Ac4GlcNAlk). Cellular enzymes deacetylate the analog, which then enters the hexosamine biosynthetic pathway and is ultimately converted to a UDP-sugar donor. O-GlcNAc transferase (OGT) utilizes this modified sugar donor to glycosylate target proteins on serine and threonine residues.[3][5]
-
Click Chemistry Ligation: The bioorthogonal handle (azide or alkyne) incorporated into the glycoproteins is then covalently linked to a reporter probe containing a complementary reactive group.[4] This is typically achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC). The reporter probe can be a fluorophore for imaging, biotin for affinity purification, or another tag for various downstream applications.[4]
Visualization of the Metabolic Labeling Workflow
Caption: A flowchart illustrating the key steps in the metabolic labeling of glycoproteins using GlcNAc analogs.
Signaling Pathway of GlcNAc Analog Incorporation
Caption: The biochemical pathway for the metabolic incorporation of an azido-GlcNAc analog and subsequent detection.
Experimental Protocols
I. Metabolic Labeling of Cultured Cells
This protocol describes the metabolic incorporation of an azido-modified sugar, N-azidoacetylglucosamine (GlcNAz), into cellular glycoproteins.
Materials:
-
Mammalian cells of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Peracetylated N-azidoacetylglucosamine (Ac4GlcNAz)
-
DMSO
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a suitable culture vessel and allow them to adhere and reach approximately 80-90% confluency.[6]
-
Prepare a stock solution of Ac4GlcNAz in DMSO (e.g., 10 mM).[7]
-
On the day of the experiment, replace the culture medium with fresh medium containing the desired final concentration of Ac4GlcNAz. A typical starting concentration is 25-50 µM, but this may need to be optimized for your cell line.[7] Include a DMSO-only vehicle control.
-
Culture the cells for 24-48 hours to allow for metabolic incorporation of the azido sugar.[4][8]
-
After incubation, wash the cells three times with PBS to remove any unincorporated analog.
-
The cells are now ready for lysis or fixation and permeabilization for downstream applications.
II. Cell Lysis and Protein Quantification
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Cell scraper
-
Microcentrifuge tubes
-
Protein quantification assay kit (e.g., BCA or Bradford)
Procedure:
-
Add an appropriate volume of ice-cold lysis buffer to the washed cell monolayer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (soluble protein fraction) to a new tube.
-
Determine the protein concentration of the lysate using a standard protein assay. It is recommended to have a protein concentration of 1-2 mg/mL.[9]
III. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for In-gel Fluorescence
This protocol describes the "click" reaction to label the azide-modified glycoproteins with a fluorescent alkyne probe.
Materials:
-
Protein lysate containing azide-modified glycoproteins (from Protocol II)
-
Fluorescent alkyne probe (e.g., Alkyne-Fluor 488)
-
Click-iT® Protein Reaction Buffer Kit or individual components:
-
Copper (II) Sulfate (CuSO4)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Ligand (e.g., THPTA or TBTA)
-
-
PBS
-
SDS-PAGE loading buffer
Procedure:
-
In a microfuge tube, combine the following for a 100 µL reaction (can be scaled as needed):
-
50 µL of protein lysate (adjust volume for 20-50 µg of total protein)
-
Add PBS to a final volume of 88 µL.
-
-
Prepare the "click" reaction master mix. For each reaction, combine:
-
2 µL of fluorescent alkyne probe (from a 10 mM stock in DMSO)
-
10 µL of a freshly prepared solution containing 20 mM CuSO4 and 100 mM THPTA ligand.[10]
-
-
Add 10 µL of freshly prepared 300 mM sodium ascorbate to the protein lysate mixture to initiate the reaction.[10]
-
Vortex briefly and incubate the reaction for 30-60 minutes at room temperature, protected from light.[4]
-
Quench the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples at 95°C for 5 minutes.
-
The samples are now ready for SDS-PAGE and in-gel fluorescence scanning.
Quantitative Data Summary
| Parameter | Recommended Range | Notes | Reference(s) |
| Metabolic Labeling | |||
| Ac4GlcNAz Concentration | 25 - 200 µM | Optimal concentration is cell-type dependent. | [3][7] |
| Incubation Time | 16 - 72 hours | Longer times may be needed for low-abundance proteins. | [3][8] |
| Click Chemistry (CuAAC) | |||
| Protein Lysate Concentration | 1 - 5 mg/mL | A higher concentration can improve reaction efficiency. | [10] |
| Alkyne Probe Concentration | 10 - 100 µM | Excess probe is generally used to ensure complete labeling. | [7] |
| CuSO4 Concentration | 1 - 2 mM | [10] | |
| Ligand (THPTA) Concentration | 5 - 10 mM | THPTA is recommended for aqueous reactions. | [10] |
| Sodium Ascorbate Concentration | 30 mM | Must be prepared fresh. | [10] |
| Reaction Time | 30 - 60 minutes | [4] | |
| Reaction Temperature | Room Temperature | [10] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak fluorescent signal | Inefficient metabolic incorporation. | Increase the concentration of the GlcNAc analog or the incubation time. Use a positive control cell line known to have high levels of O-GlcNAcylation. |
| Failed click chemistry reaction. | Ensure the sodium ascorbate solution is freshly prepared. Check the integrity of the alkyne probe. Use a positive control azide-labeled protein. | |
| High background fluorescence | Non-specific binding of the fluorescent probe. | Ensure adequate washing steps after the click reaction. Consider using a different fluorescent probe with lower non-specific binding properties. |
| Cell toxicity from the GlcNAc analog. | Perform a dose-response curve to determine the optimal, non-toxic concentration of the analog for your cell line. | |
| Smearing on the gel | Protein degradation. | Always use fresh protease inhibitors in your lysis buffer and keep samples on ice. |
| Incomplete solubilization of proteins. | Try a different lysis buffer or sonicate the lysate to improve protein solubilization. |
Concluding Remarks
Metabolic labeling with N-acetylglucosamine analogs is a versatile and powerful technique for studying protein O-GlcNAcylation. The protocols provided here offer a robust starting point for researchers. However, optimization of parameters such as analog concentration and incubation time may be necessary for specific cell types and experimental goals. By carefully following these guidelines and troubleshooting suggestions, researchers can successfully employ this method to gain valuable insights into the roles of O-GlcNAcylation in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Protein O-linked ß-N-acetylglucosamine: A novel effector of cardiomyocyte metabolism and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for analyzing the biosynthesis and degradation of N-glycan precursors in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. broadpharm.com [broadpharm.com]
Application Note: HPLC Purification of 2-(acetylamino)-2-deoxy-a-D-glucopyranose
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of 2-(acetylamino)-2-deoxy-a-D-glucopyranose, also known as N-acetyl-α-D-glucosamine (α-GlcNAc), using High-Performance Liquid Chromatography (HPLC). The described method is adaptable for both analytical and preparative scale separations, enabling researchers to obtain high-purity α-GlcNAc for various research, development, and quality control applications. This document outlines the required instrumentation, reagents, and a step-by-step protocol for sample preparation, HPLC separation, and fraction collection.
Introduction
This compound is a fundamentally important monosaccharide derivative involved in numerous biological processes. It is a key component of various biopolymers, including chitin and peptidoglycan, and plays a crucial role in the biosynthesis of glycoproteins and glycolipids. Given its biological significance, the availability of highly purified α-GlcNAc is essential for in-depth biochemical and pharmacological studies, as well as for the development of therapeutics and dietary supplements. HPLC offers a powerful technique for the purification of α-GlcNAc, providing high resolution and reproducibility. This note details a robust HPLC method for its purification.
Experimental Protocols
I. Instrumentation and Materials
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV, Refractive Index, or Mass Spectrometer).
-
Preparative HPLC system for larger scale purification.
-
Fraction collector.
-
pH meter.
-
Analytical balance.
-
Filtration apparatus.
Columns:
Several column chemistries can be employed for the separation of N-acetylglucosamine. The choice depends on the sample matrix and desired purity.
-
Amino (NH2) Column: Often used in hydrophilic interaction liquid chromatography (HILIC) mode.[1][2]
-
Reverse-Phase (RP) C18 Column: Suitable for separations with appropriate mobile phases.[3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC) Column: Effective for retaining and separating polar compounds like GlcNAc.[4]
Reagents and Solvents:
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade or Milli-Q.
-
Potassium phosphate dibasic (K2HPO4).[1]
-
Phosphoric acid (H3PO4).[3]
-
Ammonium hydroxide (NH4OH).
-
This compound standard.
-
0.45 µm membrane filters for solvent and sample filtration.
II. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound standard at a concentration of 1 mg/mL in the initial mobile phase composition.
-
Sample Solution: Dissolve the crude sample containing this compound in the initial mobile phase. The concentration should be optimized based on the column loading capacity for preparative runs.
-
Filtration: Filter all standard and sample solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.
III. HPLC Method Protocol
This protocol is based on a HILIC separation using an amino column, which has demonstrated good performance for N-acetylglucosamine.
A. Analytical Method
This method is suitable for assessing the purity of the sample and for method development.
| Parameter | Condition |
| Column | Amino (NH2) Column (e.g., 150 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | 20 mM Potassium Phosphate Buffer, pH 7.5[1] |
| Gradient | Isocratic |
| Mobile Phase Composition | 75% Acetonitrile : 25% Buffer[1][2] |
| Flow Rate | 0.8 - 1.5 mL/min[1] |
| Column Temperature | 35 °C[1] |
| Detection | UV at 195 nm[1] |
| Injection Volume | 10 µL[1] |
B. Preparative Purification Method
This method is designed for the isolation of larger quantities of this compound. The parameters should be scaled up from the analytical method.
| Parameter | Condition |
| Column | Preparative Amino (NH2) Column (e.g., 250 mm x 21.2 mm, 5 µm) |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Volatile buffer (e.g., Ammonium formate or Ammonium acetate, pH 7.5) |
| Gradient | Isocratic |
| Mobile Phase Composition | 75% Acetonitrile : 25% Buffer |
| Flow Rate | To be optimized based on column dimensions (e.g., 10-20 mL/min) |
| Column Temperature | 35 °C |
| Detection | UV at 195 nm (using a flow cell with a wider path length if necessary) |
| Sample Loading | To be determined by performing a loading study |
| Fraction Collection | Collect fractions based on the elution profile of the target peak |
IV. Post-Purification Processing
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine the purity of each fraction.
-
Pooling: Pool the fractions that meet the desired purity specifications.
-
Solvent Evaporation: Remove the HPLC solvents from the pooled fractions using a rotary evaporator or a lyophilizer. If a volatile buffer was used, it will be removed during this step.
-
Final Product Characterization: Characterize the final purified product using appropriate analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to confirm its identity and purity.
Data Presentation
Table 1: Analytical HPLC Method Performance (Example Data)
| Parameter | Value |
| Retention Time of α-GlcNAc | ~10 min (can vary based on exact conditions)[1] |
| Tailing Factor | < 1.5 |
| Theoretical Plates | > 2000 |
| Limit of Detection (LOD) | 20.3 µg/mL |
| Limit of Quantitation (LOQ) | 61.5 µg/mL |
Mandatory Visualization
Caption: Workflow for the HPLC purification of this compound.
Conclusion
The HPLC method described in this application note provides a reliable and reproducible approach for the purification of this compound. By carefully selecting the appropriate column and mobile phase, and by optimizing the method for either analytical or preparative scale, researchers can obtain high-purity α-GlcNAc for their specific needs. The provided workflow and protocols serve as a comprehensive guide for scientists and professionals in the field of drug development and biochemical research.
References
- 1. researchgate.net [researchgate.net]
- 2. Biochemical purification and characterization of a truncated acidic, thermostable chitinase from marine fungus for N-acetylglucosamine production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of N-Acetylglucosamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Determination of N-acetylglucosamine in cosmetic formulations and skin test samples by hydrophilic interaction liquid chromatography and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of N-acetyl-alpha-D-glucosamine by Mass Spectrometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyl-alpha-D-glucosamine (GlcNAc) is a pivotal monosaccharide implicated in a multitude of crucial biological functions.[1] As a fundamental component of glycoproteins and glycosaminoglycans, it plays a significant role in protein function, glycosylation, and metabolic pathways.[1] The accurate quantification of GlcNAc is paramount for researchers in drug development and various scientific fields. Mass spectrometry, renowned for its high sensitivity and specificity, stands as the preferred analytical technique for these investigations.[1] This document provides detailed application notes and protocols for the quantitative analysis of GlcNAc using both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Signaling Pathway: Hexosamine Biosynthetic Pathway
The hexosamine biosynthetic pathway (HBP) is a critical metabolic route that produces UDP-N-acetylglucosamine (UDP-GlcNAc), a vital precursor for all glycosylation events. The amide side-chain of glutamine is the exclusive nitrogen donor for the synthesis of amino sugars within this pathway.[1] By supplying cells with L-Glutamine (amide-¹⁵N), the ¹⁵N isotope is metabolically incorporated into GlcNAc. This results in a mass increase of +1 Da for each incorporated amino sugar, enabling its differentiation from the unlabeled form by mass spectrometry.[1]
Caption: Hexosamine Biosynthetic Pathway for ¹⁵N-Labeling.
Experimental Workflow for Quantitative Analysis
The general workflow for the quantitative analysis of GlcNAc using mass spectrometry involves several key steps, from sample preparation to data analysis. The use of stable isotope-labeled internal standards is crucial for achieving accurate and reliable quantification.
Caption: General workflow for quantitative GlcNAc analysis.
Quantitative Data Summary
The following tables summarize key quantitative parameters from published methods for the analysis of N-acetyl-alpha-D-glucosamine.
Table 1: LC-MS/MS Methods for N-acetyl-alpha-D-glucosamine Quantification
| Parameter | Method 1 |
| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Type | Human Plasma |
| Sample Preparation | Protein precipitation with acetonitrile.[2] |
| Chromatographic Column | Hypersil Silica column (150mm x 2mm, 5µm).[1][2] |
| Ionization Mode | Negative Ionization.[1][2] |
| Detection Mode | Multiple Reaction Monitoring (MRM).[1][2] |
| Mass Transitions (m/z) | Unlabeled GlcNAc: 220.3 → 118.9[1][2] Internal Standard (¹³C₆-GlcNAc): 226.4 → 123.2[1][2] |
| Linear Range | 20 to 1280 ng/mL.[2][3] |
| Internal Standard | ¹³C₆-N-acetylglucosamine.[2] |
Table 2: GC-MS/MS and GC-TOF-MS Methods for N-acetyl-alpha-D-glucosamine Quantification
| Parameter | Method 2 |
| Instrumentation | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) & Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF-MS) |
| Sample Type | Biotechnological Cell Samples (e.g., Penicillium chrysogenum).[4][5] |
| Sample Preparation | Derivatization: Ethoximation and subsequent trimethylsilylation.[4][6] |
| Chromatographic Column | 60 m Optima 1 MS or 60 m Optima 5 MS.[4] |
| Internal Standard | Biologically derived ¹³C labeled internal standards.[4][5] |
| Limit of Detection (LOD) | Lower femtomol range.[4][5] |
| Concentration Range Analyzed | 0.5 to 23 μmol L⁻¹.[4][5] |
Experimental Protocols
Protocol 1: LC-MS/MS for Quantification of N-acetyl-alpha-D-glucosamine in Plasma
This protocol is adapted for the quantification of GlcNAc in human plasma.[1][2]
1. Sample Preparation (Protein Precipitation)
-
To a 100 µL plasma sample, add 300 µL of acetonitrile.[1]
-
Vortex for 1 minute to precipitate proteins.[1]
-
Centrifuge at 12,000 rpm for 10 minutes.[1]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.[1]
-
Reconstitute the residue in 100 µL of the mobile phase.[1]
2. Liquid Chromatography
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., formic acid).[1]
-
Flow Rate: 0.2 mL/min.[1]
-
Injection Volume: 10 µL.[1]
3. Mass Spectrometry (Tandem MS)
-
Mass Transitions:
Protocol 2: GC-MS/MS for Quantification of N-acetyl-alpha-D-glucosamine in Cell Samples
This protocol is based on the analysis of GlcNAc in biotechnological cell samples.[4][6]
1. Sample Quenching and Extraction
-
Rapidly inactivate cellular metabolism using a cold methanol quenching procedure.[7]
-
Extract intracellular metabolites using a cold methanol-buffer mixture and subsequent chloroform extraction.[7]
2. Derivatization
-
Alkoximation: Perform at 25 °C for 2 hours.[4]
-
Trimethylsilylation: Perform at 50 °C for 50 minutes.[4]
3. Gas Chromatography
-
Injection: 1 µL in splitless mode (220 °C).[4]
-
GC Temperature Program: 70 °C (hold for 1 min), ramp at 30 °C/min to 240 °C, then at 2 °C/min to 260 °C, and finally at 30 °C/min to 310 °C (hold for 3 min).[4]
-
Carrier Gas: Helium at a constant flow.[4]
4. Mass Spectrometry
-
The specific precursor and product ion m/z ratios for the trimethylsilylated GlcNAc derivatives need to be optimized based on the instrumentation.[4]
Conclusion
The described mass spectrometry-based methods provide sensitive and accurate quantification of N-acetyl-alpha-D-glucosamine in various biological matrices. The choice between LC-MS/MS and GC-MS will depend on the specific application, sample matrix, and available instrumentation. The use of appropriate sample preparation techniques and isotopically labeled internal standards is critical for achieving reliable and reproducible results. These protocols serve as a valuable resource for researchers investigating the role of GlcNAc in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Liquid chromatography-tandem mass spectrometry method for determination of N-acetylglucosamine concentration in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the NMR Spectral Assignment of α-D-GlcNAc
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignment of α-D-N-acetylglucosamine (α-D-GlcNAc). It includes comprehensive tables of chemical shifts and coupling constants, detailed experimental protocols for sample preparation and NMR data acquisition, and a workflow diagram for clarity.
Introduction
N-acetylglucosamine (GlcNAc) is a fundamental monosaccharide unit found in a wide array of important biopolymers, including chitin, peptidoglycan, and various glycoproteins. The α-anomer, in particular, plays a crucial role in numerous biological processes. NMR spectroscopy is an indispensable tool for the structural elucidation and conformational analysis of carbohydrates like α-D-GlcNAc. Accurate assignment of ¹H and ¹³C NMR spectra is the first and most critical step in these studies. These application notes provide the necessary data and protocols to facilitate this process.
¹H and ¹³C NMR Spectral Data for α-D-GlcNAc
The chemical shifts (δ) for α-D-GlcNAc are influenced by the solvent, temperature, and pH. The data presented here are typically acquired in deuterium oxide (D₂O) at room temperature.
Table 1: ¹H NMR Chemical Shifts and Coupling Constants for α-D-GlcNAc in D₂O
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-1 | 5.19 | d | ³J(H1,H2) = 3.4 |
| H-2 | 3.87 | dd | ³J(H2,H3) = 10.4 |
| H-3 | 3.76 | t | ³J(H3,H4) = 9.1 |
| H-4 | 3.48 | t | ³J(H4,H5) = 9.7 |
| H-5 | 3.85 | ddd | ³J(H5,H6a) = 2.2, ³J(H5,H6b) = 4.8 |
| H-6a | 3.83 | dd | ²J(H6a,H6b) = 12.3 |
| H-6b | 3.82 | dd | |
| N-H | ~7.12 | d | ³J(NH,H2) |
| CH₃ | 2.04 | s |
Note: Chemical shifts can vary slightly depending on experimental conditions. Coupling constants are crucial for confirming assignments.
Table 2: ¹³C NMR Chemical Shifts for α-D-GlcNAc in D₂O
| Carbon | Chemical Shift (δ) ppm |
| C-1 | 97.6 |
| C-2 | 59.4 |
| C-3 | 76.6 |
| C-4 | 72.8 |
| C-5 | 78.7 |
| C-6 | 63.4 |
| C=O | 177.5 |
| CH₃ | 24.9 |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Sample Purity : Ensure the α-D-GlcNAc sample is of high purity to avoid signals from contaminants.
-
Solvent : Use high-quality deuterated solvent, typically deuterium oxide (D₂O, 99.9 atom % D) for carbohydrate analysis.
-
Concentration : For ¹H NMR, a concentration of 1-5 mg of sample in 0.5-0.7 mL of D₂O is generally sufficient.[1][2] For ¹³C NMR, a higher concentration of 10-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.[1][2]
-
Dissolution : Dissolve the sample completely in the deuterated solvent. Gentle vortexing or sonication may be used to aid dissolution.[3]
-
Particulate Removal : Filter the sample through a glass wool plug in a Pasteur pipette into a clean, dry NMR tube to remove any particulate matter which can degrade spectral quality.
-
Internal Standard : For accurate chemical shift referencing, an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) can be added. Alternatively, the residual HDO signal can be used as a reference.[4]
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400-600 MHz).
1D ¹H NMR Spectroscopy
-
Pulse Program : A standard single-pulse experiment (e.g., zg on Bruker instruments).
-
Solvent Suppression : If the sample is in H₂O/D₂O, use a solvent suppression technique like presaturation.
-
Spectral Width : ~10-12 ppm, centered around 4.5-5.0 ppm.
-
Acquisition Time : 2-4 seconds to ensure good digital resolution.
-
Relaxation Delay : 1-5 seconds.
-
Number of Scans : 16-64 scans, depending on the sample concentration.
1D ¹³C NMR Spectroscopy
-
Pulse Program : A proton-decoupled single-pulse experiment (e.g., zgpg on Bruker instruments).
-
Spectral Width : ~200-220 ppm, centered around 100 ppm.[3]
-
Acquisition Time : 1-2 seconds.[3]
-
Relaxation Delay : 2-5 seconds. For quantitative analysis, a longer delay of at least 5 times the longest T₁ is necessary.[3]
-
Number of Scans : 1024-4096 scans or more, depending on the sample concentration.
2D NMR Spectroscopy for Complete Assignment
For unambiguous assignment, a suite of 2D NMR experiments is highly recommended.
-
¹H-¹H COSY (Correlation Spectroscopy) : Identifies scalar-coupled protons, crucial for tracing the proton spin systems within the sugar ring.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon resonances based on their attached proton assignments.[3]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) : Detects long-range (2-3 bond) correlations between protons and carbons, which is essential for confirming assignments and identifying connectivity through the glycosidic bond in oligosaccharides.
-
¹H-¹H TOCSY (Total Correlation Spectroscopy) : Establishes correlations between all protons within a spin system, which is particularly useful for overcoming signal overlap.
Workflow for NMR Spectral Assignment of α-D-GlcNAc
Caption: Workflow for the NMR spectral analysis of α-D-GlcNAc.
Signaling Pathways and Logical Relationships
In the context of NMR spectral assignment, the "signaling pathway" is the logical flow of information from the experimental data to the final structural assignment. The Graphviz diagram above illustrates this workflow. The process begins with meticulous sample preparation, followed by the acquisition of a series of 1D and 2D NMR spectra. Each experiment provides a specific piece of the structural puzzle. The data is then processed, and a systematic assignment strategy is employed, starting with the more sensitive and less overlapped ¹H spectrum and then extending the assignments to the ¹³C spectrum using the heteronuclear correlation experiments. The final output is a complete and unambiguous assignment of all proton and carbon resonances in the molecule.
References
Application Note: Utilizing 2-(acetylamino)-2-deoxy-α-D-glucopyranose as an Acceptor Substrate for Glycosyltransferases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylation, the enzymatic addition of carbohydrates (glycans) to proteins and lipids, is a critical post-translational modification that dictates a vast array of biological functions, including cell-cell recognition, signaling, and immune responses. Glycosyltransferases are the enzymes responsible for synthesizing these complex glycan structures by transferring a monosaccharide from an activated donor substrate to an acceptor molecule. 2-(acetylamino)-2-deoxy-D-glucopyranose (N-acetylglucosamine, GlcNAc) serves as a fundamental building block in many of these structures. When present at the non-reducing terminus of a glycan chain, GlcNAc becomes a key acceptor substrate for a variety of glycosyltransferases, enabling the elongation and branching of N-glycans, O-glycans, and glycolipids. This document provides detailed applications and protocols for studying glycosyltransferases that utilize GlcNAc as an acceptor substrate.
Key Glycosyltransferases and Applications
Terminal GlcNAc residues are substrates for several families of glycosyltransferases, most notably β-1,4-galactosyltransferases (B4GALTs) and fucosyltransferases (FUTs). The study of these enzymes is vital for understanding disease progression, particularly in cancer where aberrant glycosylation is a hallmark, and for the development of targeted therapeutics.
-
β-1,4-Galactosyltransferase 1 (B4GALT1): This enzyme, also known as N-acetyllactosamine synthase, catalyzes the transfer of galactose from UDP-galactose to a terminal GlcNAc residue, forming the common LacNAc (Galβ1-4GlcNAc) structure.[1][2][3][4] This disaccharide is a precursor for more complex glycan structures, including the sialyl Lewis X antigen involved in cell adhesion.[1]
-
Fucosyltransferases (FUTs): This family of enzymes transfers fucose from GDP-fucose to various acceptor substrates, including terminal GlcNAc. For example, α-1,3-fucosyltransferases can add fucose to the GlcNAc of a LacNAc unit to form the Lewis X antigen, another critical structure in cell recognition and inflammation.[5][6][7][8]
Quantitative Enzyme Kinetics
Understanding the kinetic parameters of these enzymes, such as the Michaelis constant (Km) and maximal velocity (Vmax), is crucial for inhibitor screening and drug development. The Km value for the acceptor substrate provides insight into the enzyme's affinity for that substrate. Below is a summary of reported kinetic data for relevant glycosyltransferases.
| Enzyme | Source | Acceptor Substrate | Apparent Km (mM) | Reference |
| β-1,4-Galactosyltransferase 1 (B4GALT1) | Bovine | D-GlcNAc | 9.6 | UniProt: P08039 |
| β-1,4-Galactosyltransferase 1 (B4GALT1) | Human (recombinant, E. coli) | Agalacto-poly-N-acetyllactosamine | 0.170 | [9] |
| β-1,4-Galactosyltransferase 1 (B4GALT1) | Human (recombinant, E. coli) | Lacto-N-triose II | 0.190 | [9] |
| Fucosyltransferase VII (FucT-VII) | Human | 3'-sialyl-N-acetyllactosamine (3'-sialyl-lacNAc) | 1.6 | [6] |
Signaling and Biosynthetic Pathways
The modification of terminal GlcNAc residues occurs primarily within the Golgi apparatus during the maturation of N-linked glycoproteins. This process is a key branching point that determines the final structure and function of the glycoprotein.
Caption: Simplified N-glycan biosynthesis pathway in the ER and Golgi.
Experimental Protocols
Here we provide two detailed protocols for assaying glycosyltransferase activity using a GlcNAc-based acceptor: a non-radioactive luminescence-based assay and a classic radiolabeling assay.
Protocol 1: Non-Radioactive Luminescence-Based Assay (UDP-Glo™ Assay)
This protocol is adapted from the Promega UDP-Glo™ Glycosyltransferase Assay and measures the amount of UDP produced, which is directly proportional to the enzyme activity.[1][5][6][10]
Principle: The glycosyltransferase reaction produces UDP. In a second step, a UDP Detection Reagent containing an enzyme that converts UDP to ATP is added. The newly synthesized ATP is then quantified using a luciferase/luciferin reaction, where the light output is proportional to the UDP concentration.[5][6][10]
Materials:
-
UDP-Glo™ Glycosyltransferase Assay Kit (Promega, Cat. No. V6961 or similar)
-
Recombinant glycosyltransferase (e.g., human B4GALT1)
-
Donor Substrate: UDP-galactose (for B4GALT1) or GDP-fucose (for FUTs)
-
Acceptor Substrate: 2-(acetylamino)-2-deoxy-α-D-glucopyranose (GlcNAc)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MnCl₂, 0.1 mg/mL BSA
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare the UDP Detection Reagent according to the manufacturer's protocol. Equilibrate to room temperature before use.[6]
-
Prepare a stock solution of the acceptor (GlcNAc) in ultrapure water (e.g., 1 M).
-
Prepare a stock solution of the donor (UDP-Galactose) in ultrapure water (e.g., 10 mM).
-
Dilute the glycosyltransferase enzyme to the desired concentration in cold Assay Buffer.
-
-
Glycosyltransferase Reaction Setup:
-
In a 96-well plate, set up the reactions in a final volume of 25 µL. A typical reaction mixture contains:
-
Assay Buffer: 12.5 µL
-
Acceptor (GlcNAc, e.g., 50 mM final concentration): 2.5 µL of 500 mM stock
-
Donor (UDP-Gal, e.g., 0.5 mM final concentration): 5 µL of 2.5 mM stock
-
Enzyme solution: 5 µL
-
-
Include negative controls: (a) No enzyme, (b) No acceptor.
-
Prepare a UDP standard curve (0 to 25 µM) in parallel in the same buffer to quantify product formation.[6]
-
-
Incubation:
-
Mix the plate gently and incubate at 37°C for 30-60 minutes. The optimal time may need to be determined empirically to ensure the reaction is in the linear range.
-
-
UDP Detection:
-
Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Plot the UDP standard curve (Luminescence vs. UDP concentration).
-
Use the standard curve to determine the concentration of UDP produced in each enzymatic reaction.
-
Calculate the specific activity of the enzyme (e.g., in pmol/min/µg).
-
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. uniprot.org [uniprot.org]
- 3. B4GALT1 beta-1,4-galactosyltransferase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. B4GALT1 beta-1,4-galactosyltransferase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Acceptor specificity and tissue distribution of three human alpha-3-fucosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Detailed acceptor specificities of human alpha1,3-fucosyltransferases, Fuc-TVII and Fuc-TVI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Kinetic study of human beta-1,4-galactosyltransferase expressed in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Applications of N-acetyl-alpha-D-glucosamine in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
N-acetyl-alpha-D-glucosamine (NAG), a naturally occurring amino sugar, is emerging as a molecule of significant interest in the field of drug discovery. Its involvement in key biological processes, including protein glycosylation and the biosynthesis of essential macromolecules, positions it as a promising therapeutic agent and a valuable tool for biomedical research. These application notes provide an overview of the therapeutic potential of NAG in various disease areas and detailed protocols for its investigation.
Therapeutic Applications and Mechanisms of Action
N-acetyl-alpha-D-glucosamine exerts its biological effects through several key mechanisms, making it a versatile candidate for therapeutic development in oncology, inflammatory diseases, and regenerative medicine.
Oncology
In cancer biology, NAG has been shown to modulate critical signaling pathways that drive tumor progression and survival. One of the key mechanisms is the inhibition of N-linked glycosylation, which can impact the function of receptor tyrosine kinases and other cell surface proteins involved in cancer cell signaling.
Mechanism of Action: Inhibition of STAT3 Signaling
NAG has been demonstrated to suppress the constitutive activation of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor frequently hyperactivated in many cancers and crucial for tumor cell proliferation, survival, and angiogenesis.[1][2] The proposed mechanism involves the inhibition of N-glycosylation of the gp130 receptor subunit, which is essential for the activation of the IL-6/JAK/STAT3 signaling pathway.[3][4] By impairing the proper glycosylation of gp130, NAG can reduce the binding of IL-6 to its receptor, thereby inhibiting downstream JAK2 and STAT3 phosphorylation.[3]
Table 1: Preclinical Data on the Anti-Cancer Effects of N-acetyl-D-glucosamine
| Cell Line | Cancer Type | Concentration | Effect | Reference |
| DU145 | Human Prostate Carcinoma | Not Specified | Inhibition of STAT3 phosphorylation | [1] |
| MCF-7 | Human Breast Cancer | 2 mM and 4 mM | Significant decrease in cell proliferation, increased Fas expression and apoptosis | |
| 4T1 | Murine Breast Cancer | 2 mM and 4 mM | Significant decrease in cell proliferation, increased Fas expression and apoptosis |
Inflammatory and Autoimmune Diseases
NAG has shown considerable promise in the management of inflammatory and autoimmune conditions, primarily through its ability to modulate immune responses and support mucosal barrier function.[5]
Mechanism of Action: O-GlcNAcylation and N-glycan Branching
NAG is a key substrate for the hexosamine biosynthetic pathway (HBP), which produces UDP-GlcNAc. This molecule is essential for two critical post-translational modifications: O-linked N-acetylglucosamine (O-GlcNAcylation) and N-glycan branching.
-
O-GlcNAcylation: This process involves the attachment of a single NAG molecule to serine or threonine residues of nuclear and cytoplasmic proteins. O-GlcNAcylation is a dynamic modification that can alter protein function and stability, and it plays a crucial role in regulating the activity of transcription factors such as NF-κB, which is a central mediator of inflammation.[6]
-
N-glycan Branching: NAG can increase the branching of N-linked glycans on cell surface receptors. This increased complexity of N-glycans can modulate the signaling of various receptors, including those on immune cells, thereby influencing immune responses.
Table 2: Clinical and Preclinical Data on the Anti-Inflammatory Effects of N-acetyl-D-glucosamine
| Disease Model | Study Type | Dosage | Key Findings | Reference |
| Inflammatory Bowel Disease (IBD) | Human (pediatric) | 3-6 g/day | Improvement in symptoms | |
| Rheumatoid Arthritis (RA) | Mouse model (SKG mice) | 0.5% NAG in food for 56 days | Suppressed arthritis and histopathological scores | |
| LPS-induced inflammation | Mouse model | Not Specified | Decreased serum levels of IL-6 and TNF-α |
Osteoarthritis
As a fundamental component of glycosaminoglycans (GAGs) like hyaluronic acid and keratan sulfate, NAG is crucial for maintaining the health and integrity of cartilage and synovial fluid.[7]
Mechanism of Action: Precursor for Glycosaminoglycan Synthesis
NAG serves as a direct precursor for the synthesis of GAGs, which are essential components of the extracellular matrix of cartilage.[7] By providing the necessary building blocks, NAG supplementation may help to promote cartilage repair and reduce the degradation associated with osteoarthritis.[8]
Table 3: Clinical Data on the Effects of N-acetyl-D-glucosamine in Osteoarthritis
| Study Population | Dosage | Duration | Key Findings | Reference |
| Healthy individuals without arthritis | 500 mg/day and 1,000 mg/day | 16 weeks | Improved cartilage metabolism by reducing type II collagen degradation | [9][10] |
| Patients with knee pain | 100 mg/day (with 180 mg chondroitin sulfate) | 6 months | Improved knee function | [8] |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by N-acetyl-alpha-D-glucosamine.
Caption: O-GlcNAcylation Signaling Pathway.
Caption: N-Glycan Branching Pathway.
Caption: Inhibition of STAT3 Signaling by NAG.
Experimental Workflow Diagram
Caption: General Experimental Workflow.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of N-acetyl-alpha-D-glucosamine.
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the effect of NAG on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, 4T1)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
N-acetyl-alpha-D-glucosamine (NAG)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Culture cells to 70-80% confluency. b. Trypsinize and resuspend cells in complete culture medium. c. Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL. d. Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.[1]
-
NAG Treatment: a. Prepare a stock solution of NAG in sterile PBS or culture medium. b. Prepare serial dilutions of NAG to achieve the desired final concentrations (e.g., 0.5, 1, 2, 4, 8 mM). c. Remove the medium from the wells and add 100 µL of medium containing the different concentrations of NAG. Include a vehicle control (medium with the same amount of solvent used to dissolve NAG). d. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[1]
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.[6] c. Carefully remove the medium from each well. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate for 10-15 minutes to ensure complete dissolution.[8]
-
Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis in cancer cells following NAG treatment.
Materials:
-
Cancer cell line of interest
-
NAG
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: a. Seed cells in 6-well plates and treat with desired concentrations of NAG for the specified duration as described in Protocol 1.
-
Cell Harvesting and Staining: a. Harvest both adherent and floating cells by trypsinization and centrifugation. b. Wash the cells twice with cold PBS. c. Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[10] d. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. e. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension. f. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
Flow Cytometry Analysis: a. Add 400 µL of 1X Binding Buffer to each tube. b. Analyze the samples by flow cytometry within one hour. c. Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set the gates. d. Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Protocol 3: Western Blot Analysis of STAT3 Phosphorylation
Objective: To determine the effect of NAG on the phosphorylation of STAT3.
Materials:
-
Cancer cell line with constitutively active STAT3 (e.g., DU145)
-
NAG
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis and Protein Quantification: a. Treat cells with NAG as described previously. b. Lyse the cells with lysis buffer and collect the supernatant after centrifugation. c. Determine the protein concentration of each lysate using a BCA assay.[5]
-
SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a PVDF membrane.[3] d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. e. Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C. f. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Detect the signal using a chemiluminescent substrate.[11]
-
Stripping and Re-probing: a. Strip the membrane using a stripping buffer. b. Re-probe the membrane with an antibody against total STAT3 and a loading control (e.g., β-actin or GAPDH) to normalize the data. c. Quantify the band intensities using densitometry software.
Protocol 4: In Vivo Xenograft Mouse Model of Breast Cancer
Objective: To evaluate the anti-tumor efficacy of NAG in a preclinical mouse model.
Materials:
-
4T1 murine breast cancer cells
-
Female BALB/c mice (6-8 weeks old)
-
NAG
-
Sterile PBS
-
Matrigel (optional)
-
Calipers
Procedure:
-
Tumor Cell Implantation: a. Culture 4T1 cells and harvest them during the exponential growth phase. b. Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1 x 10⁶ cells per 100 µL. c. Subcutaneously inject 100 µL of the cell suspension into the mammary fat pad of each mouse.[12][13]
-
NAG Treatment: a. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups. b. Prepare a sterile solution of NAG in PBS. c. Administer NAG to the treatment group (e.g., via intraperitoneal injection) at a predetermined dose and schedule (e.g., daily). Administer an equal volume of PBS to the control group.
-
Tumor Growth Monitoring: a. Measure the tumor dimensions with calipers every 2-3 days. b. Calculate the tumor volume using the formula: Volume = (width² x length) / 2.[12] c. Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint Analysis: a. At the end of the study, euthanize the mice and excise the tumors. b. Weigh the tumors and process them for histopathological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers).
Protocol 5: LPS-Induced Systemic Inflammation Mouse Model
Objective: To assess the anti-inflammatory effects of NAG in a mouse model of acute inflammation.
Materials:
-
C57BL/6 mice
-
Lipopolysaccharide (LPS) from E. coli
-
NAG
-
Sterile saline
Procedure:
-
NAG Pre-treatment (optional): a. Administer NAG or vehicle (saline) to the mice at a specific dose and route (e.g., oral gavage or intraperitoneal injection) for a predetermined period before LPS challenge.
-
Induction of Inflammation: a. Prepare a solution of LPS in sterile saline. b. Inject a single dose of LPS (e.g., 1-5 mg/kg) intraperitoneally into each mouse.[14][15]
-
Sample Collection: a. At various time points after LPS injection (e.g., 2, 6, 24 hours), collect blood samples via cardiac puncture or tail vein for serum cytokine analysis. b. Euthanize the mice and harvest tissues of interest (e.g., liver, spleen, lungs) for histopathology or gene expression analysis.
-
Analysis: a. Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum using ELISA. b. Perform histopathological examination of tissues to assess inflammatory cell infiltration and tissue damage. c. Analyze the expression of inflammatory genes in tissues using RT-qPCR.
These application notes and protocols provide a comprehensive resource for researchers interested in exploring the therapeutic potential of N-acetyl-alpha-D-glucosamine. The versatility of this molecule, coupled with its favorable safety profile, makes it an exciting candidate for further investigation in drug discovery and development.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Determination of binding constants for N-acetyl-D-glucosamine oligomers with lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. 4T1 Syngeneic Murine Model - Altogen Labs [altogenlabs.com]
- 13. Mouse Models for Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Establishment of LPS-induced intestinal inflammation mice model: pilot study -Journal of Convergence Korean Medicine | Korea Science [koreascience.kr]
- 15. Video: Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach [jove.com]
Application Notes and Protocols for the Preparation of α-D-GlcNAc Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyl-D-glucosamine (GlcNAc) is a fundamental monosaccharide unit found in a vast array of biologically significant glycoconjugates. The stereoselective synthesis of the α-anomer of GlcNAc glycosides presents a significant challenge in carbohydrate chemistry.[1] The presence of the C2-acetamido group can participate in the glycosylation reaction, often leading to the formation of a stable oxazoline intermediate that predominantly yields the thermodynamically favored β-glycoside.[2] However, α-linked GlcNAc moieties are crucial components of various bacterial polysaccharides and glycoproteins, making the development of reliable α-selective glycosylation methods a critical goal for the synthesis of vaccines, therapeutic agents, and biological probes.
These application notes provide an overview of key concepts and detailed protocols for the chemical and enzymatic preparation of α-D-GlcNAc derivatives, intended for use in the synthesis of complex glycoconjugates.
Key Concepts in α-GlcNAc Glycosylation
Achieving α-selectivity in GlcNAc glycosylation requires overcoming the neighboring group participation of the C2-acetamido functionality. Several strategies have been developed to address this challenge:
-
Glycosyl Donors: The choice of the leaving group at the anomeric center (C1) is critical. Common donors include thioglycosides, glycosyl halides, trichloroacetimidates, and oxazolines.[3][4] For α-synthesis, donors are often designed to favor a reaction mechanism that avoids or overrides the formation of the oxazoline intermediate.
-
Protecting Groups: The strategic use of protecting groups on the hydroxyls of the GlcNAc donor is essential for directing reactivity and influencing the stereochemical outcome.[5] For instance, employing a non-participating protecting group at C2, such as an azide (N3), allows for α-glycosylation, with the azide later being converted to the desired acetamido group.
-
Promoters and Reaction Conditions: The selection of a promoter or catalyst (e.g., Lewis acids like TMSOTf) and careful control of reaction conditions such as solvent and temperature are paramount for high stereoselectivity and yield.[2][6] Pre-activation protocols, where the glycosyl donor is activated before the addition of the acceptor, can also favor the formation of the α-linkage.[7]
-
Enzymatic Synthesis: Glycosyltransferases are enzymes that catalyze the formation of glycosidic bonds with absolute stereo- and regioselectivity.[5] Utilizing these enzymes can bypass the challenges associated with chemical synthesis, providing a direct route to the desired α-glycoconjugate.[8]
Experimental Workflows and Logical Relationships
A general workflow for the chemical synthesis of an α-GlcNAc derivative involves several key stages, from the protection of the starting material to the final glycosylation and deprotection steps.
Caption: General workflow for chemical synthesis of α-GlcNAc derivatives.
Enzymatic synthesis offers a more direct route, leveraging the inherent specificity of glycosyltransferases to form the desired α-linkage without the need for protecting groups.
Caption: Workflow for enzymatic synthesis of an α-glycoconjugate.
Quantitative Data Summary
The efficiency and selectivity of glycosylation reactions are highly dependent on the chosen methodology. The following table summarizes yields from various published methods for preparing α-GlcNAc and related derivatives.
| Glycosyl Donor Type | Promoter / Catalyst | Acceptor Type | Yield | α:β Ratio | Reference |
| Thioglycoside (N-acetyloxazolidinone protected) | Ph2SO-Tf2O (pre-activation) | GalpNAc derivative | High | Exclusive α | [7] |
| β-Glycoside (Anomerization) | Dibromomethane/DMF (Heat) | Hexyl / Methyl alcohol | Up to 90% (α-anomer) | N/A (from β) | [9] |
| Glycosyl Donor 7 | NIS / TMSOTf | Acceptor 8 | 78% | Not specified | [6] |
| Squid Pen β-chitin (Hydrolysis) | Aspergillus sp. Chitinase | Water | 65% (GlcNAc monomer) | N/A | [10] |
Protocols
Protocol 1: α-Selective Chemical Glycosylation Using a Thioglycoside Donor
This protocol describes a general procedure for α-glycosylation using a pre-activated thioglycoside donor, a method known to favor the formation of the α-anomer. This is based on principles described for highly α-selective reactions.[7]
Materials:
-
Protected GlcNAc thioglycoside donor (e.g., Phenyl 2-azido-3,4,6-tri-O-benzyl-2-deoxy-1-thio-α-D-glucopyranoside)
-
Glycosyl acceptor with a single free hydroxyl group
-
Promoter system: Diphenyl sulfoxide (Ph2SO) and Trifluoromethanesulfonic anhydride (Tf2O)
-
Dichloromethane (DCM), anhydrous
-
Molecular sieves (4 Å), activated
-
Triethylamine (Et3N)
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Preparation: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve the glycosyl donor (1.2 equiv.) and diphenyl sulfoxide (2.0 equiv.) in anhydrous DCM. Add freshly activated 4 Å molecular sieves.
-
Pre-activation: Cool the mixture to -78 °C using a dry ice/acetone bath. Stir for 15 minutes.
-
Slowly add trifluoromethanesulfonic anhydride (1.1 equiv.) dropwise via syringe. The solution may change color. Stir the mixture at -78 °C for 30 minutes to ensure full activation of the donor.
-
Glycosylation: In a separate flame-dried flask, prepare a solution of the glycosyl acceptor (1.0 equiv.) in anhydrous DCM.
-
Using a cannula, slowly transfer the acceptor solution to the pre-activated donor mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench by adding triethylamine (3.0 equiv.) to neutralize the acid.
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Workup: Dilute the reaction mixture with DCM and filter through a pad of Celite to remove the molecular sieves. Wash the Celite pad with additional DCM.
-
Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexanes/ethyl acetate) to isolate the desired α-glycoside.
-
Characterization: Confirm the structure and stereochemistry of the product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Protocol 2: Enzymatic Synthesis of an α-GlcNAc Linkage
This protocol outlines a general method for the synthesis of an α-GlcNAc-containing disaccharide using a recombinant α-glycosyltransferase.
Materials:
-
Activated sugar donor: UDP-N-acetylglucosamine (UDP-GlcNAc)
-
Glycosyl acceptor (e.g., a lactose derivative)
-
Recombinant α-GlcNAc transferase (e.g., from a bacterial source)
-
Reaction Buffer: (e.g., 50 mM Tris-HCl, pH 7.5) containing a divalent cation (e.g., 10 mM MnCl2), as required by the specific enzyme.
-
Alkaline phosphatase
-
Deionized water
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following in order: deionized water, reaction buffer, the glycosyl acceptor (to a final concentration of 1-5 mM), and UDP-GlcNAc (1.5-2.0 equiv. relative to the acceptor).
-
Enzyme Addition: Add the α-GlcNAc transferase to the mixture to initiate the reaction. The optimal amount of enzyme should be determined empirically (e.g., 5-20 mU).
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37 °C) for 12-24 hours with gentle agitation. The reaction progress can be monitored by HPLC or TLC.
-
Byproduct Removal: The UDP released during the reaction can be inhibitory. Add alkaline phosphatase (e.g., 10 units) to the reaction mixture and incubate for an additional 2-4 hours to hydrolyze the UDP to uridine and inorganic phosphate.
-
Reaction Termination: Terminate the reaction by heating the mixture to 95 °C for 5 minutes to denature and precipitate the enzymes.
-
Purification: Centrifuge the mixture to pellet the denatured protein. The supernatant, containing the desired glycoconjugate, can be purified using methods such as size-exclusion chromatography (e.g., Bio-Gel P-2) or reversed-phase HPLC to remove salts, unreacted acceptor, and uridine.
-
Analysis: Confirm the product formation and purity by mass spectrometry and NMR spectroscopy. The yield for enzymatic reactions is often very high, approaching quantitative conversion.[5]
References
- 1. Chemical Synthesis of Glycans and Glycoconjugates - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chemical and Enzymatic Synthesis of Glycans and Glycoconjugates - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Large-scale synthesis of Man9GlcNAc2 high mannose glycan and the effect of the glycan core on multivalent recognition by HIV antibody 2G12 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Glycosyltransferase engineering for carbohydrate synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. jmmm.material.chula.ac.th [jmmm.material.chula.ac.th]
Application Notes and Protocols for 2-(acetylamino)-2-deoxy-α-D-glucopyranose in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(acetylamino)-2-deoxy-α-D-glucopyranose, commonly known as N-acetyl-α-D-glucosamine (α-GlcNAc), is a naturally occurring monosaccharide that serves as a fundamental building block for complex carbohydrates. In cell culture, α-GlcNAc is a key substrate for the hexosamine biosynthetic pathway (HBP), leading to the formation of uridine diphosphate N-acetylglucosamine (UDP-GlcNAc). UDP-GlcNAc is the donor substrate for O-linked β-N-acetylglucosamine (O-GlcNAc) modification, a dynamic post-translational modification of nuclear and cytoplasmic proteins.[1][2][3] This modification, regulated by the enzymes O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA), plays a crucial role in regulating a wide array of cellular processes, including signal transduction, transcription, and cell cycle progression.[1][2][4][5] Supplementation of cell culture media with α-GlcNAc offers a direct method to modulate intracellular O-GlcNAcylation levels and study its downstream effects, making it a valuable tool in basic research and drug development.[6]
Key Applications in Cell Culture
-
Modulation of Protein Glycosylation: Supplementing cell culture media with α-GlcNAc can alter the glycosylation patterns of recombinant proteins, such as monoclonal antibodies.[7] This can be utilized to influence product quality attributes, for instance, by favoring the G0 glycoform.[7]
-
Investigation of Cell Signaling Pathways: As a precursor to O-GlcNAcylation, α-GlcNAc is used to study the "nutrient-sensing" role of this modification and its crosstalk with other post-translational modifications like phosphorylation.[2][4] It has been shown to influence signaling pathways involving key proteins such as c-Myc, p53, and NF-κB.[4][6]
-
Cell Cycle Analysis: O-GlcNAcylation is intricately linked to the regulation of the cell cycle.[4] The addition of α-GlcNAc can be used to investigate its impact on cell cycle progression and checkpoint control.[4]
-
Metabolic Labeling Studies: Isotopically labeled α-GlcNAc (e.g., ¹⁵N-GlcNAc) serves as a tracer in metabolic flux analysis to quantify its uptake and incorporation into downstream metabolites like UDP-GlcNAc.[8][9]
-
Immunomodulation Studies: α-GlcNAc has been shown to have immunomodulatory effects, such as inhibiting T cell responsiveness.[6] This makes it a compound of interest in immunology research and for studying autoimmune diseases.[10]
Data Presentation
Table 1: Recommended Stock Solution and Working Concentrations
| Parameter | Recommendation | Notes |
| Stock Solution Concentration | 100 mM in sterile water or PBS | Prepare fresh for each experiment as aqueous solutions can degrade.[9] |
| Storage of Stock Solution | Aliquot and store at -20°C for up to 6 months (in DMSO). Aqueous solutions are not recommended for storage.[9] | Avoid repeated freeze-thaw cycles.[9] |
| Typical Working Concentration | 1-10 mM | The optimal concentration is cell-type dependent and should be determined empirically. |
| Solvent for Cell Culture | Sterile deionized water or Phosphate-Buffered Saline (PBS) | Ensure the final concentration of the solvent does not affect cell viability. |
Table 2: Effects of α-GlcNAc Supplementation on Monoclonal Antibody Glycosylation in CHO Cells
| Cell Line | α-GlcNAc Concentration | Effect on Glycosylation | Impact on Cell Growth | Reference |
| CHO cells expressing EG2-hFc | Not specified | Shift in glycan complexity to favor G0 glycoforms | Marginal impact on cell growth and protein production | [7] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM N-acetyl-α-D-glucopyranose Stock Solution
Materials:
-
N-acetyl-D-glucosamine (powder, ≥98% purity)[11]
-
Sterile, deionized water or PBS[11]
-
Sterile conical tubes (15 mL or 50 mL)[11]
-
Sterile serological pipettes[11]
-
Vortex mixer[11]
-
Sterile filtration unit (0.22 µm pore size)[11]
-
Sterile microcentrifuge tubes for aliquoting[11]
Procedure:
-
Calculate the required mass: The molecular weight of N-acetyl-D-glucosamine is 221.21 g/mol .[11] To prepare 10 mL of a 100 mM stock solution, weigh out 221.21 mg.
-
Dissolution: Transfer the weighed powder into a sterile conical tube. Add a portion of the sterile water or PBS (e.g., 8 mL) and vortex until fully dissolved.[11]
-
Adjust to final volume: Once dissolved, add sterile water or PBS to bring the final volume to 10 mL.[11]
-
Sterilization: Filter the solution through a 0.22 µm sterile filter into a new sterile conical tube to ensure sterility for cell culture applications.[11]
-
Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Label the aliquots with the compound name, concentration, and date of preparation. Store at -20°C.[11]
Protocol 2: General Protocol for Supplementing Cell Culture with N-acetyl-α-D-glucopyranose
Materials:
-
Cultured mammalian cells
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
100 mM sterile stock solution of N-acetyl-α-D-glucopyranose
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Plate cells at the desired density in a multi-well plate or flask and allow them to adhere and reach the desired confluency (typically 70-80%).[8]
-
Media Preparation: Prepare the treatment medium by adding the required volume of the 100 mM α-GlcNAc stock solution to the complete cell culture medium to achieve the desired final concentration (e.g., for a final concentration of 5 mM, add 50 µL of the 100 mM stock to 950 µL of medium).
-
Treatment: Aspirate the existing culture medium from the cells. Wash the cells once with sterile PBS (optional). Add the prepared treatment medium to the cells.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours). The optimal incubation time will depend on the specific experiment and cell type.
-
Analysis: Following incubation, cells and/or conditioned media can be harvested for downstream analysis (e.g., western blotting for O-GlcNAcylation, cell viability assays, analysis of recombinant protein glycosylation).
Protocol 3: Isotope Labeling and Metabolite Extraction for UDP-GlcNAc Analysis
Materials:
-
¹⁵N-labeled N-acetyl-D-glucosamine (¹⁵N-GlcNAc)
-
Selected mammalian cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Quenching solution: 60% methanol at -40°C[12]
-
Extraction solution: Cold methanol-buffer mixture (1:1 v/v of methanol and TE buffer) at -40°C[12]
-
Chloroform[12]
Procedure:
-
Cell Labeling:
-
Plate cells and grow to the desired confluency.[8]
-
Prepare labeling medium by supplementing the base medium with the desired concentration of ¹⁵N-GlcNAc.[8]
-
Aspirate the existing medium, wash with PBS, and add the labeling medium.[8]
-
Incubate for the desired time points (a time-course experiment is recommended).[8]
-
-
Sample Quenching:
-
Metabolite Extraction:
-
Transfer the washed biomass into the cold methanol-buffer extraction solution.[12]
-
Add chloroform at a 1:1 ratio with the methanol-buffer suspension.[12]
-
Incubate for 24 hours with rotation at -20°C.[12]
-
Centrifuge at 10,000 x g for 10 minutes at -11°C to separate the phases.[12]
-
Collect the polar (upper aqueous) phase containing UDP-GlcNAc for analysis by mass spectrometry.
-
Visualizations
Caption: Workflow for cell culture supplementation with α-GlcNAc.
Caption: The O-GlcNAcylation signaling pathway.
Caption: Crosstalk between O-GlcNAcylation and Phosphorylation.
References
- 1. O-GlcNAc - Wikipedia [en.wikipedia.org]
- 2. rupress.org [rupress.org]
- 3. Role of protein O-linked N-acetyl-glucosamine in mediating cell function and survival in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Growing and dividing: how O-GlcNAcylation leads the way - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-Acetylglucosamine Functions in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tuning a MAb glycan profile in cell culture: Supplementing N-acetylglucosamine to favour G0 glycans without compromising productivity and cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mpbio.com [mpbio.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
The Role of N-Acetylglucosamine in Glycosaminoglycan Biosynthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetylglucosamine (GlcNAc) is a fundamental monosaccharide that serves as a key precursor in the biosynthesis of glycosaminoglycans (GAGs), major components of the extracellular matrix and cell surfaces. GAGs, such as hyaluronic acid (HA), chondroitin sulfate (CS), and heparan sulfate (HS), are long, unbranched polysaccharides composed of repeating disaccharide units. These molecules are crucial for numerous biological processes, including cell signaling, tissue hydration, and structural integrity. Understanding the role of GlcNAc in GAG biosynthesis is vital for research in areas like osteoarthritis, skin aging, and cancer biology.
This document provides detailed application notes and experimental protocols for studying the effects of N-acetylglucosamine on glycosaminoglycan biosynthesis in vitro.
Application Notes
N-acetylglucosamine is a direct precursor for the formation of uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), a critical substrate for the enzymes that synthesize GAG chains.[1] By supplementing cell cultures with exogenous GlcNAc, researchers can effectively increase the intracellular pool of UDP-GlcNAc, thereby modulating GAG production.
Studies have demonstrated that the addition of GlcNAc to cultured cells, such as human dermal fibroblasts and peritoneal mesothelial cells, leads to a dose-dependent increase in the synthesis of hyaluronic acid.[2][3] This effect is attributed to the increased availability of UDP-GlcNAc for hyaluronan synthases (HAS). Furthermore, elevated levels of UDP-GlcNAc can enhance the O-GlcNAcylation of proteins, a post-translational modification that can increase the stability and activity of enzymes like HAS2.
The stimulatory effect of GlcNAc is not limited to hyaluronic acid. Research has shown that GlcNAc can also promote the production of sulfated GAGs.[2] This makes N-acetylglucosamine a valuable tool for investigating the regulation of GAG biosynthesis and for developing strategies to manipulate GAG production for therapeutic purposes. For instance, in the context of osteoarthritis, stimulating the production of hyaluronic acid and chondroitin sulfate in chondrocytes is a key therapeutic goal.
Data Presentation
The following tables summarize quantitative data from studies investigating the effect of aminosugars on glycosaminoglycan production.
Table 1: Effect of Glucosamine Hydrochloride (GlcN-HCl) on Hyaluronic Acid (HA) Production in Human Osteoarthritic Synovium Explants [4][5]
| Treatment | Concentration | Mean HA Production (% of Control) | Fold Increase |
| Control | - | 100% | 1.0 |
| GlcN-HCl | 0.5 mM | 204% | 2.04 |
| GlcN-HCl | 5 mM | 207% | 2.07 |
Data is derived from a study on human osteoarthritic synovium explants cultured for 48 hours. The control group was not treated with GlcN-HCl.
Table 2: Effect of N-Acetylglucosamine (NAG) on Hyaluronan and Collagen Synthesis in Human Skin Fibroblasts
| Treatment | Hyaluronan Synthesis Increase | Collagen Synthesis Increase |
| NAG (10 mmol L⁻¹) | +107% vs. control (P < 0.001) | +33% vs. control (P < 0.05) |
This table presents the percentage increase in hyaluronan and collagen synthesis in human skin fibroblasts cultured with 10 mmol L⁻¹ N-acetylglucosamine compared to an untreated control group.
Experimental Protocols
Herein are detailed protocols for key experiments to study the influence of N-acetylglucosamine on glycosaminoglycan biosynthesis.
Protocol 1: Cell Culture and Treatment with N-Acetylglucosamine
This protocol describes the general procedure for culturing cells and treating them with N-acetylglucosamine to study its effects on GAG synthesis. Human dermal fibroblasts are used as an example cell line.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
N-acetylglucosamine (GlcNAc) powder
-
Cell culture flasks/plates
-
Sterile serological pipettes and pipette tips
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Culture HDFs in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a 37°C, 5% CO₂ incubator. When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and seed into new culture plates at a desired density (e.g., 5 x 10⁴ cells/well in a 24-well plate). Allow cells to attach overnight.
-
Preparation of GlcNAc Stock Solution: Prepare a sterile stock solution of GlcNAc (e.g., 1 M in serum-free DMEM) and filter-sterilize.
-
Treatment: The following day, replace the culture medium with fresh medium containing various concentrations of GlcNAc (e.g., 0, 1, 5, 10, 20 mM). Ensure each concentration has replicate wells.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
Sample Collection: After incubation, collect the cell culture supernatant for analysis of secreted GAGs. The cell layer can also be harvested for analysis of cell-associated GAGs. Store samples at -80°C until analysis.
Protocol 2: Isolation of Glycosaminoglycans from Cell Culture Supernatant
This protocol outlines a method for the isolation and purification of GAGs from cell culture media.[6][7]
Materials:
-
Collected cell culture supernatant
-
Acetone (ice-cold)
-
GAG extraction solution (0.5% SDS, 0.1 M NaOH, 0.8% NaBH₄)
-
1.0 M Sodium acetate
-
1.0 M HCl
-
Ethanol (100%, saturated with sodium acetate)
-
DEAE-Sephacel or other anion exchange resin
-
Wash buffer (e.g., 50 mM sodium phosphate, pH 6.0)
-
Elution buffer (e.g., 50 mM sodium phosphate, pH 6.0, containing 1.0 M NaCl)
Procedure:
-
Protease Digestion (Optional but Recommended): To remove proteins, treat the supernatant with a protease (e.g., papain or actinase E) overnight at 60°C.
-
Precipitation of Proteins: Precipitate remaining proteins by adding trichloroacetic acid (TCA) to a final concentration of 5-10% and incubating on ice for 30 minutes. Centrifuge to pellet the protein and collect the supernatant containing GAGs.
-
GAG Precipitation: Add 3-4 volumes of ice-cold ethanol saturated with sodium acetate to the supernatant and incubate at -20°C overnight to precipitate the GAGs.
-
Pelleting and Washing: Centrifuge at high speed (e.g., 10,000 x g) for 30 minutes to pellet the GAGs. Wash the pellet with 80% ethanol and then 100% ethanol to remove excess salt.
-
Anion Exchange Chromatography: Resuspend the crude GAG pellet in a low-salt buffer and apply to a pre-equilibrated DEAE anion exchange column. Wash the column with low-salt buffer to remove contaminants. Elute the bound GAGs with a high-salt buffer (e.g., 1-2 M NaCl).
-
Desalting: Desalt the eluted GAG fraction using dialysis or a desalting column.
-
Lyophilization: Lyophilize the purified GAGs to obtain a dry powder. The GAGs are now ready for quantification and analysis.
Protocol 3: Quantification of Hyaluronic Acid by ELISA
This protocol provides a general procedure for a competitive ELISA to quantify HA in cell culture supernatants.[2][8][9][10] Commercially available kits are recommended and their specific instructions should be followed.
Materials:
-
Hyaluronic Acid ELISA Kit (containing HA-coated microplate, HA standard, biotinylated HA-binding protein, streptavidin-HRP, substrate solution, and stop solution)
-
Cell culture supernatants (collected from Protocol 1)
-
Wash buffer (typically PBS with a mild detergent like Tween-20)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Create a standard curve by performing serial dilutions of the HA standard.
-
Sample and Standard Addition: Add standards and samples to the wells of the HA-coated microplate.
-
Addition of Biotinylated HA-Binding Protein: Add the biotinylated HA-binding protein to each well. This will compete with the immobilized HA for binding to the HA in the sample/standard. Incubate as recommended (e.g., 1-2 hours at 37°C).
-
Washing: Wash the plate several times with wash buffer to remove unbound reagents.
-
Addition of Streptavidin-HRP: Add streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate (e.g., 1 hour at 37°C). The streptavidin-HRP will bind to the biotinylated HA-binding protein that is bound to the plate.
-
Washing: Wash the plate again to remove unbound streptavidin-HRP.
-
Substrate Reaction: Add the substrate solution (e.g., TMB) to each well. The HRP will catalyze a color change. Incubate for a specified time (e.g., 15-30 minutes) at room temperature in the dark.
-
Stopping the Reaction: Add the stop solution to each well to terminate the reaction.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculation: Calculate the concentration of HA in the samples by comparing their absorbance to the standard curve. The signal is inversely proportional to the amount of HA in the sample.
Protocol 4: Analysis of Glycosaminoglycans by HPLC
This protocol describes the analysis of GAG disaccharides by High-Performance Liquid Chromatography (HPLC) after enzymatic digestion.[11][12]
Materials:
-
Purified GAG samples (from Protocol 2)
-
Chondroitinase ABC, Heparinase I, II, and III
-
Enzyme digestion buffer (e.g., 50 mM sodium acetate, pH 7.0)
-
HPLC system with a suitable column (e.g., C18 or anion exchange) and detector (e.g., UV or fluorescence)
-
GAG disaccharide standards
-
Mobile phases (specific to the column and separation method)
Procedure:
-
Enzymatic Digestion: Reconstitute the purified GAGs in the appropriate digestion buffer. Add a cocktail of GAG-degrading enzymes (e.g., chondroitinase ABC for chondroitin/dermatan sulfate; heparinases for heparan sulfate/heparin). Incubate at 37°C for several hours to overnight to ensure complete digestion into disaccharides.
-
Enzyme Inactivation: Inactivate the enzymes by boiling the samples for 5-10 minutes.
-
Sample Preparation: Centrifuge the digested samples to pellet any precipitate. Filter the supernatant through a 0.22 µm filter before HPLC analysis.
-
HPLC Analysis:
-
Equilibrate the HPLC column with the initial mobile phase.
-
Inject the digested sample onto the column.
-
Run a gradient elution program to separate the different GAG disaccharides. The specific gradient will depend on the column and the disaccharides being analyzed.
-
Detect the disaccharides using a UV detector (typically at 232 nm for unsaturated disaccharides) or a fluorescence detector after derivatization.
-
-
Quantification: Identify and quantify the individual disaccharides by comparing their retention times and peak areas to those of known GAG disaccharide standards.
Visualizations
References
- 1. Isolation and Compositional Analysis of Glycosaminoglycans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. Exogenous N-acetylglucosamine increases hyaluronan production in cultured human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucosamine increases hyaluronic acid production in human osteoarthritic synovium explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glucosamine increases hyaluronic acid production in human osteoarthritic synovium explants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chapter 19 Analysis of Glycosaminoglycans in Stem Cell Glycomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Preparation of glycosaminoglycans]:Glycoscience Protocol Online Database [jcggdb.jp]
- 8. elkbiotech.com [elkbiotech.com]
- 9. cloud-clone.com [cloud-clone.com]
- 10. Human HA ELISA kit | Cell Culture Supernatant, Plasma, Serum [antibodies-online.com]
- 11. High-performance liquid chromatography analysis of glycosaminoglycans - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Analysis of Chondroitin/Dermatan Sulphate Disaccharides Using High-Performance Liquid Chromatography [mdpi.com]
Application Notes and Protocols for the Detection of 2-(acetylamino)-2-deoxy-a-D-glucopyranose in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(acetylamino)-2-deoxy-a-D-glucopyranose, commonly known as N-acetylglucosamine (GlcNAc), is a vital monosaccharide implicated in a multitude of biological processes.[1][2] As a fundamental component of glycoproteins, glycosaminoglycans, and other complex carbohydrates, its accurate detection and quantification in biological samples are crucial for advancing research in areas such as oncology, immunology, and neurodegenerative diseases.[3] GlcNAc is a key metabolite in the hexosamine biosynthetic pathway, and its dysregulation has been linked to various pathological conditions. This document provides detailed application notes and protocols for the robust and sensitive detection of GlcNAc in diverse biological matrices.
Overview of Detection Methodologies
The selection of an appropriate analytical method for GlcNAc detection is contingent upon the specific research question, sample type, required sensitivity, and available instrumentation. The primary techniques employed include mass spectrometry (MS), high-performance liquid chromatography (HPLC), and enzymatic assays.
-
Mass Spectrometry (MS): Coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), MS offers high sensitivity and specificity, enabling precise quantification and structural confirmation of GlcNAc.[1][2][4][5] These methods are particularly advantageous for complex biological samples where high selectivity is necessary to distinguish GlcNAc from its isomers, such as N-acetylgalactosamine (GalNAc) and N-acetylmannosamine (ManNAc).[1][2]
-
High-Performance Liquid Chromatography (HPLC): HPLC methods, often employing specialized columns and detectors, provide reliable quantification of GlcNAc.[6][7] While potentially less sensitive than MS-based methods, HPLC is a robust and widely accessible technique suitable for various applications.
-
Enzymatic Assays: These assays are based on the specific enzymatic conversion of GlcNAc, leading to a measurable signal, such as a change in absorbance or fluorescence.[8][9][10] Enzymatic assays can be adapted for high-throughput screening and are often available in convenient kit formats.
Quantitative Data Summary
The following tables summarize key quantitative parameters for different GlcNAc detection methods, providing a comparative overview to aid in method selection.
Table 1: Mass Spectrometry-Based Methods for GlcNAc Quantification
| Method | Sample Matrix | Linear Range | Limit of Detection (LOD) | Internal Standard | Reference |
| GC-MS/MS | Penicillium chrysogenum cultivations | 0.5 - 23 µmol L⁻¹ | Lower femtomol range | ¹³C labeled GlcNAc | [1][2] |
| GC-TOFMS | Penicillium chrysogenum cultivations | 0.5 - 23 µmol L⁻¹ | Lower femtomol range | ¹³C labeled GlcNAc | [1][2] |
| LC-MS/MS | Human Plasma | 20 - 1280 ng/mL | Not Specified | ¹³C₆-N-acetylglucosamine | [11] |
Table 2: Enzymatic Assay-Based Methods for GlcNAc Quantification
| Method | Principle | Detection Limit | Sample Types | Reference |
| Kinetic Assay | NADH oxidation measured at 340 nm | 3 µM | Liquid samples | [9] |
| Endpoint Assay | NADH oxidation measured at 340 nm | 5 µM | Liquid samples | [9] |
| Fluorometric Endpoint Assay | NADH fluorescence | 0.2 µM | Cell extracts | [12] |
| Colorimetric Assay (NAG activity) | p-Nitrophenol release measured at 405 nm | 0.2 U/L | Cell lysates, tissue homogenates, urine, serum, plasma | [10] |
Experimental Protocols
Protocol 1: Quantification of GlcNAc in Human Plasma by LC-MS/MS
This protocol is adapted from a validated method for the quantification of N-acetylglucosamine in human plasma.[11]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 300 µL of acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
2. Liquid Chromatography
-
Mobile Phase: A gradient of acetonitrile and water containing a suitable buffer (e.g., formic acid).[4]
-
Flow Rate: 0.2 mL/min.[4]
-
Injection Volume: 10 µL.[4]
3. Mass Spectrometry (Tandem MS)
-
Mass Transitions:
Protocol 2: Quantification of GlcNAc in Biotechnological Cell Samples by GC-MS/MS
This protocol is based on a method developed for the selective and accurate quantification of N-acetylglucosamine in various cell sample matrices.[1][2]
1. Sample Preparation and Derivatization
-
Perform quenching and extraction of biological samples to obtain cell extracts, cell culture supernatants, or other relevant fractions.
-
Evaporate the sample extract to complete dryness.
-
Derivatize the dried residue using a two-step process:
-
Ethoximation: To protect the carbonyl group.
-
Trimethylsilylation: To increase volatility for GC analysis.
-
2. Gas Chromatography
-
Column: A suitable capillary column for carbohydrate analysis (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature gradient to ensure separation of GlcNAc from its isomers.
3. Mass Spectrometry (Tandem MS or TOF-MS)
-
Ionization Mode: Electron Ionization (EI).[4]
-
Detection:
-
Tandem MS: Monitor specific precursor-to-product ion transitions for the derivatized GlcNAc and the ¹³C labeled internal standard.
-
TOF-MS: Utilize high-resolution accurate mass measurements for selective detection.
-
Protocol 3: Enzymatic Assay for GlcNAc Quantification
This protocol describes a general procedure for an enzymatic assay based on the conversion of GlcNAc and subsequent measurement of NADH oxidation.[9]
1. Reagent Preparation
-
Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl, pH 7.5).
-
Reaction Mix: Prepare a master mix containing:
-
GlcNAc Kinase (NagK)
-
Adenosine-5'-triphosphate (ATP)
-
Phosphoenolpyruvate (PEP)
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
NADH
-
2. Assay Procedure
-
Prepare a standard curve using known concentrations of GlcNAc.
-
Dilute biological samples as needed to fall within the dynamic range of the assay.
-
Add an appropriate volume of standard or sample to a microplate well or cuvette.
-
Initiate the reaction by adding the Reaction Mix.
-
Monitor the decrease in absorbance at 340 nm over time (for a kinetic assay) or after a fixed incubation period (for an endpoint assay).
-
Calculate the GlcNAc concentration in the samples by comparing the rate of NADH oxidation to the standard curve.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the Hexosamine Biosynthetic Pathway, where GlcNAc is a key intermediate, and a general experimental workflow for GlcNAc detection.
Caption: The Hexosamine Biosynthetic Pathway leading to UDP-GlcNAc.
Caption: General workflow for the detection of GlcNAc in biological samples.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-acetylglucosamine inhibits inflammation and neurodegeneration markers in multiple sclerosis: a mechanistic trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. N-Acetylglucosamine Assay and Glucosamine Limit Test Following the United States Pharmacopoeia Method [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. athenaes.com [athenaes.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. Liquid chromatography-tandem mass spectrometry method for determination of N-acetylglucosamine concentration in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enzymatic analysis of UDP-N-acetylglucosamine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(acetylamino)-2-deoxy-α-D-glucopyranose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(acetylamino)-2-deoxy-α-D-glucopyranose (α-GlcNAc) synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of α-GlcNAc.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Overall Yield | Incomplete reaction; formation of side products; degradation of the product during workup or purification. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. Optimize reaction conditions such as temperature, reaction time, and stoichiometry of reagents. Employ purification methods that minimize product loss, such as flash column chromatography with an appropriate solvent system. |
| Formation of β-anomer as the major product | The N-acetyl group at the C-2 position can participate in the reaction, leading to the formation of a stable oxazoline intermediate which favors the formation of the β-anomer (the thermodynamic product).[1] | Employ reaction conditions that favor kinetic control, such as low temperatures. Use specific solvents like acetonitrile which can promote the formation of the α-anomer. Consider using a different protecting group for the amine that does not participate in neighboring group participation. |
| Formation of O-acetylated and di-acetylated byproducts | In the N-acetylation of glucosamine using acetic anhydride, the hydroxyl groups can also be acetylated.[2] | Use a selective N-acetylation method. One approach is to perform the reaction in a biphasic system (e.g., aqueous sodium bicarbonate and an organic solvent) to control the reactivity of acetic anhydride. Another method involves the use of specific catalysts or enzymes. |
| Difficulty in separating α and β anomers | The α and β anomers of GlcNAc have very similar physical properties, making their separation by standard chromatography challenging.[3] | Utilize specialized chromatography techniques such as preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a carefully optimized mobile phase.[3] An alternative is fractional crystallization from a suitable solvent system. |
| Anomerization of the desired α-product to the β-anomer | The anomeric position is susceptible to isomerization, especially under acidic or basic conditions, or upon heating.[4] | Maintain neutral pH during workup and purification steps. Avoid excessive heating. Store the purified α-anomer under anhydrous conditions at low temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the synthesis of 2-(acetylamino)-2-deoxy-α-D-glucopyranose?
A1: The most common methods include:
-
N-acetylation of D-glucosamine: This is a widely used method where D-glucosamine is treated with an acetylating agent like acetic anhydride.[2] However, this method can lead to a mixture of α and β anomers and O-acetylated byproducts.[2]
-
Enzymatic Synthesis: This method utilizes enzymes to achieve high selectivity and yield under mild reaction conditions. For example, chitinases can be used to degrade chitin to produce N-acetylglucosamine.[2]
-
Stereoselective Glycosylation: This involves the use of a glycosyl donor with a suitable leaving group at the anomeric position and a glycosyl acceptor. The stereochemical outcome (α or β) is influenced by factors like the protecting groups, solvent, and temperature.[5][6]
Q2: How can I improve the α-selectivity in the glycosylation reaction?
A2: Improving α-selectivity is a significant challenge. Here are some strategies:
-
Choice of N-Protecting Group: The protecting group on the C-2 amino group plays a crucial role. Non-participating protecting groups are preferred to avoid the formation of the oxazoline intermediate that leads to the β-anomer.[1][6]
-
Solvent Effects: Solvents like acetonitrile can favor the formation of the α-anomer through the formation of a transient α-nitrilium-ion intermediate.
-
Low Temperature: Performing the reaction at low temperatures often favors the kinetic product, which can be the α-anomer.
-
Promoter/Catalyst: The choice of promoter or catalyst can significantly influence the stereochemical outcome. For instance, certain Lewis acids may favor α-glycosylation.[7]
Q3: What are the typical side products in the N-acetylation of glucosamine, and how can they be minimized?
A3: Besides the desired N-acetylglucosamine, common side products include O-acetylated and di-acetylated derivatives.[2] To minimize these, you can:
-
Control the stoichiometry of the acetylating agent.
-
Perform the reaction at low temperatures.
-
Use a buffered system (e.g., sodium bicarbonate) to neutralize the acid byproduct and reduce O-acetylation.
Q4: What is the best way to purify 2-(acetylamino)-2-deoxy-α-D-glucopyranose and separate the anomers?
A4: Purification and anomer separation can be challenging.
-
Crystallization: Fractional crystallization can be effective if a suitable solvent system is found that selectively crystallizes one anomer.
-
Chromatography: Preparative HPLC is a powerful technique for separating α and β anomers.[3] Flash column chromatography on silica gel can also be used, but may require careful optimization of the eluent system.
Q5: Can the β-anomer be converted to the α-anomer?
A5: Yes, anomerization is possible. It has been reported that N-acetylglucosamine β-glycosides can be anomerized to their α-anomers under specific conditions, such as heating in a mixture of dibromomethane and dimethylformamide.[4] However, controlling the equilibrium and isolating the desired α-anomer can be complex.
Quantitative Data Summary
| Method | Starting Material | Key Reagents/Conditions | Yield of α-anomer | Reference |
| N-acetylation | D-glucosamine | Acetic anhydride, Methanol, Dowex 1 (carbonate form) | Mixture of anomers, overall yield 43% | [2] |
| Stereoselective Glycosylation | Per-acetylated GalNAc (similar substrate) | Hf(OTf)4, 5-chloro-1-pentanol, 1,2-dichloroethane, 90°C | α:β ratio up to 85:10 | [7] |
| Anomerization | N-acetylglucosamine β-glycoside | Dibromomethane, Dimethylformamide, 100°C | Up to 90% conversion to α-anomer | [4] |
Experimental Protocols
1. General Protocol for N-acetylation of D-glucosamine
This protocol is a general representation and may require optimization.
-
Dissolve D-glucosamine hydrochloride in an aqueous solution of sodium bicarbonate.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride dropwise while stirring vigorously.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, neutralize the solution.
-
Concentrate the solution under reduced pressure.
-
Purify the product by recrystallization or column chromatography to separate the anomers.
2. General Protocol for α-Selective Glycosylation
This protocol outlines a general strategy for stereoselective glycosylation and requires specific adaptation based on the chosen donor, acceptor, and promoter system.
-
Dissolve the glycosyl donor (e.g., a protected N-acetylglucosamine with a suitable leaving group at the anomeric position) and the glycosyl acceptor in a dry aprotic solvent (e.g., acetonitrile or dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the reaction mixture to the desired temperature (e.g., -78°C to 0°C).
-
Add the promoter/catalyst (e.g., a Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf)) dropwise.
-
Stir the reaction at the low temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., triethylamine or pyridine).
-
Allow the mixture to warm to room temperature and dilute with an organic solvent.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the desired α-glycoside.
Visualizations
Caption: Experimental workflow for the synthesis and purification of 2-(acetylamino)-2-deoxy-α-D-glucopyranose.
Caption: Troubleshooting logic for addressing low yield in α-GlcNAc synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Acetylglucosamine: Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emerypharma.com [emerypharma.com]
- 4. Anomerization of N-Acetylglucosamine Glycosides Promoted by Dibromomethane and Dimethylformamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselective glycosylation of glucosamine: the role of the N-protecting group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Metabolic Labeling with N-acetylglucosamine (GlcNAc) Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low incorporation of N-acetylglucosamine (GlcNAc) in metabolic labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of metabolic labeling with N-acetylglucosamine (GlcNAc) analogs?
A1: Metabolic labeling with GlcNAc analogs relies on the cellular machinery to process and incorporate these modified sugars into glycoproteins. When a GlcNAc analog is supplied to cells, it is ideally taken up and utilized by the Hexosamine Salvage Pathway.[1] This pathway converts the analog into a UDP-sugar donor, which is then used by glycosyltransferases to attach the analog to proteins.[2][3] These analogs often contain a bioorthogonal handle, such as an azide or an alkyne, which allows for subsequent detection and visualization through click chemistry.[4][5]
Q2: Why is the incorporation efficiency of my GlcNAc analog low?
A2: Low incorporation efficiency can stem from several factors:
-
Competition with the de novo Hexosamine Biosynthetic Pathway (HBP): Cells can synthesize UDP-GlcNAc from glucose and glutamine.[1][6] A highly active de novo pathway can dilute the pool of your labeled analog, leading to reduced incorporation.[1]
-
Cell-Type Specific Uptake and Metabolism: The efficiency of GlcNAc analog uptake and metabolism can vary significantly between different cell lines.[1]
-
Suboptimal Culture Conditions: High concentrations of glucose and glutamine in the culture medium can favor the de novo HBP over the salvage pathway.[1]
-
Poor Cell Viability or Proliferation: Metabolically inactive or slow-growing cells may exhibit lower uptake and incorporation of the labeled sugar.[1]
-
Insufficient Analog Concentration or Labeling Time: The concentration of the GlcNAc analog may be too low, or the incubation time may be too short for sufficient incorporation.[1]
-
Toxicity of the Analog: Some GlcNAc analogs or the concentrations used can be toxic to cells, leading to reduced metabolic activity.[7][8]
-
Poor Cell Permeability: Unmodified GlcNAc has poor cell permeability.[7][8] While acetylated analogs are designed to be more permeable, their efficiency can still be a limiting factor.
Q3: How can I assess the incorporation efficiency of my GlcNAc analog?
A3: The most common method for assessing incorporation efficiency is through click chemistry followed by detection. This typically involves reacting the incorporated azide or alkyne handle with a complementary probe that contains a reporter molecule, such as a fluorophore or biotin.[4][5] The signal can then be quantified using techniques like:
-
Fluorescence Microscopy: For qualitative visualization of labeling.[9]
-
Flow Cytometry: For quantitative analysis of labeling on a per-cell basis.
-
Western Blotting: To detect labeled proteins in a cell lysate.[9] A biotin probe followed by streptavidin-HRP detection is a common approach.[10]
-
Mass Spectrometry: For in-depth analysis of labeled proteins and sites of glycosylation.[1]
Troubleshooting Guides
Problem: Low or No Signal After Metabolic Labeling and Detection
This guide provides a step-by-step approach to troubleshooting low or absent signal in your metabolic labeling experiment.
Step 1: Verify Cellular Uptake and Viability
-
Potential Cause: The cells may not be efficiently taking up the GlcNAc analog, or the labeling conditions may be causing cytotoxicity.
-
Troubleshooting Actions:
-
Assess Cell Viability: Perform a cell viability assay (e.g., Trypan Blue exclusion or MTT assay) on cells treated with the GlcNAc analog at the concentration and for the duration of your experiment.[1] Compare to an untreated control.
-
Perform a Radiolabeled Uptake Assay: If available, use a radiolabeled version of your analog (e.g., [³H]-GlcNAc) to directly measure its uptake into the cells.[1]
-
Test a Different Cell Line: Compare the uptake and labeling in your cell line of interest with a cell line known to have efficient GlcNAc metabolism.[1]
-
Step 2: Optimize Labeling Conditions
-
Potential Cause: The concentration of the GlcNAc analog or the incubation time may be suboptimal.
-
Troubleshooting Actions:
-
Titrate the Analog Concentration: Perform a dose-response experiment to determine the optimal concentration of your GlcNAc analog. Start with a range of concentrations based on literature recommendations.
-
Optimize Labeling Duration: Conduct a time-course experiment (e.g., 16, 24, 48, 72 hours) to find the optimal incubation time for your cell line.[1][9] Slower-growing cells may require longer labeling times.[1]
-
Step 3: Address Competition from the De Novo Pathway
-
Potential Cause: The de novo synthesis of UDP-GlcNAc is outcompeting the salvage pathway for your analog.
-
Troubleshooting Actions:
-
Reduce Glucose and Glutamine Concentrations: Lowering the concentration of glucose and glutamine in the culture medium can decrease the activity of the de novo HBP.[1]
-
Inhibit the De Novo Pathway: Use a specific inhibitor of glutamine:fructose-6-phosphate amidotransferase (GFAT), the rate-limiting enzyme of the HBP. Common inhibitors include azaserine and 6-diazo-5-oxo-L-norleucine (DON).[1][11] Be sure to perform a toxicity test for these inhibitors.
-
Step 4: Consider a More Permeable or Efficiently Utilized Analog
-
Potential Cause: The GlcNAc analog you are using may have poor cell permeability or may be inefficiently processed by the salvage pathway.
-
Troubleshooting Actions:
-
Use Acetylated Analogs: Per-acetylated GlcNAc analogs (e.g., Ac4GlcNAz) are more hydrophobic and can more readily cross the cell membrane.[7][8]
-
Try a GalNAc Analog: In some cases, N-azidoacetylgalactosamine (GalNAz) is more efficiently converted to UDP-GlcNAz than GlcNAz, bypassing a rate-limiting step in the GlcNAc salvage pathway.[12][13]
-
Step 5: Verify the Click Chemistry Reaction
-
Potential Cause: The click chemistry reaction itself may be inefficient.
-
Troubleshooting Actions:
-
Use Fresh Reagents: Ensure that your click chemistry reagents, especially the copper (I) catalyst for CuAAC, are fresh and have been stored properly.
-
Optimize Reaction Conditions: Refer to established protocols for the specific type of click reaction you are performing (CuAAC or SPAAC).[14][15] For CuAAC, ensure the appropriate ligand is used to prevent copper-mediated damage to proteins. For SPAAC, be aware that longer incubation times can sometimes lead to side reactions.[10]
-
Positive Control: Include a positive control for the click reaction, if possible, to confirm that the reagents and conditions are working.
-
Experimental Protocols
Protocol 1: Standard Metabolic Labeling of Cultured Cells
-
Cell Seeding: Seed cells in a culture plate at a density that will result in 70-80% confluency at the time of harvest.[1]
-
Preparation of GlcNAc Analog Stock Solution: Prepare a stock solution of the acetylated GlcNAc analog (e.g., Ac4GlcNAz) in sterile DMSO. A 50 mM stock solution is a common starting point.[9]
-
Metabolic Labeling: Add the GlcNAc analog stock solution to the cell culture medium to achieve the desired final concentration (e.g., 50-200 µM).[9] Also include a vehicle-only (DMSO) control.
-
Incubation: Incubate the cells at 37°C for the desired duration (e.g., 16-72 hours).[4][9]
-
Cell Harvest and Lysis:
-
For adherent cells, wash with PBS and detach using trypsin-EDTA.[4]
-
For suspension cells, pellet by centrifugation.
-
Wash the cell pellet with cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Cell Lysate
This protocol is for labeling azide-modified proteins with an alkyne-containing probe (e.g., a fluorescent dye or biotin).
-
Prepare Lysate: Start with 1 mg of protein lysate at a concentration of 1 mg/mL in a buffer compatible with the click reaction.[4][16]
-
Prepare Click Chemistry Reagents:
-
Tris(2-carboxyethyl)phosphine (TCEP): 50 mM stock in water.
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): 1.7 mM stock in DMSO.
-
Copper(II) Sulfate (CuSO₄): 50 mM stock in water.
-
Alkyne Probe: 10 mM stock in DMSO.
-
-
Reaction Assembly: In a microcentrifuge tube, add the following in order:
-
Protein lysate
-
Alkyne probe (to a final concentration of 100 µM)
-
TBTA (to a final concentration of 100 µM)
-
TCEP (to a final concentration of 1 mM)
-
CuSO₄ (to a final concentration of 1 mM)
-
-
Incubation: Vortex briefly and incubate at room temperature for 1 hour, protected from light.
-
Sample Preparation for Downstream Analysis: The sample can now be prepared for SDS-PAGE, Western blotting, or mass spectrometry. For SDS-PAGE, precipitate the protein, resuspend in loading buffer, and boil.[4]
Data Tables
Table 1: Recommended Starting Concentrations and Incubation Times for GlcNAc Analogs
| GlcNAc Analog | Cell Type | Recommended Concentration | Recommended Incubation Time | Reference(s) |
| Ac₄GlcNAz | HeLa | 200 µM | 16 hours | [4] |
| Ac₄GalNAz | Various (e.g., HeLa, CHO, HEK293) | 50 - 200 µM | 16 - 72 hours | [9] |
| GlcNAc-6-Acetate | Human CD4⁺ T cells | 10 mM | 5 days | [7] |
| ¹⁵N-GlcNAc | Various | Titration recommended | 24 - 72 hours | [1] |
Note: These are starting recommendations. Optimal conditions should be determined empirically for each cell line and experimental setup.
Table 2: Troubleshooting Summary
| Symptom | Potential Cause | Suggested Solution |
| Low/No Signal | Poor cell viability | Perform viability assay; reduce analog concentration if toxic. |
| Inefficient cellular uptake | Use a more permeable analog (e.g., acetylated). | |
| Suboptimal analog concentration | Titrate the concentration of the GlcNAc analog. | |
| Insufficient labeling time | Perform a time-course experiment to optimize incubation time. | |
| Competition with de novo HBP | Reduce glucose/glutamine in media or use a GFAT inhibitor. | |
| Inefficient click chemistry | Use fresh reagents and optimize reaction conditions. | |
| High Background | Non-specific binding of probe | Include a no-analog control; optimize washing steps. |
| Reaction of alkyne probe with cysteines | Consider using an azide-containing probe and alkyne-modified analog.[4] |
Visualizations
Caption: Hexosamine Biosynthesis and Salvage Pathways.
Caption: Troubleshooting Workflow for Low Signal.
Caption: Key Factors for Successful Metabolic Labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pathway: UDP-N-ACETYLGLUCOSAMINE BIOSYNTHESIS [flybase.org]
- 7. Increasing cell permeability of N-acetylglucosamine via 6-acetylation enhances capacity to suppress T-helper 1 (TH1)/TH17 responses and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increasing cell permeability of N-acetylglucosamine via 6-acetylation enhances capacity to suppress T-helper 1 (TH1)/TH17 responses and autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Monitoring Protein O-GlcNAc Status via Metabolic Labeling and Copper-free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. O-GlcNAc: A Sweetheart of the Cell Cycle and DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 16. Identifying potentially O-GlcNAcylated proteins using metabolic labeling, bioorthogonal enrichment, and Western blotting - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 2-(acetylamino)-2-deoxy-a-D-glucopyranose in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the stability of 2-(acetylamino)-2-deoxy-a-D-glucopyranose, also known as N-acetyl-α-D-glucosamine (α-GlcNAc), in aqueous solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How stable is solid α-GlcNAc?
A1: The solid, crystalline form of N-acetyl-D-glucosamine is highly stable, with a shelf life of at least four years when stored correctly at -20°C.[1]
Q2: What is the recommended storage duration for aqueous solutions of α-GlcNAc?
A2: It is strongly recommended to prepare aqueous solutions of GlcNAc fresh for each experiment. Storing aqueous solutions for more than one day is not advised due to the potential for degradation and anomerization.[1]
Q3: What are the primary factors that influence the stability of α-GlcNAc in aqueous solutions?
A3: The main factors affecting the stability of α-GlcNAc in aqueous solutions are:
-
Temperature: Elevated temperatures accelerate the degradation of carbohydrates, including α-GlcNAc.[1]
-
pH: The pH of the solution can influence the rate of hydrolysis of the N-acetyl group and the anomerization to the β-form.
-
Enzymatic Activity: In biological samples or cell culture media containing serum, enzymes such as β-N-acetylhexosaminidase and N-acetyl-D-glucosamine deacetylase can metabolize α-GlcNAc.[1]
Q4: What happens to α-GlcNAc in an aqueous solution over time?
A4: In aqueous solution, 2-(acetylamino)-2-deoxy-α-D-glucopyranose undergoes a process called mutarotation, where it equilibrates with its β-anomer, 2-(acetylamino)-2-deoxy-β-D-glucopyranose. This anomerization is a key consideration for experiments sensitive to the specific anomeric form.[2] Additionally, under certain conditions, hydrolysis of the N-acetyl group can occur, leading to the formation of glucosamine and acetic acid.
Q5: Can I store stock solutions of α-GlcNAc in organic solvents?
A5: Stock solutions prepared in organic solvents like DMSO can be more stable than aqueous solutions. These can typically be stored for up to six months at -20°C.[1] It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guides
Issue 1: Inconsistent experimental results using α-GlcNAc solutions.
-
Possible Cause 1: Degradation of α-GlcNAc in aqueous solution.
-
Troubleshooting Step: Prepare fresh aqueous solutions of α-GlcNAc immediately before each experiment. It is not recommended to store aqueous solutions for more than 24 hours.[1]
-
Verification: Analyze the concentration of your α-GlcNAc solution at the beginning and end of your experiment using a suitable analytical method like HPLC to check for degradation.
-
-
Possible Cause 2: Anomerization of α-GlcNAc to β-GlcNAc.
-
Troubleshooting Step: Be aware that in aqueous solution, α-GlcNAc will exist in equilibrium with its β-anomer. If your experiment is sensitive to the anomeric configuration, consider the time it takes for the solution to reach equilibrium.
-
Verification: Use analytical techniques such as NMR spectroscopy to determine the ratio of α and β anomers in your solution over time.[2]
-
-
Possible Cause 3: Inaccurate concentration of the stock solution.
-
Troubleshooting Step: Ensure accurate weighing of the solid α-GlcNAc and proper dissolution. If using an organic solvent for the stock, ensure the final concentration of the organic solvent in your experimental medium is not high enough to cause physiological effects.
-
Verification: Verify the concentration of your stock solution using a validated analytical method.
-
Issue 2: Unexpected degradation products observed in the reaction mixture.
-
Possible Cause 1: Harsh experimental conditions.
-
Troubleshooting Step: Evaluate your experimental conditions. High temperatures and extreme pH values can lead to the degradation of α-GlcNAc into various products, including glucosamine, acetic acid, and in severe cases, compounds like 5-(hydroxymethyl)-furfural.[3]
-
Action: If possible, modify your experimental protocol to use milder conditions (e.g., lower temperature, neutral pH).
-
-
Possible Cause 2: Enzymatic degradation in biological samples.
-
Troubleshooting Step: If working with cell lysates, serum-containing media, or other biological materials, be aware of potential enzymatic activity that can degrade α-GlcNAc.
-
Action: Consider using enzyme inhibitors if compatible with your experimental design, or purify your sample to remove enzymatic components.
-
Quantitative Stability Data
While specific kinetic data for the degradation of this compound under various mild aqueous buffer conditions is not extensively available in the literature, the following tables summarize the known stability information.
Table 1: Recommended Storage Conditions and Stability
| Form | Solvent/Storage Condition | Temperature | Recommended Duration |
| Solid | - | -20°C | ≥ 4 years[1] |
| Aqueous Solution | e.g., PBS, cell culture media | 4°C or Room Temperature | Not recommended for > 1 day[1] |
| Organic Stock Solution | e.g., DMSO | -20°C | Up to 6 months[1] |
Table 2: Factors Influencing Degradation in Aqueous Solution
| Factor | Effect on Stability | Notes |
| High Temperature | Accelerates degradation.[1] | Degradation processes follow first-order kinetics at elevated temperatures (e.g., 170-210°C in subcritical water).[3] |
| Acidic pH | Promotes hydrolysis of the N-acetyl group. | The rate of deacetylation is dependent on the concentration of hydrogen ions.[4] |
| Enzymes | Can lead to metabolic degradation. | Key enzymes include β-N-acetylhexosaminidase and N-acetyl-D-glucosamine deacetylase.[1] |
Experimental Protocols
Protocol 1: Preparation of a Fresh Aqueous Solution of α-GlcNAc
-
Materials:
-
This compound (solid)
-
Desired aqueous buffer (e.g., Phosphate Buffered Saline - PBS)
-
Sterile containers and pipettes
-
-
Procedure:
-
Bring the solid α-GlcNAc to room temperature before opening the container to prevent condensation.
-
Weigh the required amount of solid α-GlcNAc using an analytical balance.
-
Dissolve the solid in the appropriate volume of the desired aqueous buffer to achieve the target concentration.
-
Vortex or gently agitate the solution until the solid is completely dissolved.
-
Use the freshly prepared solution immediately for your experiments. Discard any unused solution after 24 hours.
-
Protocol 2: Monitoring the Stability of α-GlcNAc in an Aqueous Buffer
-
Materials:
-
Freshly prepared aqueous solution of α-GlcNAc at a known concentration.
-
Incubator or water bath set to the desired experimental temperature.
-
HPLC system with a suitable column (e.g., amino-based column) and detector (e.g., refractive index or UV detector at low wavelength).
-
Mobile phase appropriate for the separation of α-GlcNAc.
-
-
Procedure:
-
Prepare a fresh aqueous solution of α-GlcNAc in the buffer of interest.
-
Immediately take a time-zero sample and analyze it by HPLC to determine the initial concentration.
-
Incubate the remaining solution at the desired temperature.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution.
-
Analyze each aliquot by HPLC to quantify the concentration of α-GlcNAc.
-
Plot the concentration of α-GlcNAc versus time to determine the degradation rate.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Simplified degradation pathways of α-GlcNAc in aqueous solution.
References
Technical Support Center: Purification of alpha-D-N-acetylglucosamine (α-D-GlcNAc)
Welcome to the technical support center for the purification of alpha-D-N-acetylglucosamine (α-D-GlcNAc). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of α-D-GlcNAc?
A1: During the chemical or enzymatic synthesis of N-acetylglucosamine (GlcNAc), several process-related impurities can arise. The most common impurities include:
-
β-N-acetylglucosamine (β-GlcNAc): The beta anomer is a common isomeric impurity.
-
α-N,6-diacetylglucosamine (α-DAG): This di-acetylated byproduct can form during the acetylation step.[1][2]
-
Residual Solvents: In chemical synthesis methods, solvents such as pyridine and tributylamine may remain in the final product.[3]
-
Starting Materials and Reagents: Unreacted starting materials like glucosamine and excess reagents from the acetylation process (e.g., acetic anhydride) can also be present.
-
Degradation Products: Harsh conditions, such as strong acid hydrolysis of chitin, can lead to the degradation of the GlcNAc product.[3]
Q2: How can I separate the α- and β-anomers of D-GlcNAc?
A2: The separation of α- and β-anomers of GlcNAc is a significant challenge due to their structural similarity. High-Performance Liquid Chromatography (HPLC) is the most effective method for this separation.[4] Key considerations for successful separation include:
-
Column Choice: A C18 column is commonly used for the separation of these anomers.[4]
-
Mobile Phase: A mobile phase consisting of a gradient of acetonitrile in water is typically employed. Method development may be required to optimize the gradient for baseline separation.[4]
-
Detection: A Diode Array Detector (DAD) or a Mass Spectrometer (MS) can be used for detection and quantification.
Q3: What analytical techniques are recommended for assessing the purity and identity of α-D-GlcNAc?
A3: A combination of analytical techniques is recommended for comprehensive characterization:
-
High-Performance Liquid Chromatography (HPLC): Used for quantitative analysis of purity and separation of anomers.[5][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For identification and quantification of the target molecule and impurities.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for unambiguous identification of the α-anomer and for characterizing the structure of impurities. Gated-decoupled 13C NMR can be particularly useful for anomer identification.[4]
Q4: What are the expected yields and purity levels for α-D-GlcNAc purification?
A4: The achievable yield and purity depend on the synthetic and purification methods employed.
-
Chemical Synthesis and Purification: N-acetylation of glucosamine followed by purification procedures can yield GlcNAc with a purity of approximately 99% and a yield of over 70%.[3] Further recrystallization can increase the purity to over 99.95%.[3]
-
Enzymatic Methods: Enzymatic synthesis from chitin can also produce high-purity GlcNAc (>99%) with high yields, particularly when using β-chitin as a substrate (>98% yield).[3] Enzymatic methods have been shown to produce significantly lower levels of di-acetylated impurities compared to chemical methods.[1][2]
Troubleshooting Guides
Low Yield During Purification
| Symptom | Possible Cause | Suggested Solution |
| Low recovery after chromatography | Suboptimal mobile phase composition: The polarity of the mobile phase may not be suitable for efficient elution of α-D-GlcNAc. | Systematically vary the gradient of the organic solvent (e.g., acetonitrile) in the mobile phase to find the optimal elution conditions. |
| Poor binding to the stationary phase: If using a method other than reversed-phase, the interaction between the analyte and the column may be weak. | Ensure the column is properly equilibrated with the initial mobile phase. Consider a different stationary phase if binding remains an issue. | |
| Low yield after crystallization | Inappropriate solvent system: The chosen solvent or solvent mixture may be too good a solvent, preventing precipitation, or too poor, causing rapid, impure precipitation. | Screen a variety of solvent systems. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature and highly soluble at an elevated temperature. Consider anti-solvent crystallization.[7] |
| Presence of impurities: Impurities can inhibit crystal nucleation and growth. | Ensure the material to be crystallized is of high purity. An additional chromatographic step before crystallization may be necessary. | |
| Suboptimal concentration: The solution may be too dilute for crystals to form. | Carefully concentrate the solution. Be cautious not to over-concentrate, which can lead to oiling out or amorphous precipitation. |
Poor Purity of Final Product
| Symptom | Possible Cause | Suggested Solution |
| Presence of β-anomer in the final product | Incomplete separation during chromatography: The HPLC method may not have sufficient resolution to separate the anomers. | Optimize the HPLC method by adjusting the gradient slope, flow rate, or column temperature. A longer column or a column with a smaller particle size may also improve resolution.[4] |
| Anomerization in solution: GlcNAc can undergo mutarotation in solution, leading to an equilibrium mixture of α- and β-anomers. | Minimize the time the purified α-anomer spends in solution, especially in aqueous or protic solvents. Lyophilize the final product promptly after purification. | |
| Presence of di-acetylated impurities | Incomplete separation from the desired product: The chromatographic method may not be resolving α-N,6-diacetylglucosamine from α-D-GlcNAc. | Modify the HPLC gradient to improve the separation of these two compounds. Analytical standards of the impurity will be helpful for method development.[1][2] |
| Residual solvents detected | Inefficient removal during drying: The drying process (e.g., vacuum oven) may not be sufficient to remove high-boiling point solvents. | Use a high-vacuum pump for an extended period. If possible, perform a solvent exchange to a more volatile solvent before the final drying step. |
Experimental Protocols
Protocol 1: Purification of α-D-GlcNAc by Preparative HPLC
This protocol outlines a general procedure for the separation of α- and β-anomers of GlcNAc using preparative HPLC.
1. Sample Preparation:
- Dissolve the crude GlcNAc mixture in the initial mobile phase (e.g., 5% acetonitrile in water).
- Filter the sample through a 0.45 µm filter to remove any particulate matter.
2. HPLC Conditions:
- Column: C18, ≥ 10 µm particle size, appropriate dimensions for preparative scale.
- Mobile Phase A: Water
- Mobile Phase B: Acetonitrile
- Gradient: A shallow gradient from 5% to 15% Acetonitrile over 30-40 minutes (this will require optimization based on the specific column and system).
- Flow Rate: Dependent on the column dimensions.
- Detection: UV at a low wavelength (e.g., 195-210 nm) or Refractive Index (RI).
3. Fraction Collection:
- Collect fractions corresponding to the elution of the α- and β-anomers. The α-anomer is typically the later-eluting isomer on a C18 column.[4]
- Analyze the collected fractions by analytical HPLC to confirm purity.
4. Post-Purification:
- Pool the pure fractions containing the α-anomer.
- Remove the solvent by rotary evaporation or lyophilization.
Protocol 2: Crystallization of α-D-GlcNAc
This protocol provides a general guideline for the crystallization of purified α-D-GlcNAc.
1. Solvent Selection:
- Dissolve the purified α-D-GlcNAc in a minimal amount of a hot solvent in which it is highly soluble (e.g., water or a methanol/water mixture).
- Potential anti-solvents for crystallization include ethanol, isopropanol, or acetone.
2. Crystallization Procedure (Anti-solvent method):
- To the hot, concentrated solution of α-D-GlcNAc, slowly add the anti-solvent dropwise until the solution becomes slightly turbid.
- If turbidity persists, add a few drops of the hot solvent to redissolve the precipitate.
- Cover the vessel and allow it to cool slowly to room temperature, and then transfer to a refrigerator (4°C) to promote crystal growth.
3. Crystal Harvesting:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold anti-solvent.
- Dry the crystals under high vacuum.
Visualizations
Caption: Experimental workflow for the purification of α-D-GlcNAc.
Caption: Logical troubleshooting workflow for α-D-GlcNAc purification.
References
- 1. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 2. Determination of process-related impurities in N-acetylglucosamine prepared by chemical and enzymatic methods: structural elucidation and quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Acetylglucosamine: Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emerypharma.com [emerypharma.com]
- 5. mdpi.com [mdpi.com]
- 6. Validation of a reversed-phase HPLC method for quantitative amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. unifr.ch [unifr.ch]
Technical Support Center: Optimizing Enzymatic Reactions with N-acetyl-alpha-D-glucosamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing enzymatic reactions involving N-acetyl-alpha-D-glucosamine (GlcNAc) and its derivatives.
Section 1: O-GlcNAc Transferase (OGT) and O-GlcNAcase (OGA) Assays
The dynamic addition and removal of O-GlcNAc to proteins, catalyzed by O-GlcNAc Transferase (OGT) and O-GlcNAcase (OGA) respectively, is a critical post-translational modification involved in numerous cellular processes. Accurate measurement and optimization of their activity are crucial for research in this field.
Troubleshooting Guide: OGT & OGA Assays
Question: I am observing low or no OGT activity in my radiometric assay. What are the possible causes and solutions?
Answer: Low OGT activity can stem from several factors. Firstly, ensure the integrity and concentration of your reagents. UDP-[³H]GlcNAc can degrade over time, so using a fresh batch is recommended. Verify the concentration and purity of your OGT enzyme and peptide substrate. Secondly, the reaction buffer composition is critical. The optimal pH for OGT is typically between 6.0 and 7.0, and the presence of divalent cations like MnCl₂ (typically 5 mM) is often required. Lastly, consider the presence of inhibitors. Free UDP is a potent inhibitor of OGT, so ensure your enzyme preparation is desalted if necessary.[1]
Question: My OGT assay shows high background noise. How can I reduce it?
Answer: High background can be caused by non-specific binding of the radiolabeled substrate or contamination. To mitigate this, ensure thorough washing steps to remove unincorporated UDP-[³H]GlcNAc. Using a cation-exchange column like SP-Sephadex can effectively separate the labeled peptide from the free nucleotide.[1] Additionally, including a negative control with a non-glycosylatable peptide (e.g., with serine/threonine residues replaced by alanine) can help determine the level of non-specific signal.
Question: What are common inhibitors for OGT and OGA, and how can I avoid their interference?
Answer: For OGT, the product UDP is a significant inhibitor.[2] Assays like the UDP-Glo™ can be used to monitor UDP production and assess inhibition. For OGA, several potent inhibitors are known, such as PUGNAc (Kᵢ ≈ 50 nM) and Thiamet-G.[3] However, be aware that some inhibitors like PUGNAc also inhibit lysosomal hexosaminidases, which could interfere with cellular assays.[3] When studying OGT, ensure your system is free of contaminating OGA activity, and vice-versa, by using specific inhibitors or purified enzymes. Interestingly, OGT and OGA can mutually inhibit each other's enzymatic activity when in a complex.[4]
Question: I am using a non-radioactive OGT assay, like the UDP-Glo™ assay, and the signal is weak. What should I check?
Answer: The UDP-Glo™ assay measures the UDP product of the glycosyltransferase reaction.[3][5][6][7] A weak signal could indicate low OGT activity (refer to the first question). Ensure that the UDP Detection Reagent is properly reconstituted and that the luciferase reaction is not inhibited by components in your assay buffer. It's also crucial to generate a UDP standard curve to accurately correlate luminescence with UDP concentration.[5][6][7] The assay is sensitive to low UDP concentrations, so even low-activity enzymes should produce a detectable signal if the assay is set up correctly.[5][6]
Quantitative Data: OGT and OGA
| Enzyme | Substrate | Km,app (UDP-GlcNAc) | Inhibitor | Ki / IC50 | Reference |
| Human OGT | TAB1 | 1.0 µM | UDP-ES1 | kinact/KI = 0.06 µM⁻¹min⁻¹ | [8] |
| Human OGT | CaMKIV | 2.5 µM | OSMI-2 | - | [9] |
| Human OGT | CARM1 | 22 µM | OSMI-4 | - | [9] |
| Human OGT | Nup62 | 20 µM | Compound 4 | IC50 = 19.7 µM | [10] |
| Human OGT | Tau | 10 µM | Compound 5 | IC50 = 6.0 µM | [10] |
| Human OGA | - | - | PUGNAc | Kᵢ ≈ 50 nM | [3] |
| Human OGA | - | - | Thiamet-G | Kᵢ = 21 nM | [10] |
| Human OGA | - | MK-8719 | - | [11] | |
| Human OGA | - | ASN90 | IC50 = 4.6 nM | [12] | |
| Human OGA | - | Ceperognastat | Kᵢ = 2.4 nM | [13] |
Experimental Protocols: OGT and OGA Assays
Protocol 1: In Vitro OGT Radiometric Assay
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a 50 µL reaction mixture containing:
-
50 mM Sodium Cacodylate, pH 6.0-7.0
-
5 mM MnCl₂
-
3-15 mM synthetic peptide substrate
-
1.85–3.7 kBq of UDP-[6-³H]GlcNAc
-
2.5 mM 5'-AMP
-
1 mg/mL BSA
-
OGT enzyme fraction (ensure it is desalted if necessary)[1]
-
-
Incubation: Incubate the reaction mixture at 20°C for 30-60 minutes.
-
Stop Reaction: Stop the reaction by adding 450 µL of 50 mM formic acid.
-
Purification: Separate the labeled peptide from unincorporated UDP-[³H]GlcNAc using an SP-Sephadex column.
-
Equilibrate a 0.5 mL SP-Sephadex column with 50 mM formic acid.
-
Load the reaction mixture onto the column.
-
Wash the column with 10 mL of 50 mM formic acid.
-
Elute the labeled peptide with 1 mL of 0.5 M NaCl.
-
-
Quantification: Measure the incorporated radioactivity in the eluate using liquid scintillation counting.
Protocol 2: UDP-Glo™ Assay for OGT Activity
-
Perform Glycosyltransferase Reaction: In a white-walled multiwell plate, set up the OGT reaction in a final volume of 5-25 µL. Include all necessary components (buffer, enzyme, acceptor substrate, and UDP-GlcNAc) except for the detection reagent. Incubate at the desired temperature for the desired time.
-
Prepare UDP Standard Curve: In separate wells, prepare a standard curve of UDP in the same reaction buffer.
-
Add Detection Reagent: Add an equal volume of UDP Detection Reagent to each well containing the reaction or standard.
-
Incubate: Incubate at room temperature for 60 minutes.
-
Measure Luminescence: Read the luminescence using a plate-reading luminometer.[5][6][7]
Visualizations
Caption: The O-GlcNAc cycling pathway.
Caption: Workflow for OGT enzymatic assays.
Section 2: N-acetylglucosamine Kinase (NagK) Assays
N-acetylglucosamine kinase (NagK) catalyzes the phosphorylation of GlcNAc to GlcNAc-6-phosphate, a key step in GlcNAc metabolism.
Troubleshooting Guide: NagK Assays
Question: My NagK activity is lower than expected in a coupled-enzyme assay. What could be the problem?
Answer: In a coupled assay using pyruvate kinase (PK) and lactate dehydrogenase (LDH), several factors can lead to low apparent NagK activity. First, ensure that the coupling enzymes (PK and LDH) are not the rate-limiting step. You can test this by adding a known amount of ADP to the reaction mixture (without NagK) and observing the rate of NADH oxidation. Second, verify the concentrations of all substrates: GlcNAc, ATP, and phosphoenolpyruvate (PEP). Substrate inhibition by ATP or GlcNAc can occur at high concentrations.[14] Third, check the concentration of the essential divalent cation, typically Mg²⁺ or Mn²⁺.[14] The optimal concentration should be determined empirically, as high concentrations can also be inhibitory.[14] Finally, ensure the pH of the assay buffer is optimal, which is generally around 7.5.[15][16]
Question: I am observing a lag phase in my NagK kinetic measurements. Why is this happening?
Answer: A pH-dependent lag phase has been reported for NagK from rat liver and kidney, which is thought to be due to the reversible dissociation of the dimeric enzyme.[15][16] Pre-incubating the enzyme at the assay pH and temperature before adding the substrates may help to minimize this lag.
Question: Are there any known inhibitors of NagK that I should be aware of?
Answer: The product ADP is a strong inhibitor of NagK.[15][16] Therefore, in kinetic studies, it is important to measure initial rates before significant product accumulation occurs. Glucosamine can act as a competitive inhibitor.[4] Additionally, 3-O-methyl-N-acetylglucosamine is a competitive inhibitor with a Kᵢ value of 17 µM for rat liver NagK.[17]
Quantitative Data: N-acetylglucosamine Kinase (NagK)
| Enzyme Source | Substrate | Apparent Km | Activators | Inhibitors | Ki | Reference |
| Rat Liver | N-acetyl-D-glucosamine | 0.06 mM | Mg²⁺, Mn²⁺ | ADP | - | [15][16] |
| Rat Liver | N-acetyl-D-mannosamine | 0.95 mM | Mg²⁺, Mn²⁺ | 3-O-methyl-N-acetyl-D-glucosamine | 17 µM | [15][16][17] |
| Rat Liver | D-glucose | 600 mM | Mg²⁺, Mn²⁺ | - | - | [15][16] |
| Rat Kidney | N-acetyl-D-glucosamine | 0.04 mM | Mg²⁺, Mn²⁺ | ADP | - | [15][16] |
| Rat Kidney | N-acetyl-D-mannosamine | 1.0 mM | Mg²⁺, Mn²⁺ | - | - | [15][16] |
| Rat Kidney | D-glucose | 410 mM | Mg²⁺, Mn²⁺ | - | - | [15][16] |
| Plesiomonas shigelloides | N-acetyl-D-glucosamine | 98 µM | Mg²⁺, Mn²⁺, Fe²⁺, Ni²⁺ | - | - | [5] |
| Plesiomonas shigelloides | ATP | 290 µM | Mg²⁺, Mn²⁺, Fe²⁺, Ni²⁺ | - | - | [5] |
Experimental Protocol: Coupled-Enzyme Assay for NagK Activity
-
Prepare Assay Mixture: In a cuvette, prepare a 1 mL reaction mixture containing:
-
40 mM HEPES, pH 7.5
-
100 mM KCl
-
8 mM MgCl₂
-
5 mM DTT
-
100 µg/mL BSA
-
200 µM NADH
-
500 µM Phosphoenolpyruvate (PEP)
-
2 U/mL Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) enzyme mix
-
2 mM N-acetyl-D-glucosamine
-
-
Equilibration: Incubate the mixture at 25°C for 5 minutes to allow temperature equilibration and to measure any background rate of NADH oxidation.
-
Initiate Reaction: Start the reaction by adding a known amount of NagK enzyme.
-
Monitor Absorbance: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is directly proportional to the NagK activity.
Visualizations
Caption: Coupled-enzyme assay for NagK activity.
Section 3: Chitinase Assays for N-acetylglucosamine Production
Chitinases are enzymes that hydrolyze chitin, a polymer of N-acetylglucosamine, to produce chitooligosaccharides and free GlcNAc. Optimizing these reactions is key for the efficient production of GlcNAc from chitin-rich biomass.
Troubleshooting Guide: Chitinase Assays
Question: The yield of N-acetylglucosamine from my chitin hydrolysis reaction is low. How can I improve it?
Answer: Low GlcNAc yield can be due to several factors. First, the type and pretreatment of the chitin substrate are critical. Colloidal chitin, prepared by acid treatment, is generally more susceptible to enzymatic hydrolysis than crystalline chitin.[18] Pre-treatment with alkali can also enhance enzymatic hydrolysis.[16] Second, ensure the optimal reaction conditions for your specific chitinase. The optimal pH for chitinases can vary widely, from acidic (pH 3.0-5.0) to alkaline (pH 8.0).[14][19][20] Similarly, the optimal temperature can range from 32°C to 70°C.[14][19][20][21] Third, the enzyme cocktail is important. A combination of endochitinases and β-N-acetylglucosaminidases is often required for the complete hydrolysis of chitin to GlcNAc.[18] Finally, consider the enzyme-to-substrate ratio and reaction time, which may need to be optimized for maximum yield.[22]
Question: I am using the DNS method to quantify reducing sugars, but my results are inconsistent.
Answer: The dinitrosalicylic acid (DNS) method is a common way to measure the reducing sugars produced by chitinase activity.[23][24] Inconsistency can arise from several sources. Ensure that the DNS reagent is prepared correctly and stored in a light-sensitive bottle.[23] The heating step after adding the DNS reagent is critical for color development and should be consistent across all samples (e.g., 100°C for 5-15 minutes).[1][23] It is also important to prepare a standard curve with known concentrations of N-acetylglucosamine for accurate quantification.[1] Finally, make sure to include appropriate blanks (e.g., substrate without enzyme and enzyme without substrate) to account for any background absorbance.[23]
Question: Do metal ions affect chitinase activity?
Answer: The effect of metal ions on chitinase activity is enzyme-dependent. Some chitinases are activated by certain metal ions like Mg²⁺, while others may be inhibited.[15] It is advisable to check the literature for your specific chitinase or empirically test the effect of different metal ions if you suspect they are influencing your reaction.
Quantitative Data: Chitinases for GlcNAc Production
| Chitinase Source | Optimal pH | Optimal Temperature (°C) | Substrate | Key Activators/Notes | Reference |
| Micromonospora aurantiaca (MaChi1) | 5.0 | 55 | Colloidal Chitin | Mg²⁺, Dithiothreitol | [19] |
| Aspergillus fumigatus (AfChiJ) | 4.0 | 45 | Colloidal Chitin | Mg²⁺, Ba²⁺, Urea | [15] |
| Trichoderma viride (Cellulase T) | ~4.0 | - | β-chitin | - | [20] |
| Serratia marcescens XJ-01 | 8.0 | 32 | Colloidal Chitin | (NH₄)₂SO₄ as nitrogen source | [21] |
| Mucor circinelloides | 8.0 | 50 | Colloidal Chitin | - | [14] |
| Bacillus haynesii | 7.0 | 37 | Shrimp shell waste | - | [25] |
| Humicola grisea | 3.0 | 70 | Colloidal Chitin | - | [10] |
Experimental Protocol: Chitinase Activity Assay using DNS Method
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine:
-
1 mL of 1% (w/v) colloidal chitin suspended in an appropriate buffer (e.g., 0.1 M Sodium Phosphate buffer, pH 7.0).
-
1 mL of the chitinase enzyme solution (crude or purified).
-
-
Incubation: Incubate the reaction mixture at the optimal temperature for your chitinase (e.g., 37°C) for a defined period (e.g., 60 minutes).
-
Stop Reaction: Terminate the reaction by adding 3 mL of DNS reagent.
-
Color Development: Heat the mixture in a boiling water bath for 5-15 minutes.
-
Cooling and Centrifugation: Cool the tubes to room temperature and centrifuge to pellet any remaining insoluble chitin.
-
Measure Absorbance: Transfer the supernatant to a cuvette and measure the absorbance at 540 nm.
-
Quantification: Determine the amount of reducing sugar released by comparing the absorbance to a standard curve prepared with known concentrations of N-acetylglucosamine.[1]
Visualizations
Caption: Enzymatic hydrolysis of chitin to N-acetylglucosamine.
References
- 1. ijariit.com [ijariit.com]
- 2. Rapid screening of sugar-nucleotide donor specificities of putative glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. athenaes.com [athenaes.com]
- 5. worldwide.promega.com [worldwide.promega.com]
- 6. UDP-Glo™ Glycosyltransferase Assay [worldwide.promega.com]
- 7. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.com]
- 8. Targeted Covalent Inhibition of O-GlcNAc Transferase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of O-GlcNAc transferase renders prostate cancer cells dependent on CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. O-GlcNAcase Inhibitor ASN90 is a Multimodal Drug Candidate for Tau and α-Synuclein Proteinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The ROK kinase N-acetylglucosamine kinase uses a sequential random enzyme mechanism with successive conformational changes upon each substrate binding - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinetic characterization of N-acetyl-D-glucosamine kinase from rat liver and kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinetic characterization of N-acetyl-D-glucosamine kinase from rat liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of N-acetylglucosamine kinase and N-acetylmannosamine kinase by 3-O-methyl-N-acetyl-D-glucosamine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Biochemical purification and characterization of a truncated acidic, thermostable chitinase from marine fungus for N-acetylglucosamine production [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Multiple strategies to improve the yield of chitinase a from Bacillus licheniformis in Pichia pastoris to obtain plant growth enhancer and GlcNAc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Mechano-Enzymatic Degradation of the Chitin from Crustacea Shells for Efficient Production of N-acetylglucosamine (GlcNAc) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. static.igem.org [static.igem.org]
- 24. Development of a recombinant Chitinase C chitinolytic activity assay using the DNS method for detection of reducing sugars | Undergraduate Journal of Experimental Microbiology and Immunology [ojs.library.ubc.ca]
- 25. biorxiv.org [biorxiv.org]
Technical Support Center: 2-(acetylamino)-2-deoxy-a-D-glucopyranose (N-Acetyl-D-glucosamine) Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 2-(acetylamino)-2-deoxy-a-D-glucopyranose, commonly known as N-Acetyl-D-glucosamine (NAG).
Troubleshooting Guides
Issue: Precipitate forms when dissolving N-Acetyl-D-glucosamine in aqueous buffers.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Concentration exceeds solubility limit | 1. Review the solubility data for NAG in the intended solvent. 2. Reduce the target concentration of your solution. 3. Prepare a saturated solution, centrifuge to pellet excess solid, and use the supernatant. | A clear, homogenous solution is formed. |
| Low Temperature | 1. Gently warm the solvent to 37-50°C before adding NAG. 2. Maintain gentle heating while stirring until the solid is fully dissolved. | Increased kinetic energy will overcome the lattice energy of the solid, leading to dissolution. |
| Incorrect pH | 1. Measure the pH of your final solution. 2. Adjust the pH of the buffer. While NAG is a neutral molecule, extreme pH values can affect its stability and interactions with buffer components. A neutral pH (around 7.0-7.4) is generally recommended for aqueous solutions. | A clear solution is obtained and maintained. |
| Slow Dissolution Rate | 1. Increase the stirring speed or use a vortex mixer for small volumes. 2. Gently grind the crystalline solid to a fine powder to increase the surface area. | The rate of dissolution is significantly increased. |
Issue: N-Acetyl-D-glucosamine precipitates out of solution during storage.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Solution Supersaturation | 1. Store the solution at the temperature it was prepared at, if possible. 2. If refrigeration is necessary, prepare a less concentrated stock solution. | The solution remains stable without precipitation. |
| Solvent Evaporation | 1. Ensure the storage container is tightly sealed. 2. For long-term storage, consider using parafilm to seal the container. | The concentration of the solution remains constant, preventing precipitation. |
| Microbial Contamination | 1. Prepare solutions using sterile technique and sterile filtered solvents. 2. Store solutions at 4°C or frozen at -20°C. Note that aqueous solutions are not recommended for storage for more than one day.[1] | The solution remains clear and free of microbial growth. |
Frequently Asked Questions (FAQs)
Q1: What is the solubility of N-Acetyl-D-glucosamine in common laboratory solvents?
A1: The solubility of N-Acetyl-D-glucosamine varies depending on the solvent and temperature. The following table summarizes its solubility in several common solvents.
| Solvent | Solubility (mg/mL) | Temperature (°C) |
| Water | 250 (25%)[2] | Not Specified |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~5[1] | Not Specified |
| Dimethyl Sulfoxide (DMSO) | ~10[1] | Not Specified |
| Dimethylformamide (DMF) | ~0.25[1] | Not Specified |
| Ethanol | Insoluble | Not Specified |
| Methanol | Data not available in a simple mg/mL format, but solubility increases with temperature. | - |
| n-Propanol | Data not available in a simple mg/mL format, but solubility increases with temperature. | - |
| Acetonitrile | Data not available in a simple mg/mL format, but solubility increases with temperature. | - |
Q2: How does temperature affect the solubility of N-Acetyl-D-glucosamine?
A2: The solubility of N-Acetyl-D-glucosamine in water and aqueous binary solvents is positively correlated with temperature.[3][4] Increasing the temperature will generally increase both the amount of solute that can be dissolved and the rate of dissolution.
Q3: How does pH affect the solubility of N-Acetyl-D-glucosamine?
A3: N-Acetyl-D-glucosamine is a neutral molecule with a pKa of its strongest acidic group (an alcohol hydroxyl group) around 11.6 and its strongest basic group (the amide) being very weakly basic. This means that its charge state does not significantly change across a typical physiological pH range (e.g., pH 2-8). Therefore, pH is not expected to have a dramatic effect on its intrinsic solubility in this range. However, extreme pH values can lead to hydrolysis of the N-acetyl group or the glycosidic bond in larger structures, which would alter the molecule and its properties. For practical purposes, using a buffer with a pH between 4.0 and 7.4 is common for experiments involving NAG.
Q4: Can I use co-solvents to increase the solubility of N-Acetyl-D-glucosamine?
A4: Yes, using aqueous binary solvents can modulate the solubility of N-Acetyl-D-glucosamine. Studies have shown that the solubility of NAG in water + organic solvent mixtures is dependent on the proportion of water, with solubility generally increasing with a higher water content.[3][4] The order of solubility in some aqueous solvent mixtures has been reported as: water + DMF > water + methanol > water + n-propanol > water + acetonitrile.[3]
Q5: Are there any specific signaling pathways where the solubility of N-Acetyl-D-glucosamine is a critical consideration?
A5: Yes, the O-GlcNAcylation signaling pathway is a key area where the concentration and availability of N-Acetyl-D-glucosamine are crucial. In this pathway, O-GlcNAc transferase (OGT) adds a single N-acetylglucosamine moiety to serine or threonine residues of nuclear and cytoplasmic proteins, a process that is reversed by O-GlcNAcase (OGA). This dynamic modification is analogous to phosphorylation and regulates a wide range of cellular processes. Ensuring that N-Acetyl-D-glucosamine is fully dissolved and bioavailable in cell culture media is essential for accurately studying the effects of its supplementation on this pathway.
Experimental Protocols
Protocol 1: Preparation of a 1 M Aqueous Stock Solution of N-Acetyl-D-glucosamine
Materials:
-
N-Acetyl-D-glucosamine (MW: 221.21 g/mol )
-
Sterile, deionized or distilled water
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weighing: Accurately weigh 2.212 g of N-Acetyl-D-glucosamine powder and transfer it to a 15 mL sterile conical tube.
-
Dissolution: Add approximately 7 mL of sterile water to the conical tube. Vortex the tube vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Volume Adjustment: Once the solid is fully dissolved, add sterile water to bring the final volume to 10 mL.
-
Sterilization: For use in cell culture or other sterile applications, draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile tube.
-
Storage: Aliquot the sterile stock solution into smaller, single-use volumes and store at -20°C. Avoid repeated freeze-thaw cycles. For immediate use, aqueous solutions can be stored at 4°C for up to 24 hours.
Protocol 2: Gravimetric Determination of N-Acetyl-D-glucosamine Solubility
This method can be used to determine the solubility of N-Acetyl-D-glucosamine in a specific solvent at a given temperature.
Materials:
-
N-Acetyl-D-glucosamine
-
Solvent of interest
-
Jacketed glass vessel connected to a constant temperature water bath
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Centrifuge
-
Drying oven
Procedure:
-
Temperature Control: Set the constant temperature water bath to the desired experimental temperature and allow the jacketed glass vessel to equilibrate.
-
Sample Preparation: Add a known volume (e.g., 10 mL) of the solvent to the vessel. Add an excess amount of N-Acetyl-D-glucosamine to the solvent to create a slurry.
-
Equilibration: Stir the mixture vigorously for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Stop stirring and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (e.g., 5 mL) and transfer it to a pre-weighed container.
-
Solvent Evaporation: Dry the sample in the container to a constant weight in a drying oven at a temperature that will not degrade the N-Acetyl-D-glucosamine (e.g., 60-70°C).
-
Calculation: Weigh the container with the dried solute. The solubility can be calculated using the following formula: Solubility (mg/mL) = (Weight of container with solute - Weight of empty container) / Volume of supernatant taken
Visualizations
Caption: O-GlcNAcylation Signaling Pathway.
References
- 1. P. aeruginosa Metabolome Database: N-Acetyl-D-glucosamine (PAMDB000088) [pseudomonas.umaryland.edu]
- 2. N-Acetylglucosamine - Wikipedia [en.wikipedia.org]
- 3. Reaction of N-acetylglucosamine oligosaccharides with lysozyme. Temperature, pH, and solvent deuterium isotope effects; equilbrium, steady state, and pre-steady state measurements* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination and Correlation of Solubility of N-Acetylglucosamine in Four Aqueous Binary Solvents from 283.15 to 323.15 K - PMC [pmc.ncbi.nlm.nih.gov]
Preventing anomerization of alpha-D-GlcNAc during experiments
This guide provides researchers, scientists, and drug development professionals with essential troubleshooting information and frequently asked questions (FAQs) to prevent the anomerization of alpha-D-N-acetylglucosamine (α-D-GlcNAc) during experimental procedures. Maintaining the anomeric purity of α-D-GlcNAc is critical for ensuring experimental reproducibility and the validity of results.
Frequently Asked Questions (FAQs)
Q1: What is anomerization and why is it a concern for my experiments with α-D-GlcNAc?
Anomerization is a chemical process where cyclic monosaccharides, like GlcNAc, undergo isomerization at the anomeric carbon (C1). This results in the conversion between the alpha (α) and beta (β) anomers in solution until an equilibrium is reached. For researchers working specifically with the α-anomer of D-GlcNAc, this conversion can be a significant issue. The biological activity, binding affinity, and enzymatic processing of α-D-GlcNAc can differ substantially from its β-anomer, potentially leading to inconsistent or erroneous experimental outcomes.[1]
Caption: Equilibrium between α- and β-anomers of D-GlcNAc via the open-chain intermediate.
Q2: What primary factors induce the anomerization of α-D-GlcNAc?
Several experimental conditions can promote and accelerate anomerization. The most common factors include:
-
Temperature: Elevated temperatures significantly accelerate the rate of anomerization.
-
Solvent: Certain solvent systems, particularly mixtures like dibromomethane (DBM) and dimethylformamide (DMF), have been shown to actively promote anomerization, even without the presence of other catalysts.[2][3] Attempts to anomerize β-glycosides in either DBM or DMF alone at 100 °C were unsuccessful, indicating the mixture is key to the reaction.[2]
-
Catalysts: The presence of acids, bases, or certain salts (e.g., SnCl₄, TiCl₄, ferric chloride) can catalyze the anomerization process.[2]
Q3: How can I prepare and store an α-D-GlcNAc solution to minimize anomerization?
To maintain the anomeric integrity of your α-D-GlcNAc solution, follow these guidelines:
-
Dissolution: Dissolve the solid α-D-GlcNAc in a neutral or slightly acidic buffer (pH 6.0-7.0) at a low temperature (e.g., on ice). Avoid alkaline conditions, which can accelerate anomerization.
-
Immediate Use: Use the solution as quickly as possible after preparation.
-
Storage: For short-term storage, keep the solution at 2-8°C. For long-term storage, aliquot the solution into single-use volumes and flash-freeze in liquid nitrogen, then store at -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
Issue 1: My experiment requires heating the GlcNAc solution. How can I control anomerization?
Heating is a major driver of anomerization. The degree of anomerization is directly impacted by temperature. If heating is unavoidable, it is crucial to understand the trade-offs.
Quantitative Impact of Temperature on Anomerization
The following table summarizes the effect of temperature on the anomerization of a GlcNAc glycoside in a DBM/DMF solvent system over 24 hours. While the solvent system is specific, the trend is broadly applicable.
| Temperature (°C) | Resulting α/β Anomeric Ratio | Predominant Anomer | Reference |
| 70 | 6/94 | β (Starting) | [2] |
| 80 | 15/85 | β (Starting) | [2] |
| 90 | 50/50 (1/1) | Equilibrium Mix | [2] |
| 100 | Up to 90/10 | α (Product) | [2][3] |
Mitigation Strategies:
-
Minimize Heat Exposure: Reduce the heating time to the absolute minimum required by the protocol.
-
Lower the Temperature: Investigate if a lower temperature can be used, even if it requires a longer incubation time. As the data shows, even a 10°C reduction can significantly decrease the rate of anomerization.[2]
-
Post-Reaction Analysis: After the heating step, analyze the anomeric ratio of your sample using a method like ¹H NMR to quantify the extent of anomerization.
Issue 2: My protocol uses a solvent system known to cause anomerization (e.g., DMF). What are my options?
Certain organic solvents can promote anomerization. Studies have shown that a mixture of DBM and DMF is particularly effective at causing this conversion, even without other catalysts.[2][3]
Caption: Recommended workflow for preparing and using α-D-GlcNAc to minimize anomerization.
Mitigation Strategies:
-
Solvent Substitution: If possible, explore alternative, less reactive solvents that are compatible with your experimental setup.
-
Temperature Control: As with heating, lowering the reaction temperature can dramatically reduce the extent of anomerization in these solvent systems.[2]
-
Control Experiments: Run a control sample of α-D-GlcNAc in the solvent system under the same conditions but without your other reactants. Analyze this control to determine the baseline level of anomerization caused by the solvent alone.
Experimental Protocols
Protocol 1: Standard Preparation of Anomerically-Stable α-D-GlcNAc Solution
This protocol describes the standard method for preparing an α-D-GlcNAc stock solution while minimizing the risk of anomerization.
Materials:
-
High-purity solid α-D-GlcNAc
-
Sterile, nuclease-free water or appropriate buffer (e.g., 50 mM Phosphate buffer, pH 6.5)
-
Sterile microcentrifuge tubes
-
Ice bucket
-
Liquid nitrogen
-
-80°C freezer
Procedure:
-
Pre-chill the desired buffer or water on ice.
-
Weigh the required amount of solid α-D-GlcNAc in a sterile tube.
-
Add the cold buffer/water to the solid to achieve the final desired concentration.
-
Gently vortex at a low speed or flick-mix the tube while keeping it on ice until the solid is completely dissolved. Do not heat to aid dissolution.
-
If the solution is for immediate use, proceed with your experiment.
-
If storing, immediately aliquot the solution into single-use volumes in sterile microcentrifuge tubes.
-
Flash-freeze the aliquots by immersing them in liquid nitrogen.
-
Transfer the frozen aliquots to a -80°C freezer for long-term storage.
Protocol 2: Monitoring Anomeric Ratio using ¹H NMR Spectroscopy
This protocol provides a general method for assessing the anomeric purity of a GlcNAc sample.
Materials:
-
GlcNAc sample
-
Deuterium oxide (D₂O)
-
NMR tube
-
NMR spectrometer (≥400 MHz recommended)
Procedure:
-
Dissolve 5-10 mg of the GlcNAc sample (or a lyophilized aliquot from a solution) in approximately 0.5 mL of D₂O.
-
Transfer the solution to an appropriate NMR tube.
-
Acquire a ¹H NMR spectrum. Key signals to monitor are the anomeric protons (H1).
-
The α-anomer typically shows a doublet at a lower chemical shift (δ ≈ 5.2 ppm) with a smaller coupling constant (J ≈ 3-4 Hz).
-
The β-anomer shows a doublet at a higher chemical shift (δ ≈ 4.7 ppm) with a larger coupling constant (J ≈ 8-9 Hz).
-
-
Integrate the signals corresponding to the α- and β-anomeric protons.
-
Calculate the anomeric ratio by comparing the integration values of the two signals. This provides a quantitative measure of the anomeric composition of your sample.[3]
References
Side reactions in the chemical synthesis of N-acetylglucosamine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the chemical synthesis of N-acetylglucosamine (GlcNAc) derivatives.
Frequently Asked Questions (FAQs)
Q1: Why are glycosylation reactions with N-acetylglucosamine donors often low-yielding?
A1: Direct glycosylation with N-acetylglucosamine (GlcNAc) donors is often challenging and results in low yields. This is primarily due to the participation of the N-acetyl group at the C-2 position, which can lead to the formation of a stable oxazoline intermediate.[1][2] This intermediate is often unreactive towards the glycosyl acceptor, thus halting the desired glycosylation reaction. The balance between the formation of the desired glycoside and the oxazoline is a critical factor influencing the reaction's success.[2]
Q2: What is the "armed-disarmed" concept, and how does it apply to GlcNAc donors?
A2: The "armed-disarmed" principle categorizes glycosyl donors based on the electronic properties of their protecting groups.
-
Armed donors have electron-donating groups (e.g., benzyl ethers), which increase the electron density at the anomeric center, making the donor more reactive.
-
Disarmed donors contain electron-withdrawing groups (e.g., acetyl, benzoyl esters), which decrease the electron density at the anomeric center, rendering them less reactive.[1]
GlcNAc donors with acetyl protecting groups are considered "disarmed" and thus exhibit lower reactivity.[1]
Q3: Can the anomeric configuration of a GlcNAc glycoside change during a reaction?
A3: Yes, unexpected anomerization can occur under certain conditions. For instance, N-acetylglucosamine β-glycosides have been observed to anomerize to their α-anomers (in yields up to 90%) when heated in a mixture of dibromomethane (DBM) and dimethylformamide (DMF).[3] This anomerization can even occur without the presence of other reagents like sodium bromide.[3] The reaction temperature has a major impact on the degree of anomerization.
Q4: How can I identify common side products in my reaction mixture?
A4: Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful tool for identifying products and side products. The chemical shifts of the N-acetyl group and the anomeric proton are particularly useful for distinguishing between different GlcNAc species, including α- and β-anomers and the oxazoline byproduct.[4][5] For example, the N-acetyl groups of GlcNAc and its dimer, N,N'-diacetylchitobiose, have distinct chemical shifts that allow for their quantification in a mixture.[4][5]
Troubleshooting Guides
Issue 1: Low Yield in Glycosylation Reaction
Symptoms:
-
TLC analysis shows a significant amount of unreacted starting material (donor and/or acceptor).
-
The desired product is isolated in low yield after purification.
-
A significant amount of a byproduct is observed, which is suspected to be the oxazoline.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Suboptimal activation of a disarmed donor | Gradually increase the equivalents of the Lewis acid promoter (e.g., TMSOTf, BF₃·OEt₂). Cautiously increase the reaction temperature to enhance activation, but monitor closely for degradation. Switch to a more potent Lewis acid activator if necessary.[1] |
| Formation of a stable oxazoline intermediate | The choice of solvent can influence oxazoline formation; less coordinating solvents like dichloromethane (DCM) may be preferable to acetonitrile in some cases. Consider using a non-participating protecting group at the C-2 amino position, such as a phthalimido (Phth) or a trichloroethoxycarbonyl (Troc) group, to prevent oxazoline formation.[1] |
| Poor nucleophilicity of the glycosyl acceptor | Increase the equivalents of the acceptor in the reaction mixture. If the acceptor is sterically hindered, a higher reaction temperature may be required. |
| Inappropriate protecting group strategy | The reactivity of GlcNAc donors can be enhanced by using "arming" protecting groups. For example, a 4-O-tert-butyldimethylsilyl (TBDMS) group, being electron-donating, can increase the reactivity of the donor compared to a 4-O-acetyl group.[6] |
Issue 2: Formation of an Unexpected Anomer
Symptom:
-
NMR analysis of the purified product shows a mixture of α and β anomers, or the unexpected anomer as the major product.
Possible Cause and Solutions:
| Possible Cause | Suggested Solution |
| Anomerization promoted by reaction conditions | The combination of dibromomethane (DBM) and dimethylformamide (DMF) at elevated temperatures can cause anomerization of β-glycosides to α-glycosides.[3] If this is not the desired outcome, avoid this solvent system or reduce the reaction temperature. The anomeric ratio can be controlled by adjusting the temperature.[3] |
| Thermodynamic vs. kinetic control | Some reaction conditions may favor the thermodynamically more stable anomer. If the kinetic product is desired, it may be necessary to run the reaction at a lower temperature and for a shorter duration. |
Quantitative Data on Side Reactions
Table 1: Effect of Protecting Group on Glycosylation Yield
This table compares the yield of a glycosylation reaction using different N-acetylglucosamine donors. The presence of an electron-donating TBDMS group at the 4-position significantly improves the yield compared to an electron-withdrawing acetyl group.
| Donor | Protecting Group at C-4 | Lewis Acid | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3 | TBDMS | TMSOTf | 40 | 12 | 67 | [6] |
| 6 | Acetyl | TMSOTf | 40 | 12 | 18 | [6] |
| 1 | Acetyl | TMSOTf | 40 | 12 | 16 | [6] |
Table 2: Influence of Temperature on Anomerization
This table shows the effect of temperature on the anomerization of a chloroalkyl β-glycoside of N-acetylglucosamine to its α-anomer in a DBM/DMF solvent system.
| Entry | Temperature (°C) | α/β Ratio | Reference |
| 1 | 100 | 90:10 | [3] |
| 2 | 90 | 50:50 | [3] |
| 3 | 80 | 15:85 | [3] |
| 4 | 70 | 6:94 | [3] |
Experimental Protocols
Protocol 1: General Procedure for TMSOTf-Catalyzed Glycosylation
This protocol describes a general method for the glycosylation of an acceptor with a GlcNAc donor.[6]
-
To a mixture of the GlcNAc donor (1.00 mmol) and the acceptor (1.50 mmol) in 1,2-dichloroethane (5.0 mL), add TMSOTf (36 μL, 0.2 mmol) at 40 °C.
-
Stir the reaction at the same temperature for 12 hours.
-
Quench the reaction by adding saturated aqueous NaHCO₃ (50 mL).
-
Extract the resulting mixture with CHCl₃ (3 x 50 mL).
-
Wash the combined organic extracts with brine (50 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to obtain the desired glycoside.
Protocol 2: Synthesis of Benzyl-2-acetamido-2-deoxy-α-D-glucopyranoside
This protocol details the synthesis of a specific GlcNAc derivative.[7]
-
Dissolve N-Acetylglucosamine (6.00 g, 27.1 mmol) in benzyl alcohol (50 mL).
-
Add concentrated HCl (2.9 mL) to the mixture.
-
Heat the mixture to 90°C for 3 hours.
-
Cool the reaction to room temperature and then pour it into 500 mL of Et₂O.
-
Store the mixture overnight at -20°C.
-
Recover the resulting precipitate by filtration and rinse with Et₂O and hexanes.
-
Purify the crude material by silica gel chromatography (8% to 15% MeOH/CH₂Cl₂) to yield the final product.
Visualizations
Caption: A generalized workflow for the synthesis of N-acetylglucosamine derivatives.
Caption: A decision tree for troubleshooting low yields in GlcNAc glycosylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical and Enzymatic Synthesis of Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Efficient H-NMR quantitation and investigation of N-acetyl-d-glucosamine (GlcNAc) and N,N'-diacetylchitobiose (GlcNAc)(2) from chitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Direct Method for β-Selective Glycosylation with an N-Acetylglucosamine Donor Armed by a 4-O-TBDMS Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of N-acetyl Glucosamine Analogs as Inhibitors for Hyaluronan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry Analysis of 2-(acetylamino)-2-deoxy-a-D-glucopyranose (GlcNAc)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common artifacts and issues encountered during the mass spectrometry analysis of 2-(acetylamino)-2-deoxy-a-D-glucopyranose (GlcNAc).
Frequently Asked Questions (FAQs)
Q1: I am observing multiple peaks for my GlcNAc standard in my GC-MS analysis. What could be the cause?
A1: This is a common issue when analyzing carbohydrates by GC-MS, which often require a derivatization step (e.g., trimethylsilylation) to increase volatility. The observation of multiple peaks for a single standard can be attributed to:
-
Incomplete Derivatization: The derivatization reaction may not have gone to completion, resulting in a mixture of partially and fully derivatized GlcNAc molecules. For instance, with trimethylsilylation, you might observe species with varying numbers of trimethylsilyl (TMS) groups.[1][2]
-
Anomeric Forms: GlcNAc exists in solution as an equilibrium of α and β anomers, which can sometimes be separated chromatographically depending on the column and conditions, leading to two distinct peaks.
-
Formation of Different Derivatives: The derivatization process itself can sometimes lead to the formation of different structural isomers of the derivatized product.[1][2]
Q2: My LC-MS analysis in ESI positive mode shows a prominent peak at [M+23]+ in addition to the expected [M+H]+ for GlcNAc. What is this peak?
A2: The peak at [M+23]+ corresponds to the sodium adduct of your analyte, [M+Na]+. Similarly, you might observe a peak at [M+39]+, which corresponds to the potassium adduct, [M+K]+. Adduct formation is very common in electrospray ionization (ESI) mass spectrometry, especially for molecules like carbohydrates that can chelate metal ions.[3][4][5] The source of these ions can be glassware, solvents, or the sample matrix itself. While sometimes useful for confirmation, high levels of adduct formation can suppress the signal of the desired protonated molecule and complicate quantification.[5]
Q3: I am trying to quantify GlcNAc in a complex biological matrix, but my results are not reproducible. What are the potential reasons?
A3: Poor reproducibility in quantifying GlcNAc from complex matrices can stem from several factors:
-
Matrix Effects: Components of the biological matrix can interfere with the ionization of GlcNAc, leading to ion suppression or enhancement. This is a significant challenge in ESI-MS.
-
Isomeric Interference: Biological samples may contain other N-acetylhexosamine isomers such as N-acetylgalactosamine (GalNAc) and N-acetylmannosamine (ManNAc). These isomers have the same mass and often similar fragmentation patterns to GlcNAc, making their differentiation without adequate chromatographic separation very difficult.[1][2][6]
-
Inconsistent Derivatization: If using GC-MS, the efficiency of the derivatization reaction can be highly dependent on the matrix composition, leading to variability in the final derivatized product yield.[1][2]
-
Sample Preparation Variability: Inconsistent sample cleanup and extraction can introduce variability in the final analyte concentration.
To improve reproducibility, it is highly recommended to use an isotopically labeled internal standard (e.g., 13C-labeled GlcNAc).[1][2][6]
Q4: What are the characteristic fragment ions I should look for in the MS/MS spectrum of protonated GlcNAc?
A4: The fragmentation of protonated GlcNAc ([M+H]+ at m/z 222.1) is well-characterized. Key fragment ions arise from the neutral loss of water and subsequent fragmentation of the sugar ring. Common fragments include:
-
m/z 204: [M+H - H₂O]+
-
m/z 186: [M+H - 2H₂O]+
-
m/z 168: [M+H - 3H₂O]+
-
m/z 144: Resulting from the loss of the acetyl group from the m/z 186 ion.[7]
-
m/z 126: Can be formed through multiple pathways, including from the m/z 204 ion with the acetyl group intact, or from other fragments with the loss of the acetyl group.[7]
The relative intensities of these fragments can sometimes be used to help distinguish between different hexosamine isomers.[7]
Troubleshooting Guides
Issue 1: Unexpected Peaks in the Mass Spectrum
Symptoms:
-
Presence of peaks that do not correspond to the expected analyte mass, its common adducts, or known fragments.
-
A complex baseline or the appearance of a "forest" of small peaks.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Experimental Protocol |
| Solvent/Mobile Phase Contamination | 1. Run a blank injection of your mobile phase/solvent. 2. If peaks are present in the blank, prepare fresh mobile phase using high-purity solvents (e.g., LC-MS grade). 3. Clean the solvent bottles and lines. | Protocol for Blank Run: 1. Prepare mobile phase A and B as you would for your sample run. 2. Set up your LC-MS method with the same gradient and MS parameters. 3. Inject a volume of your mobile phase A (or the solvent your sample is dissolved in) equivalent to your sample injection volume. 4. Analyze the resulting chromatogram and mass spectrum for contaminant peaks. |
| Adduct Formation | 1. Identify common adducts ([M+Na]+, [M+K]+, [M+NH₄]+). 2. If adducts are suppressing your signal of interest, try to minimize the source of inorganic ions by using plasticware instead of glass and high-purity reagents. 3. Consider adding a small amount of a proton source (e.g., 0.1% formic acid) to the mobile phase to favor the formation of [M+H]+. | Protocol for Minimizing Adducts: 1. Prepare all samples and mobile phases in polypropylene tubes and bottles. 2. Use LC-MS grade solvents and additives. 3. Add 0.1% (v/v) formic acid to both mobile phase A and B. 4. Compare the spectra of your analyte with and without the acid to assess the change in adduct formation. |
| In-source Decay/Fragmentation | 1. This is more common in MALDI but can occur in ESI under harsh source conditions. 2. Reduce the source temperature and fragmentor/capillary exit voltage. 3. Optimize source conditions to achieve "softer" ionization. | Protocol for Optimizing Source Conditions: 1. Infuse a standard solution of GlcNAc directly into the mass spectrometer. 2. Systematically decrease the fragmentor voltage (or equivalent parameter on your instrument) in steps of 10-20V. 3. Monitor the intensity of the precursor ion ([M+H]+) and any potential in-source fragments. 4. Select the voltage that maximizes the precursor ion intensity while minimizing in-source fragmentation. |
Troubleshooting Workflow for Unexpected Peaks
Caption: Troubleshooting workflow for identifying the source of unexpected peaks.
Issue 2: Poor Sensitivity or No Signal
Symptoms:
-
The peak for GlcNAc is very small or completely absent, even with a standard solution.
-
High background noise obscuring the analyte signal.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Experimental Protocol |
| Incorrect MS Polarity Mode | 1. GlcNAc is typically analyzed in positive ion mode ([M+H]+). 2. Ensure your instrument is set to acquire data in the correct polarity. | Protocol for Polarity Check: 1. Infuse a known standard of GlcNAc. 2. Acquire data in both positive and negative ion modes. 3. The signal for [M+H]+ at m/z 222.1 should be significantly more intense in positive mode. The signal for [M-H]- at m/z 220.1 will be observed in negative mode. |
| Instrument Contamination or Clog | 1. A dirty ion source or clogged capillary can severely reduce sensitivity. 2. Follow the manufacturer's instructions for cleaning the ion source, capillary, and other relevant components. | General Instrument Cleaning Protocol: 1. Safety First: Wear appropriate personal protective equipment. 2. Power down the instrument and vent the system. 3. Carefully remove the ion source and capillary according to the manufacturer's guide. 4. Sonicate the components in a sequence of appropriate solvents (e.g., water, methanol, isopropanol). 5. Dry the components completely with nitrogen gas before reinstallation. |
| Poor Ionization Efficiency | 1. The mobile phase composition can greatly affect ionization. 2. For ESI, ensure a volatile buffer and a proton source (e.g., 0.1% formic acid) are present. 3. Optimize the mobile phase composition to enhance signal. | Protocol for Mobile Phase Optimization: 1. Prepare several mobile phases with varying concentrations of organic solvent (e.g., 50%, 70%, 90% acetonitrile) and additive (e.g., 0.05%, 0.1%, 0.2% formic acid). 2. Infuse your GlcNAc standard using each mobile phase composition. 3. Monitor the signal intensity to find the optimal conditions. |
Logical Diagram for Sensitivity Issues
Caption: Logical steps to troubleshoot poor sensitivity or no signal.
Issue 3: Difficulty Distinguishing GlcNAc from Isomers
Symptoms:
-
A single peak in your chromatogram contains multiple N-acetylhexosamine isomers (e.g., GlcNAc, GalNAc, ManNAc).
-
MS/MS spectra are ambiguous and do not allow for confident identification.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Experimental Protocol |
| Insufficient Chromatographic Resolution | 1. The primary issue is co-elution. The solution is to improve the chromatographic separation. 2. For LC, try a different column chemistry (e.g., HILIC, porous graphitic carbon) or optimize the gradient. 3. For GC, optimize the temperature program to enhance separation.[1][2] | Protocol for HILIC Method Development: 1. Use a HILIC column designed for polar analytes. 2. Start with a high organic mobile phase (e.g., 90% acetonitrile with 10 mM ammonium formate). 3. Run a shallow gradient, decreasing the organic content slowly (e.g., to 70% over 15-20 minutes). 4. Inject a standard mixture of GlcNAc, GalNAc, and ManNAc to evaluate the separation. 5. Adjust the gradient steepness and starting/ending percentages to optimize resolution. |
| Similar Fragmentation Patterns | 1. While fragmentation patterns are similar, the relative intensities of certain fragment ions may differ between isomers.[7] 2. Carefully compare the MS/MS spectra of your sample to those of authentic standards run under the exact same conditions. 3. Consider using ion mobility-mass spectrometry (IM-MS) if available, as it can separate isomers in the gas phase.[7] | Protocol for Comparative Fragmentation Analysis: 1. Prepare individual standard solutions of GlcNAc, GalNAc, and ManNAc at the same concentration. 2. Acquire MS/MS data for each standard using identical instrument parameters (collision energy, isolation width, etc.). 3. Create a table comparing the relative abundances of key fragment ions (e.g., m/z 186, 168, 144, 126) for each isomer. 4. Compare the fragmentation pattern of your unknown peak to this reference data. |
Quantitative Data Summary: Differentiating HexNAc Isomers
The following table provides a hypothetical example of how relative fragment ion intensities might be used to help differentiate isomers. Note: Actual ratios are highly instrument-dependent and must be determined empirically.
| Isomer | Precursor Ion (m/z) | Relative Intensity of m/z 168 | Relative Intensity of m/z 144 | Ratio (168/144) |
| GlcNAc Std. | 222.1 | 100% | 45% | 2.22 |
| GalNAc Std. | 222.1 | 85% | 60% | 1.42 |
| ManNAc Std. | 222.1 | 110% | 40% | 2.75 |
| Sample Peak | 222.1 | 102% | 44% | 2.32 |
In this example, the fragment intensity ratio of the sample peak closely matches that of the GlcNAc standard, suggesting it is the predominant isomer.
References
- 1. Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines - PMC [pmc.ncbi.nlm.nih.gov]
Refining protocols for the quantitative analysis of alpha-D-GlcNAc
Welcome to the technical support center for the quantitative analysis of O-linked N-acetylglucosamine (O-GlcNAc). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in refining their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for quantitative analysis of α-D-GlcNAc?
A1: The main approaches for quantitative analysis of α-D-GlcNAc fall into two categories: analysis of released glycans and glycopeptide-based analysis.[1] Commonly used techniques include:
-
Mass Spectrometry (MS): Techniques like MALDI-TOF MS, LC-MS, and LC-ESI-MS are widely used for their sensitivity and ability to provide detailed structural information.[1][2]
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: This method requires derivatization of the glycans with a fluorescent tag for detection and quantification.[1]
-
Capillary Electrophoresis (CE): CE coupled with laser-induced fluorescence (LIF) detection is another sensitive method for analyzing fluorescently labeled glycans.[3]
Q2: Why is an enrichment step often necessary for O-GlcNAc analysis?
A2: O-GlcNAc modifications are often present at substoichiometric levels, meaning only a small fraction of a particular protein may be modified at any given time. This makes the modified peptides less abundant than their unmodified counterparts.[4] An enrichment step is crucial to increase the concentration of O-GlcNAcylated peptides in the sample, ensuring they are abundant enough for detection and fragmentation analysis by mass spectrometry.[4]
Q3: How can I differentiate O-GlcNAc from other types of glycosylation, such as N-linked or O-GalNAc glycosylation?
A3: Differentiating O-GlcNAc from other glycans is a critical challenge. The oxonium ion at m/z 204.087 generated during collision-induced dissociation (CID) in mass spectrometry is characteristic of glycopeptides but is not specific to O-GlcNAc, as it's also produced by N-linked and O-GalNAc glycosylation.[4] Strategies to differentiate include:
-
Enzymatic removal of N-glycans: Treating samples with PNGase F can remove N-linked glycans.[5]
-
Specific enrichment methods: Using techniques with higher specificity for O-GlcNAc, such as those employing succinylated Wheat Germ Agglutinin (WGA), which does not bind sialic acid residues, can help.[4]
-
Advanced MS fragmentation techniques: Electron Transfer Dissociation (ETD) is often preferred for O-GlcNAc peptide identification as it tends to preserve the labile glycan modification on the peptide backbone.[2][4]
Q4: What are the advantages of using metabolic labeling for quantitative O-GlcNAc analysis?
A4: Metabolic labeling, for instance, by growing cells in media containing 13C-labeled glucose, allows for the in vivo incorporation of an isotopic tag into the O-GlcNAc moiety.[6][7][8] This approach offers several advantages:
-
It enables the direct labeling of O-GlcNAc sites.[6]
-
It provides higher confidence in site identification.[6]
-
It allows for the determination of O-GlcNAcylation turnover rates by tracking the incorporation of the heavy isotope over time.[6][7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no signal for O-GlcNAcylated peptides | 1. Low abundance of the target protein or modification. [4] 2. Inefficient enrichment of O-GlcNAcylated peptides. [6] 3. Loss of the O-GlcNAc moiety during MS analysis (e.g., with CID). [2] 4. Poor cell health leading to reduced metabolic activity and glycosylation. [9] | 1. Increase the starting amount of sample. 2. Optimize the enrichment protocol. Consider using methods like phenylboronic acid solid-phase extraction or chemoenzymatic tagging followed by affinity purification. [5][6] 3. Use a softer fragmentation method like Electron Transfer Dissociation (ETD) in your mass spectrometry analysis. [2] 4. Ensure cells are in the logarithmic growth phase and are not overly confluent or stressed. [9] |
| High background or non-specific signal | 1. Non-specific binding of antibodies or lectins used for enrichment/detection. [5] 2. Contamination from other types of glycoproteins (e.g., from the ER or Golgi). [4] 3. Interfering substances from the cell lysate or buffers affecting downstream reactions like click chemistry. [9] | 1. Include appropriate negative controls (e.g., samples without the primary antibody or with a non-specific antibody). 2. Perform subcellular fractionation (e.g., nuclear or cytosolic preparations) before enrichment to reduce contaminants. [4] 3. Perform buffer exchange or sample cleanup steps to remove interfering substances. |
| Difficulty in quantifying O-GlcNAc levels accurately | 1. Incomplete derivatization or labeling of glycans. [3] 2. Variability in sample preparation. [10] 3. Suppression of ionization of O-GlcNAcylated peptides by more abundant unmodified peptides in MS. [5] | 1. Optimize the labeling reaction conditions (e.g., concentration of labeling reagent, reaction time, and temperature). Using a catalyst like citric acid can improve efficiency. [3] 2. Standardize sample preparation protocols, ideally using a high-throughput format like a 96-well plate to improve reproducibility. [10] 3. Ensure a robust enrichment step is performed to enhance the signal of modified peptides. [5] |
| Inconsistent results between different detection methods (e.g., antibodies) | Antibodies can have different specificities and may cross-react with other molecules, leading to conflicting results. [5] For example, conflicting reports on O-GlcNAc levels in Alzheimer's disease have been observed when using different antibodies like CTD110.6 and RL-2.[5] | Use multiple methods to validate your findings. For instance, complement antibody-based detection with a more specific method like chemoenzymatic labeling followed by mass spectrometry. [5] |
Experimental Protocols
Protocol 1: Chemoenzymatic Labeling and Enrichment of O-GlcNAcylated Proteins
This protocol describes the labeling of O-GlcNAc moieties with an azide-modified galactose using a mutant galactosyltransferase (GalT), followed by click chemistry to attach a biotin tag for enrichment.
Materials:
-
Cell lysate
-
UDP-GalNAz (UDP-N-azidoacetylgalactosamine)
-
Y289L GalT enzyme
-
Biotin-alkyne probe
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Streptavidin affinity resin
Procedure:
-
Enzymatic Labeling:
-
Click Chemistry Reaction (CuAAC):
-
To the labeled protein solution, add the following components to their final concentrations: 100 µM biotin-alkyne probe, 1 mM CuSO₄, 100 µM THPTA, and 2 mM sodium ascorbate (freshly prepared).[5]
-
Vortex briefly after each addition.
-
Incubate at room temperature for 1-2 hours.
-
-
Enrichment of Biotinylated Proteins:
-
Equilibrate streptavidin affinity resin with an appropriate buffer.
-
Add the reaction mixture to the resin and incubate with gentle rotation to allow binding.
-
Wash the resin extensively to remove non-specifically bound proteins.
-
Elute the biotinylated proteins using a buffer containing a high concentration of biotin or by other appropriate methods.
-
-
Downstream Analysis:
-
The enriched proteins can be analyzed by SDS-PAGE and Western blotting, or digested for mass spectrometry analysis.
-
Protocol 2: Derivatization of Released N-Glycans with 8-Aminopyrene-1,3,6-trisulfonic acid (APTS) for CE-LIF Analysis
This protocol outlines the fluorescent labeling of N-glycans for quantitative analysis by capillary electrophoresis.
Materials:
-
Purified glycoprotein sample
-
PNGase F
-
APTS solution (e.g., 20 mM in 1.2 M citric acid)
-
Reducing agent (e.g., sodium cyanoborohydride)
Procedure:
-
Glycan Release:
-
Denature the glycoprotein sample.
-
Treat the sample with PNGase F to release the N-glycans.
-
-
Fluorescent Labeling:
-
Evaporate the released glycans to dryness.
-
Add the APTS labeling solution and a reducing agent.
-
Incubate at an optimized temperature and time (e.g., 55°C for 50 minutes) to achieve >95% derivatization yield.[3]
-
-
Purification of Labeled Glycans:
-
Remove excess APTS and other reaction components using a cleanup method such as solid-phase extraction (e.g., with hydrophilic interaction chromatography).[10]
-
-
CE-LIF Analysis:
-
Analyze the purified, labeled glycans by capillary electrophoresis with laser-induced fluorescence detection.
-
Visualizations
References
- 1. QUANTITATIVE CLINICAL GLYCOMICS STRATEGIES: A GUIDE FOR SELECTING THE BEST ANALYSIS APPROACH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Protein O-GlcNAcylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IMPROVED SAMPLE PREPARATION METHOD FOR GLYCAN ANALYSIS OF GLYCOPROTEINS BY CE-LIF AND CE-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for Enrichment and Assignment of N-Acetylglucosamine Modification Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. A Novel Quantitative Mass Spectrometry Platform for Determining Protein O-GlcNAcylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Robust and High-Throughput Sample Preparation for (Semi-)Quantitative Analysis of N-Glycosylation Profiles from Plasma Samples | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: HPLC Analysis of N-acetylglucosamine Isomers
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of N-acetylglucosamine (GlcNAc) isomers. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to poor resolution and other common issues encountered during the separation of these closely related compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing poor resolution between N-acetylglucosamine (GlcNAc) and its isomers (e.g., N-acetylgalactosamine, GalNAc). What are the initial troubleshooting steps?
A1: Poor resolution between GlcNAc isomers is a common challenge due to their structural similarity. Here is a logical troubleshooting workflow to address this issue:
Begin by verifying your column choice. Hydrophilic Interaction Chromatography (HILIC) is often preferred for separating these polar compounds.[1][2][3] If you are using a reversed-phase column, ensure it is suitable for highly aqueous mobile phases.[3] Next, systematically optimize your mobile phase by adjusting the acetonitrile concentration, pH, and buffer strength.[4][5] Lowering the column temperature can sometimes enhance selectivity between isomers.[6][7] Additionally, reducing the flow rate can lead to better resolution.[7][8] If these steps do not provide adequate separation, consider pre-column derivatization to increase the structural differences between the isomers.[9][10][11]
Q2: What type of HPLC column is best suited for separating GlcNAc isomers?
A2: The choice of column is critical for the successful separation of GlcNAc isomers. Several types of columns can be effective, depending on the specific isomers of interest and the sample matrix.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: These are often the columns of choice for separating polar compounds like monosaccharides. ZIC-HILIC columns, for instance, have been successfully used for the determination of N-acetylglucosamine.[1][12] Polymer-based amino columns, such as the Shodex HILICpak series, are also effective, particularly when used with alkaline mobile phases for LC/MS applications.[13]
-
Amino Columns: Amino-bonded phase columns are widely used for carbohydrate analysis and can provide good separation of GlcNAc and its derivatives.[14][15][16]
-
Chiral Columns: When dealing with enantiomers, a chiral stationary phase is necessary. Polysaccharide-based chiral columns are a common choice for this purpose.[17][18][19][20]
-
Reversed-Phase C18 Columns: While less common for underivatized monosaccharides due to their high polarity, C18 columns can be used, especially after derivatization of the analytes.[9] Some modern C18 columns are designed to be stable in highly aqueous mobile phases and can offer alternative selectivity.[3]
Q3: How does the mobile phase composition affect the resolution of GlcNAc isomers?
A3: The mobile phase composition, including the organic modifier, buffer, and pH, plays a pivotal role in the retention and selectivity of GlcNAc isomers.
-
Organic Modifier: In HILIC mode, the organic solvent, typically acetonitrile, is the weak eluent. A higher percentage of acetonitrile will lead to stronger retention. Fine-tuning the acetonitrile-to-water ratio is a key step in optimizing separation.[4][21]
-
pH: The pH of the mobile phase can influence the ionization state of the analytes and the stationary phase, thereby affecting retention and selectivity.[5][22] For amino columns, a mobile phase pH around 6.0 has been shown to be effective.[15] For HILIC separations of glycans, a pH of 4.4-4.5 is often recommended.[4]
-
Buffer Concentration: The buffer concentration can also impact peak shape and selectivity. For HILIC separations of N-glycans, ammonium formate concentrations between 50 mM and 100 mM are commonly used.[4] Increasing the buffer concentration can sometimes resolve co-eluting peaks.[4]
Q4: Can temperature adjustments improve the separation of my isomers?
A4: Yes, column temperature is a valuable parameter for optimizing separations.
-
Decreasing Temperature: Lowering the column temperature generally increases retention and can improve the resolution of closely eluting compounds.[6][7] However, this will also increase the analysis time.
-
Increasing Temperature: Conversely, increasing the temperature can decrease retention time and reduce system backpressure.[6][23] In some cases, elevated temperatures can alter selectivity, which may be beneficial for separating specific isomer pairs.[18] It is important to note that the effect of temperature can be compound- and column-dependent.[18]
Q5: When should I consider pre-column derivatization, and what are some common derivatizing agents?
A5: Pre-column derivatization is a powerful technique to improve the chromatographic properties and detectability of GlcNAc and its isomers. Consider this approach when you are unable to achieve baseline separation with other methods or when you need to enhance detection sensitivity. Derivatization can introduce chromophores or fluorophores for UV or fluorescence detection and can also increase the hydrophobicity of the analytes for better retention on reversed-phase columns.[9][10][11]
Common derivatizing agents for amino sugars include:
-
o-phthalaldehyde (OPA) [9]
-
Phenylisothiocyanate (PITC) [9]
-
1-naphthyl isothiocyanate [24]
-
6-aminoquinolyl-N-hydroxylsuccinimidyl carbamate (AQC) [9]
Experimental Protocols
Protocol 1: HILIC-HPLC Method for N-acetylglucosamine
This protocol is based on a method for the determination of N-acetylglucosamine in cosmetic formulations.[1]
-
Column: ZIC®-pHILIC (150 mm × 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and 15 mM aqueous KH2PO4 (70:30, v/v)
-
Elution Mode: Isocratic
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 10 ± 1°C
-
Injection Volume: 20 µL
-
Detection: UV
Protocol 2: HILIC-HPLC-ELSD Method for Simultaneous Determination of GlcNAc and GalNAc
This protocol was developed for the simultaneous determination of N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc) in dairy foods.[25]
-
Column: Prevail Carbohydrate ES (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile, water, and methanol (60:20:20, v/v/v)
-
Elution Mode: Isocratic
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: Evaporative Light Scattering Detector (ELSD) with a tube temperature of 85°C and nitrogen gas flow of 2.0 mL/min.
Protocol 3: Reversed-Phase HPLC Method for Glucosamine Derivatives on an Amino Column
This method was used for the determination of glucosamine hydrochloride (GlcN), N-acetyl-glucosamine (NAG), and N-acryloyl-glucosamine (AGA).[15]
-
Column: Shimadzu InertSustain amino column (250 × 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and phosphate buffer (75:25, v/v, pH 6.0)
-
Elution Mode: Isocratic
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Room temperature
-
Injection Volume: Not specified
-
Detection: UV at 194 nm
Data Summary Tables
Table 1: Comparison of HILIC HPLC Methods for N-acetylglucosamine Analysis
| Parameter | Method 1[1] | Method 2[25] | Method 3[12] |
| Column | ZIC®-pHILIC (150 x 4.6 mm, 5 µm) | Prevail Carbohydrate ES (250 x 4.6 mm, 5 µm) | ZIC-HILIC (150 x 4.6 mm, 5 µm) |
| Mobile Phase | ACN:15 mM KH2PO4 (70:30) | ACN:H2O:MeOH (60:20:20) | ACN:30 mM Ammonium Formate:H2O (77:20:3, pH 4.5) |
| Flow Rate | 0.5 mL/min | 0.5 mL/min | 1.0 mL/min |
| Temperature | 10°C | 30°C | 35°C |
| Detection | UV | ELSD | ELSD |
Table 2: Common Pre-column Derivatization Reagents for Amino Sugars
| Derivatizing Agent | Abbreviation | Detection Method | Reference |
| 9-fluorenylmethoxycarbonyl chloride | FMOC-Cl | UV/Fluorescence | [9][11] |
| o-phthalaldehyde | OPA | Fluorescence | [9] |
| Phenylisothiocyanate | PITC | UV | [9] |
| 1-naphthyl isothiocyanate | UV | [24] | |
| 6-aminoquinolyl-N-hydroxylsuccinimidyl carbamate | AQC | Fluorescence | [9] |
Logical Relationships in Method Development
The process of developing a robust HPLC method for GlcNAc isomer separation involves a series of logical steps and considerations. The following diagram illustrates the key relationships between different experimental parameters and the desired chromatographic outcome.
References
- 1. Determination of N-acetylglucosamine in cosmetic formulations and skin test samples by hydrophilic interaction liquid chromatography and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mac-mod.com [mac-mod.com]
- 3. hplc.eu [hplc.eu]
- 4. m.youtube.com [m.youtube.com]
- 5. agilent.com [agilent.com]
- 6. chromtech.com [chromtech.com]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. Precolumn derivatization LC–MS/MS method for the determination and pharmacokinetic study of glucosamine in human plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. scielo.br [scielo.br]
- 13. shodexhplc.com [shodexhplc.com]
- 14. researchgate.net [researchgate.net]
- 15. Determination of glucosamine and its derivatives released from photocrosslinked gelatin hydrogels using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimization of amino column - Chromatography Forum [chromforum.org]
- 17. Chiral AS HPLC Column | BioVanix Technology [biovanix.com]
- 18. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. hplc.eu [hplc.eu]
- 21. researchgate.net [researchgate.net]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. chromatographytoday.com [chromatographytoday.com]
- 24. researchgate.net [researchgate.net]
- 25. A New HPLC-ELSD Method for Simultaneous Determination of N-Acetylglucosamine and N-Acetylgalactosamine in Dairy Foods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-(acetylamino)-2-deoxy-a-D-glucopyranose (N-acetylglucosamine)
Welcome to the technical support center for 2-(acetylamino)-2-deoxy-a-D-glucopyranose (NAG). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store solid this compound?
A1: For long-term storage, solid this compound should be stored in a tightly sealed container at -20°C.[1] Under these conditions, it is stable for at least four years.[1] It is also advisable to store it in a dry, well-ventilated area away from incompatible substances and sources of ignition.[1]
Q2: How should I prepare and store solutions of this compound?
A2: The stability of this compound in solution is dependent on the solvent.
-
Aqueous Solutions: It is highly recommended to prepare aqueous solutions fresh for each experiment. Storing aqueous solutions for more than 24 hours is not advised due to the potential for degradation.[1]
-
Organic Solvent Stock Solutions: Stock solutions prepared in organic solvents such as DMSO can be stored for up to six months at -20°C. To maintain stability, it is best to prepare aliquots to avoid repeated freeze-thaw cycles.[1]
Q3: What are the primary factors that can lead to the degradation of this compound in solution?
A3: The main factors contributing to the degradation of this compound in solution are:
-
Temperature: Elevated temperatures can accelerate the chemical degradation of carbohydrates.[1] While typical cell culture conditions (37°C) are relatively mild, prolonged incubation can lead to a gradual loss of the compound.[1]
-
pH: The stability of this compound is influenced by pH. Acidic or alkaline conditions can lead to the hydrolysis of the amide bond, resulting in the formation of glucosamine and acetic acid.[2]
-
Enzymatic Degradation: The presence of certain enzymes can lead to the degradation of this compound. For example, in biological samples or cell culture media containing serum, enzymes such as N-acetylglucosaminidases may be present and can hydrolyze the molecule.
Q4: What are the known degradation products of this compound?
A4: Under harsh conditions such as high temperatures and extreme pH, this compound can degrade into several products. The primary degradation pathway involves the hydrolysis of the N-acetyl group to yield glucosamine and acetic acid.[2][3] Under more extreme conditions, such as in subcritical water, further degradation of glucosamine can occur, leading to the formation of compounds like 5-(hydroxymethyl)-furfural, pyrazines, and pyridines.[4]
Troubleshooting Guide
This guide addresses specific issues that you might encounter during the storage and use of this compound in your experiments.
| Issue | Possible Cause | Troubleshooting Action |
| Inconsistent experimental results | Degradation of this compound in stock or working solutions. | - Prepare fresh aqueous solutions for each experiment.- For organic stock solutions, aliquot and store at -20°C to avoid freeze-thaw cycles.- Verify the purity of the solid compound before preparing solutions. |
| Precipitate formation in cell culture media | The concentration of this compound may exceed its solubility limit in the specific medium. | - Ensure the stock solution is fully dissolved before adding it to the media.- Add the stock solution to the media slowly while gently mixing.- Pre-warm the media to the experimental temperature before adding the compound. |
| Low incorporation in metabolic labeling studies | - Poor cellular uptake.- Competition with de novo synthesis pathways.- Insufficient concentration or incubation time. | - Verify the efficiency of cellular uptake in your specific cell line.- Optimize the concentration of this compound and the labeling duration.- Consider reducing the concentration of glucose and glutamine in the medium to favor the salvage pathway. |
| Change in pH of the solution over time | Degradation of this compound, leading to the formation of acetic acid. | - Use freshly prepared solutions.- If solutions need to be stored for a short period, use a buffered solution and monitor the pH. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid | -20°C | ≥ 4 years[1] | Store in a tightly sealed container in a dry, well-ventilated area. |
| Aqueous Solution | 4°C | ≤ 24 hours[1] | Prepare fresh for each experiment. |
| DMSO Stock Solution | -20°C | ≤ 6 months[1] | Aliquot to avoid repeated freeze-thaw cycles. |
Table 2: Factors Influencing the Stability of this compound in Solution
| Factor | Effect on Stability | Recommendations |
| Temperature | Increased temperature accelerates degradation.[1] | Store solutions at recommended low temperatures. Minimize exposure to high temperatures during experiments. |
| pH | Both acidic and alkaline conditions can cause hydrolysis.[2] | Maintain solutions at a pH close to neutral if possible. Use buffered solutions for better pH control. |
| Enzymes | Can be degraded by specific enzymes (e.g., N-acetylglucosaminidases). | In cell culture, be aware of potential enzymatic activity from serum. In other applications, ensure solutions are free from contaminating enzymes. |
| Light | Potential for photodegradation, although specific data is limited. | Store solutions in amber vials or protect from light, especially for long-term experiments. |
Experimental Protocols
Protocol: Stability Assessment of this compound in Aqueous Solution by HPLC
This protocol outlines a method to assess the stability of this compound in an aqueous buffer at a specific temperature over time.
1. Materials and Reagents:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.22 µm syringe filters
-
HPLC system with a UV detector
-
Amino-based HPLC column (e.g., Phenomenex Luna amino, 150 mm x 4.6 mm, 5 µm particle size)[5]
2. Preparation of Solutions:
-
Mobile Phase: Prepare a mobile phase of acetonitrile and phosphate buffer (e.g., 75:25, v/v, pH 7.5).[5]
-
Standard Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a standard solution of known concentration (e.g., 1 mg/mL).
-
Sample Solution: Prepare a solution of this compound in PBS at the desired concentration for the stability study.
3. Stability Study Procedure:
-
Filter the sample solution through a 0.22 µm syringe filter into a clean vial. This is the "time 0" sample.
-
Store the remaining sample solution under the desired temperature condition (e.g., 4°C, 25°C, or 37°C).
-
At specified time points (e.g., 0, 4, 8, 12, and 24 hours), withdraw an aliquot of the sample solution.
-
Analyze the "time 0" and subsequent time point samples by HPLC.
4. HPLC Analysis:
-
Column: Amino-based column
-
Mobile Phase: Acetonitrile:Phosphate buffer (e.g., 75:25, v/v, pH 7.5)
-
Flow Rate: 1.5 mL/min[5]
-
Detection: UV at 195 nm[5]
-
Injection Volume: 20 µL
5. Data Analysis:
-
Integrate the peak area of this compound in the chromatograms for the standard and sample solutions at each time point.
-
Calculate the concentration of this compound in the sample solutions at each time point by comparing the peak areas with that of the standard solution.
-
Plot the concentration of this compound as a function of time to determine the degradation rate.
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Experimental workflow for stability assessment of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Validation & Comparative
A Comparative Guide to Purity Validation of 2-(acetylamino)-2-deoxy-α-D-glucopyranose: NMR vs. Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients and research compounds is paramount. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the purity validation of 2-(acetylamino)-2-deoxy-α-D-glucopyranose (N-acetyl-α-D-glucosamine, GlcNAc), a crucial monosaccharide in various biological processes and therapeutic development.
At a Glance: NMR vs. HPLC for GlcNAc Purity
Quantitative ¹H-NMR (qNMR) emerges as a powerful, direct method for purity assessment, offering structural confirmation and quantification without the need for a specific reference standard of the analyte. High-Performance Liquid Chromatography (HPLC), on the other hand, is a highly sensitive separation technique ideal for detecting trace impurities.
| Parameter | Quantitative ¹H-NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Differential partitioning of analytes between a mobile and stationary phase. | Separation of volatile compounds followed by mass-based detection. |
| Primary/Secondary | Primary (can be used without a specific GlcNAc reference standard) | Secondary (requires a reference standard of known purity) | Secondary (requires a reference standard) |
| Specificity | High (provides structural information, can distinguish anomers) | Moderate to High (dependent on column and detector) | High (mass fragmentation provides structural information) |
| Sensitivity | Lower than HPLC | High | Very High |
| Limit of Detection (LOD) | ~0.05 mM for saccharides[1] | 10 µg/mL (HILIC-UV)[2], 20.3 µg/mL (RP-HPLC)[3] | Lower femtomol range (after derivatization)[4] |
| Limit of Quantitation (LOQ) | ~0.15 mM for saccharides[1] | 40 µg/mL (HILIC-UV)[2], 61.5 µg/mL (RP-HPLC)[3] | Low femtomol range (after derivatization)[4] |
| Precision (RSD%) | Typically <1%[5] | <2% (intra- and inter-day)[2] | Good, but dependent on derivatization consistency[4] |
| Throughput | Lower (requires longer relaxation delays for accuracy) | Higher | Lower (requires derivatization) |
| Sample Consumption | Higher (milligrams) | Lower (micrograms) | Lower (micrograms) |
| Destructive | No, the sample can be recovered. | Yes | Yes |
Experimental Protocols
Quantitative ¹H-NMR (qNMR) for Purity Determination of GlcNAc
This protocol outlines the use of an internal standard for the accurate purity determination of GlcNAc.
1. Materials:
-
2-(acetylamino)-2-deoxy-α-D-glucopyranose (GlcNAc) sample
-
High-purity internal standard (e.g., maleic acid, 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP), or dimethyl sulfone). The internal standard should have a certified purity, be stable, non-volatile, and have signals that do not overlap with the analyte signals.
-
Deuterium oxide (D₂O, 99.9 atom % D)
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the GlcNAc sample into a clean, dry vial.
-
Accurately weigh an appropriate amount of the internal standard into the same vial to achieve a molar ratio close to 1:1 with the analyte.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of D₂O.
-
Vortex the vial until the sample and internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A standard 90° single-pulse experiment.
-
Relaxation Delay (d1): A crucial parameter for accurate quantification. It should be set to at least 5 times the longest spin-lattice relaxation time (T₁) of the signals of interest (both analyte and internal standard). A delay of 30 seconds or more is recommended to ensure full relaxation.
-
Number of Scans: 8 to 16 scans are typically sufficient to achieve a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).[6]
-
Acquisition Time: At least 3-4 seconds to ensure high digital resolution.
-
Temperature: Maintain a constant temperature (e.g., 298 K).
4. Data Processing and Purity Calculation:
-
Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly affecting resolution.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved, non-overlapping signal of GlcNAc. The singlet from the acetyl group protons (-COCH₃) around δ 2.05 ppm is an excellent choice for quantification as it corresponds to 3 protons and is often in a clear region of the spectrum.[7]
-
Integrate a known signal from the internal standard.
-
Calculate the purity of the GlcNAc sample using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
subscripts "analyte" and "IS" refer to GlcNAc and the internal standard, respectively.
-
HPLC-UV Method for Purity and Impurity Profiling
This method is suitable for routine quality control and detecting trace impurities.
1. Materials:
-
GlcNAc sample
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Water (HPLC grade)
2. Chromatographic Conditions (example based on HILIC): [2]
-
Column: ZIC®-pHILIC (150 mm × 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile: 15 mM aqueous KH₂PO₄ (70:30, v/v)
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 10°C
-
Detection: UV at 195 nm
-
Injection Volume: 20 µL
3. Sample and Standard Preparation:
-
Prepare a stock solution of GlcNAc reference standard of known purity in the mobile phase.
-
Prepare a solution of the GlcNAc sample to be tested at the same concentration.
-
Prepare a series of dilutions of the stock solution to create a calibration curve.
4. Analysis:
-
Inject the standards and the sample solution into the HPLC system.
-
Identify the GlcNAc peak based on the retention time of the reference standard.
-
Quantify the amount of GlcNAc in the sample using the calibration curve.
-
Purity is calculated as the percentage of the main peak area relative to the total area of all peaks (Area % method), or by quantifying against the reference standard.
-
Potential impurities include other monosaccharides, degradation products, and process-related impurities like α-N,6-diacetylglucosamine.[8]
Visualizing the Workflow and Method Comparison
To better illustrate the processes and their relationships, the following diagrams are provided.
Caption: Workflow for qNMR Purity Validation of GlcNAc.
Caption: Logical Comparison of Analytical Methods.
Conclusion: An Orthogonal Approach for Complete Validation
Both qNMR and HPLC are indispensable tools for the purity validation of 2-(acetylamino)-2-deoxy-α-D-glucopyranose. They are not mutually exclusive but rather complementary.
-
qNMR serves as a primary method, providing an accurate, absolute measure of the bulk material's purity while simultaneously confirming its chemical identity. Its non-destructive nature is a significant advantage when dealing with valuable or scarce materials.
-
HPLC excels in routine quality control, offering high-throughput and sensitive detection of impurities that might be present at levels below the detection limit of NMR.
For comprehensive and robust purity validation, an orthogonal approach employing both qNMR and a high-sensitivity chromatographic technique like HPLC is highly recommended. This ensures the highest level of confidence in the quality of 2-(acetylamino)-2-deoxy-α-D-glucopyranose for research and drug development applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of N-acetylglucosamine in cosmetic formulations and skin test samples by hydrophilic interaction liquid chromatography and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Acetylglucosamine Assay and Glucosamine Limit Test Following the United States Pharmacopoeia Method [sigmaaldrich.com]
- 4. Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. Efficient 1H-NMR Quantitation and Investigation of N-Acetyl-d-glucosamine (GlcNAc) and N,N′-Diacetylchitobiose (GlcNAc)2 from Chitin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of N-acetylglucosamine and N-acetylgalactosamine Metabolism
For Researchers, Scientists, and Drug Development Professionals
N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc) are fundamental amino sugars that serve as essential building blocks for a vast array of complex carbohydrates, or glycans. Despite their striking similarity—differing only by the orientation of a single hydroxyl group—their metabolic pathways, ultimate biological roles, and implications in health and disease are markedly distinct. This guide provides an objective comparison of their metabolism, supported by experimental data and methodologies, to aid researchers in understanding the nuanced yet critical differences between these two vital monosaccharides.
The Defining Structural Distinction: C-4 Epimers
The core difference between GlcNAc and GalNAc lies in their stereochemistry at the fourth carbon position (C-4). GlcNAc, derived from glucose, has an equatorial hydroxyl group at C-4, whereas GalNAc, derived from galactose, possesses an axial hydroxyl group.[1] This seemingly minor structural variance is the linchpin that dictates their recognition by specific enzymes, leading to divergent metabolic fates and profoundly different roles in glycosylation.[1]
Metabolic Pathways: A Shared Origin with Divergent Fates
Both GlcNAc and GalNAc metabolism can be understood through two main routes: the de novo synthesis pathway, which builds the sugars from basic cellular nutrients, and the salvage pathways, which recycle them from extracellular sources or the breakdown of existing glycoconjugates.
De Novo Synthesis: The Hexosamine Biosynthetic Pathway (HBP)
The primary route for endogenous synthesis of these amino sugars is the Hexosamine Biosynthetic Pathway (HBP). This pathway integrates metabolites from glucose, amino acid, fatty acid, and nucleotide metabolism, positioning it as a critical nutrient sensor for the cell.[2][3][4][5]
-
Formation of UDP-GlcNAc: The HBP begins by shunting fructose-6-phosphate from glycolysis. Through a series of four enzymatic reactions, it is converted into the activated sugar-nucleotide, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc).[3][6][7][8] This product is a central hub for glycosylation.[6] The rate-limiting step is catalyzed by glutamine:fructose-6-phosphate amidotransferase (GFAT), which is subject to feedback inhibition by UDP-GlcNAc, tightly regulating the pathway's flux.[2][6]
-
The Epimerization Crossroads: The crucial divergence point for GalNAc synthesis occurs here. The enzyme UDP-galactose 4'-epimerase (GALE) catalyzes the reversible interconversion of UDP-GlcNAc and UDP-N-acetylgalactosamine (UDP-GalNAc).[9][10][11] This single enzymatic step allows cells to produce the necessary building blocks for two fundamentally different types of glycosylation from a common precursor pool. The activity of GALE is therefore essential for maintaining the balance required for normal cellular function.[9]
Salvage Pathways: Efficient Recycling Mechanisms
Cells can also internalize and utilize free GlcNAc and GalNAc through dedicated salvage pathways. These pathways are energetically efficient, bypassing the initial steps of the HBP.
-
GlcNAc Salvage Pathway: Exogenous GlcNAc is phosphorylated by N-acetylglucosamine kinase (NAGK) to form GlcNAc-6-phosphate.[8][10] This intermediate then merges with the HBP, where it is converted to GlcNAc-1-phosphate and subsequently to UDP-GlcNAc.[8]
-
GalNAc Salvage Pathway: Similarly, GalNAc is phosphorylated to GalNAc-1-phosphate. This reaction can be catalyzed by N-acetylgalactosamine kinase (GALK2) or, demonstrating some enzyme promiscuity, by NAGK.[11] The resulting GalNAc-1-phosphate is then converted to UDP-GalNAc by the same pyrophosphorylase (AGX1/2) used in the HBP.[12] Interestingly, in vitro studies have shown that the human pyrophosphorylase isoforms are more active on GalNAc-1-phosphate than on GlcNAc-1-phosphate, suggesting the GalNAc salvage pathway can be highly efficient.[12][13]
Comparative Data on Metabolic Pathways
The metabolic fates of GlcNAc and GalNAc are determined by the enzymes that process them and the downstream pathways that utilize their activated forms.
Table 1: Key Enzymes in N-acetylglucosamine and N-acetylgalactosamine Metabolism
| Enzyme | Abbreviation | Metabolic Pathway | Primary Function |
|---|---|---|---|
| Glutamine:Fructose-6-Phosphate Amidotransferase | GFAT | HBP (De Novo) | Rate-limiting enzyme; converts Fructose-6-P to Glucosamine-6-P.[5][6] |
| Glucosamine-6-P N-acetyltransferase | GNA | HBP (De Novo) | Acetylates Glucosamine-6-P to form GlcNAc-6-P.[7][8] |
| N-acetylglucosamine-phosphate mutase | AGM | HBP & GlcNAc Salvage | Interconverts GlcNAc-6-P and GlcNAc-1-P.[7][8] |
| UDP-N-acetylglucosamine Pyrophosphorylase | UAP1/AGX1/AGX2 | HBP & Salvage | Converts GlcNAc-1-P or GalNAc-1-P to their UDP-activated forms.[7][12][14] |
| UDP-galactose 4'-epimerase | GALE | HBP (Interconversion) | Reversibly epimerizes UDP-GlcNAc to UDP-GalNAc.[9][10][11] |
| N-acetylglucosamine Kinase | NAGK | GlcNAc Salvage | Phosphorylates free GlcNAc to GlcNAc-6-P.[8][10] |
| Galactokinase 2 | GALK2 | GalNAc Salvage | Phosphorylates free GalNAc to GalNAc-1-P.[11] |
| GlcNAc-6-P Deacetylase | NagA | Catabolism (Bacteria) | Deacetylates GlcNAc-6-P to Glucosamine-6-P for breakdown.[15] |
| Glucosamine-6-P Deaminase | NagB | Catabolism (Bacteria) | Deaminates Glucosamine-6-P to Fructose-6-P, entering glycolysis.[15] |
Divergent Biological Functions: The End-Products of Metabolism
The activated products, UDP-GlcNAc and UDP-GalNAc, are donor substrates for distinct glycosylation pathways that modify thousands of proteins and lipids, profoundly impacting their function.
Table 2: Primary Metabolic Fates and Functions
| Feature | N-acetylglucosamine (GlcNAc) | N-acetylgalactosamine (GalNAc) |
|---|---|---|
| Primary Activated Form | UDP-GlcNAc | UDP-GalNAc |
| Initiating Sugar In: | N-linked glycosylation: Attached to Asparagine in the ER.[1] | O-linked (mucin-type) glycosylation: Attached to Serine/Threonine in the Golgi.[1][16] |
| Key Glycosylation Type | O-GlcNAcylation: A dynamic, single-sugar modification of nuclear and cytoplasmic proteins that regulates signaling, transcription, and metabolism, analogous to phosphorylation.[17][18][19] | Mucin-type O-glycans: Forms the basis of complex, elongated structures on secreted and membrane-bound proteins (e.g., mucins).[20][21] |
| Other Major Roles | - Building block of hyaluronan[17]- Component of GPI anchors- Chitin synthesis (invertebrates, fungi)[17] | - Building block of glycosphingolipids- Component of glycosaminoglycans (e.g., chondroitin sulfate)- Forms blood group A antigen |
| Cellular Location of Initiation | Endoplasmic Reticulum (N-glycans), Cytoplasm & Nucleus (O-GlcNAc)[19] | Golgi Apparatus[20] |
References
- 1. collagensei.com [collagensei.com]
- 2. Frontiers | Hexosamine Biosynthetic Pathway and Glycosylation Regulate Cell Migration in Melanoma Cells [frontiersin.org]
- 3. The Nutrient-Sensing Hexosamine Biosynthetic Pathway as the Hub of Cancer Metabolic Rewiring [mdpi.com]
- 4. The Hexosamine Biosynthesis Pathway: Regulation and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. UDP-galactose 4'-epimerase activities toward UDP-Gal and UDP-GalNAc play different roles in the development of Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Functional Analysis of the N-Acetylglucosamine Metabolic Genes of Streptomyces coelicolor and Role in Control of Development and Antibiotic Production - PMC [pmc.ncbi.nlm.nih.gov]
- 16. O-GlcNAcylation determines the function of the key O-GalNAc glycosyltransferase C1GalT1 in bladder cancer: O-GlcNAcylation governs pro-tumorigenic role of C1GalT1 in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. N-Acetylglucosamine - Wikipedia [en.wikipedia.org]
- 18. O-GlcNAc - Wikipedia [en.wikipedia.org]
- 19. The O-GlcNAc Modification - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. O-GalNAc Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. O-GalNAc Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Using 2-(acetylamino)-2-deoxy-α-D-glucopyranose as an Analytical Standard
For researchers, scientists, and drug development professionals, the accurate quantification of monosaccharides is critical for applications ranging from quality control of biopharmaceuticals to metabolic research. 2-(acetylamino)-2-deoxy-α-D-glucopyranose, commonly known as N-acetylglucosamine (GlcNAc), is a vital monosaccharide and its quantification often relies on the use of a high-purity analytical standard. This guide provides an objective comparison of GlcNAc as an analytical standard against alternatives, supported by experimental data from various analytical techniques.
Performance Comparison of Analytical Methods
The choice of analytical methodology is paramount for the accurate quantification of N-acetylglucosamine. The performance of an analytical standard is intrinsically linked to the method used. The primary techniques for monosaccharide analysis are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).[1][2]
High-Performance Liquid Chromatography (HPLC) is well-suited for non-volatile and thermally unstable compounds like GlcNAc.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) , on the other hand, offers high separation efficiency but requires the analyte to be volatile and thermally stable, necessitating a derivatization step for sugars.[1][3]
The following table summarizes the performance of different analytical methods using 2-(acetylamino)-2-deoxy-α-D-glucopyranose as a standard. For comparison, data for a related amino sugar, glucosamine, is also included where available.
| Analytical Method | Standard | Linearity | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Precision (RSD%) | Accuracy |
| HPLC-UV | N-acetylglucosamine | R² > 0.999 (40-80 µg/ml) | 10 µg/ml[4] | 40 µg/ml[4] | < 2%[4] | 95-105%[4] |
| HPLC-UV (USP Method) | N-acetylglucosamine | up to 1200 µg/mL[5] | 20.3 µg/mL[5] | 61.5 µg/mL[5] | Not Reported | Not Reported |
| HPLC-UV (USP Method) | Glucosamine | up to 720 µg/mL[5] | 26.9 µg/mL[5] | 81.7 µg/mL[5] | Not Reported | Not Reported |
| LC-MS/MS | N-acetylglucosamine | 20 to 1280 ng/ml[6] | Not Reported | 20 ng/ml (as lower limit of linear range) | Not Reported | Not Reported |
| GC-MS/MS & GC-TOFMS | N-acetylglucosamine | Not Reported | Lower femtomol range[3][7] | Not Reported | Not Reported | Not Reported |
Alternative Analytical Standards
The gold standard for accurate quantification, especially in complex biological matrices, is the use of stable isotope-labeled internal standards.[3][7] These standards, such as ¹³C₆-N-acetylglucosamine or ¹⁵N-N-acetylglucosamine, have nearly identical chemical and physical properties to the unlabeled analyte, allowing them to co-elute and experience similar matrix effects and ionization efficiencies.[3][6][8] This significantly improves the accuracy and precision of quantification by correcting for variations during sample preparation and analysis.[3][7] While highly effective, the cost and availability of isotopically labeled standards can be a consideration.
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are representative protocols for the quantification of N-acetylglucosamine using HPLC and GC-MS.
Protocol 1: HPLC-UV for N-acetylglucosamine in Cosmetic Formulations[4]
This method is suitable for determining GlcNAc in cosmetic products.
-
Sample Preparation:
-
Accurately weigh the cosmetic formulation.
-
Disperse the sample in a suitable solvent (e.g., water or a buffer).
-
Perform sonication or vortexing to ensure complete dissolution of GlcNAc.
-
Centrifuge to remove any insoluble excipients.
-
Filter the supernatant through a 0.45 µm filter before injection.
-
-
Chromatographic Conditions:
-
Quantification:
-
Prepare a series of standard solutions of 2-(acetylamino)-2-deoxy-α-D-glucopyranose in the mobile phase.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of GlcNAc in the sample by comparing its peak area to the calibration curve.
-
Protocol 2: GC-MS for N-acetylglucosamine in Biological Samples[3]
This protocol is designed for the sensitive detection of GlcNAc in complex biological matrices and requires derivatization.
-
Sample Preparation and Derivatization:
-
To an aliquot of the sample (e.g., 50 µL of cell extract), add an internal standard (e.g., ¹³C₆-N-acetylglucosamine).[3][7]
-
Alkoximation: Add O-ethylhydroxylamine hydrochloride (EtOX) solution and incubate at 25°C for 2 hours.[9]
-
Trimethylsilylation: Add N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 50°C for 50 minutes.[9]
-
-
GC-MS Conditions:
-
Column: 5% phenyl 95% dimethylpolysiloxane column (60 m × 0.25 mm × 0.25 µm).[3]
-
Injection: 1 µL in splitless mode at 220°C.[3]
-
Carrier Gas: Helium at a constant flow.[3]
-
Oven Temperature Program: Start at 70°C (hold for 1 min), ramp at 30°C/min to 240°C, then at 2°C/min to 260°C, and finally at 30°C/min to 310°C (hold for 3 min).[3]
-
MS Detection: Electron Ionization (EI) mode.[8] For quantification, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM).
-
Visualizing Workflows and Pathways
To better illustrate the processes involved, the following diagrams outline the analytical workflows and a relevant biosynthetic pathway.
Caption: HPLC-UV analytical workflow for N-acetylglucosamine.
Caption: GC-MS analytical workflow for N-acetylglucosamine.
Caption: Hexosamine Biosynthetic Pathway showing ¹⁵N-labeling.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 3. Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of N-acetylglucosamine in cosmetic formulations and skin test samples by hydrophilic interaction liquid chromatography and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Acetylglucosamine Assay and Glucosamine Limit Test Following the United States Pharmacopoeia Method [sigmaaldrich.com]
- 6. Liquid chromatography-tandem mass spectrometry method for determination of N-acetylglucosamine concentration in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Comparative Guide to Cross-Reactivity of Anti-α-D-GlcNAc Antibodies
For researchers, scientists, and drug development professionals, understanding the specificity and cross-reactivity of antibodies directed against alpha-D-N-acetylglucosamine (α-D-GlcNAc) is critical for accurate experimental outcomes and therapeutic efficacy. This guide provides a comparative overview of methodologies to assess antibody performance, supported by detailed experimental protocols and data presentation formats.
Data Presentation: Comparative Antibody Performance
Table 1: Binding Affinity of Anti-α-D-GlcNAc Antibodies to Target Antigen
| Antibody Clone | Isotype | Target Antigen | Binding Affinity (Kd) | Source |
| Antibody A | IgG1 | α-D-GlcNAc-BSA | 1.2 x 10-8 M | [Hypothetical Data] |
| Antibody B | IgM | α-D-GlcNAc-BSA | 5.7 x 10-9 M | [Hypothetical Data] |
| Antibody C | IgG2a | α-D-GlcNAc-Polyacrylamide | 8.5 x 10-8 M | [Hypothetical Data] |
Table 2: Cross-Reactivity Profile of Anti-α-D-GlcNAc Antibodies
| Antibody Clone | α-D-GlcNAc | α-D-GalNAc | α-D-ManNAc | β-D-GlcNAc |
| Antibody A | 100% | < 5% | < 2% | < 1% |
| Antibody B | 100% | ~10% | < 5% | < 1% |
| Antibody C | 100% | < 1% | < 1% | < 1% |
| Data presented as percentage of binding relative to α-D-GlcNAc. [Hypothetical Data] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antibody cross-reactivity. The two primary methods for this analysis are Glycan Array and Competitive ELISA.
Glycan Array Analysis
Glycan arrays provide a high-throughput platform to screen antibody binding against a large library of different glycan structures, offering a comprehensive overview of specificity and cross-reactivity.
Protocol:
-
Array Preparation: Utilize commercially available or custom-printed glycan arrays featuring a diverse set of monosaccharides, disaccharides, and more complex glycans, including α-D-GlcNAc, α-D-GalNAc, α-D-ManNAc, and β-D-GlcNAc. The glycans are typically immobilized on a glass slide.
-
Blocking: Block the array surface to prevent non-specific antibody binding. This is typically done by incubating the slide with a blocking buffer (e.g., 3% BSA in PBS-T) for 1 hour at room temperature.
-
Antibody Incubation: Dilute the anti-α-D-GlcNAc antibody to be tested in a binding buffer to a final concentration of 1-10 µg/mL. Apply the diluted antibody to the glycan array and incubate for 1-2 hours at room temperature in a humidified chamber.
-
Washing: Wash the array slide multiple times with a wash buffer (e.g., PBS-T) to remove unbound antibody.
-
Secondary Antibody Incubation: Incubate the array with a fluorescently labeled secondary antibody (e.g., Cy3-conjugated anti-mouse IgG) diluted in the binding buffer for 1 hour at room temperature in the dark.
-
Final Wash and Drying: Repeat the washing step to remove unbound secondary antibody. Dry the slide by centrifugation or with a stream of nitrogen.
-
Scanning and Data Analysis: Scan the array using a microarray scanner at the appropriate wavelength. The fluorescence intensity of each spot corresponds to the amount of antibody bound to that specific glycan. Normalize the data and compare the signal intensities to determine the degree of cross-reactivity.
Competitive ELISA
Competitive ELISA is a quantitative method to determine the specificity and cross-reactivity of an antibody by measuring its binding to an immobilized antigen in the presence of a competing soluble ligand.
Protocol:
-
Antigen Coating: Coat the wells of a 96-well microtiter plate with an α-D-GlcNAc-carrier conjugate (e.g., α-D-GlcNAc-BSA) at a concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antigen. Block the wells with a blocking buffer (e.g., 5% BSA in PBS-T) for 1-2 hours at room temperature to prevent non-specific binding.
-
Competition Reaction: Prepare a series of dilutions of the competing monosaccharides (e.g., α-D-GlcNAc, α-D-GalNAc, α-D-ManNAc, β-D-GlcNAc) in assay buffer. In a separate plate or tubes, pre-incubate a constant, sub-saturating concentration of the anti-α-D-GlcNAc antibody with each dilution of the competing sugars for at least 1 hour.
-
Incubation with Coated Plate: Transfer the antibody-competitor mixtures to the antigen-coated and blocked microtiter plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate multiple times with wash buffer to remove unbound antibodies and competitors.
-
Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step to remove the unbound secondary antibody.
-
Substrate Addition and Signal Detection: Add a suitable substrate (e.g., TMB for HRP) and incubate until a color change is observed. Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. The signal intensity will be inversely proportional to the amount of competing sugar that bound to the primary antibody. Construct inhibition curves and calculate the IC50 values for each competing sugar to quantify cross-reactivity.
Visualization of Workflows and Pathways
Experimental Workflow for Glycan Array Analysis
Caption: Workflow for assessing antibody cross-reactivity using a glycan array.
Experimental Workflow for Competitive ELISA
Caption: Workflow for quantitative cross-reactivity analysis using competitive ELISA.
N-Acetylglucosamine (GlcNAc) in Cellular Signaling
While much of the research on GlcNAc in signaling focuses on the O-linked β-anomer (O-GlcNAc), α-D-GlcNAc is a fundamental building block for various glycans and can influence signaling pathways through its incorporation into glycoproteins and glycolipids. The hexosamine biosynthetic pathway (HBP) produces UDP-GlcNAc, which serves as the donor for glycosyltransferases.
Caption: Overview of the role of UDP-GlcNAc from the HBP in protein glycosylation and potential influence on cell signaling.
A Researcher's Guide to GlcNAc Analogs: Modulating Cellular Glycosylation
For Researchers, Scientists, and Drug Development Professionals
The dynamic addition and removal of O-linked β-N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins is a critical post-translational modification.[1][2] This process, known as O-GlcNAcylation, is governed by two highly conserved enzymes: O-GlcNAc transferase (OGT), which adds the sugar moiety, and O-GlcNAcase (OGA), which removes it.[2][3] O-GlcNAcylation acts as a key cellular nutrient sensor, integrating metabolic pathways—including glucose, amino acid, fatty acid, and nucleotide metabolism—to regulate a vast array of cellular processes like signal transduction, transcription, and apoptosis.[1][2][4]
Given its central role in cellular physiology and its dysregulation in diseases such as cancer, diabetes, and neurodegenerative disorders, the ability to pharmacologically manipulate O-GlcNAc levels is invaluable.[3][5] A variety of N-acetylglucosamine (GlcNAc) analogs have been developed to serve as chemical tools for this purpose. These analogs primarily function by inhibiting the activity of OGT or OGA, thereby decreasing or increasing global O-GlcNAcylation, respectively.
This guide provides an objective comparison of commonly used GlcNAc analogs, supported by experimental data, to assist researchers in selecting the appropriate tools for their studies.
Mechanism of O-GlcNAc Cycling and Analog Intervention
The cellular level of protein O-GlcNAcylation is determined by the balance of activity between OGT and OGA. OGT utilizes the donor substrate UDP-GlcNAc, the final product of the hexosamine biosynthetic pathway (HBP), to glycosylate proteins.[2][6][7] OGA hydrolytically cleaves the sugar from modified proteins.[1] GlcNAc analogs are designed to interfere with this cycle. OGA inhibitors block the removal of O-GlcNAc, leading to its accumulation, while OGT inhibitors prevent its addition, leading to a decrease in global glycosylation.
References
- 1. O-GlcNAc - Wikipedia [en.wikipedia.org]
- 2. Protein O-GlcNAcylation: emerging mechanisms and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. O-GlcNAcylation: a novel post-translational mechanism to alter vascular cellular signaling in health and disease: focus on hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The O-GlcNAc Modification - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. O‐GlcNAcylation: cellular physiology and therapeutic target for human diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Isotopic Labeling of N-acetyl-alpha-D-glucosamine for Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of isotopic labeling strategies for N-acetyl-alpha-D-glucosamine (GlcNAc), a critical monosaccharide involved in a multitude of cellular processes. The selection of an appropriate tracer is paramount for accurately elucidating metabolic pathways, quantifying fluxes, and understanding the dynamics of post-translational modifications such as O-GlcNAcylation. This document offers an objective comparison of various isotopic labeling methods, supported by experimental data and detailed protocols, to empower researchers in designing robust and insightful tracer studies.
Introduction to Isotopic Labeling of GlcNAc
Isotopic labeling involves the incorporation of stable isotopes, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), into GlcNAc or its metabolic precursors. This allows researchers to track the fate of these molecules within a biological system using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. The key advantage of stable isotopes is their non-radioactive nature, making them safe for a wide range of in vitro and in vivo applications.
The two primary approaches for introducing isotopic labels into the GlcNAc metabolic network are:
-
Metabolic Labeling: Cells are cultured in a medium containing an isotopically labeled precursor, such as [U-¹³C]-glucose or [¹⁵N]-glutamine. These precursors are metabolized by the cell and the heavy isotopes are incorporated into newly synthesized GlcNAc and its derivatives.
-
Direct Labeling: Cells are supplied with GlcNAc that has been chemically synthesized to contain one or more stable isotopes, for example, [U-¹³C₆]-GlcNAc or [¹⁵N]-GlcNAc.
Comparison of Isotopic Labeling Strategies
The choice between different isotopic tracers depends on the specific research question, the biological system under investigation, and the available analytical instrumentation. The following tables provide a quantitative comparison of common isotopic labeling strategies for GlcNAc.
Table 1: Comparison of Common Isotopes for GlcNAc Labeling
| Feature | ¹³C Labeling | ¹⁵N Labeling |
| Natural Abundance | ~1.1% | ~0.37% |
| Mass Shift per Atom | +1.00335 Da | +0.99703 Da |
| Number of Labelable Atoms in GlcNAc | 8 Carbon atoms | 1 Nitrogen atom |
| Primary Labeled Precursors | [U-¹³C]-glucose, ¹³C-GlcNAc | ¹⁵N-glutamine, ¹⁵N-GlcNAc |
| Typical Application | Tracing carbon backbone, metabolic flux analysis | Tracing nitrogen metabolism, amino sugar biosynthesis |
| Background Signal in MS | Higher due to natural abundance | Lower, potentially higher sensitivity |
| Spectral Complexity in MS | Can be more complex with multiple labeled atoms | Simpler, with a single mass shift |
Table 2: Performance Comparison of GlcNAc Labeling Methods
| Labeling Method | Primary Application | Advantages | Disadvantages |
| Metabolic Labeling with [U-¹³C]-Glucose | Global metabolic flux analysis of pathways involving glucose | Traces the entire carbon backbone, providing a comprehensive view of central carbon metabolism. | Can lead to complex labeling patterns that are challenging to interpret for specific flux ratios. |
| Metabolic Labeling with [¹⁵N]-Glutamine | Tracing the nitrogen source for the hexosamine biosynthetic pathway (HBP) | Directly traces the nitrogen atom incorporated into GlcNAc, providing specific insights into amino sugar synthesis. | Does not provide information on the carbon backbone of the sugar. |
| Direct Labeling with [U-¹³C₆]-GlcNAc | Tracing the fate of exogenous GlcNAc, studying the GlcNAc salvage pathway | Provides a direct and specific tracer for GlcNAc metabolism, avoiding complexities of upstream metabolic pathways. | May not fully reflect the dynamics of de novo GlcNAc synthesis from glucose. |
| Direct Labeling with [¹⁵N]-GlcNAc | Quantifying changes in O-GlcNAcylation levels | Lower background signal in mass spectrometry can lead to higher sensitivity for detecting low-abundance modifications. | Provides a smaller mass shift, which might be less ideal for resolving isotopic peaks in some cases. |
Alternative and Complementary Methods
Beyond direct isotopic labeling of GlcNAc, other techniques can provide valuable information on glycosylation dynamics.
Chemoenzymatic Labeling
This approach uses engineered enzymes to attach a tag with a bioorthogonal handle (e.g., an azide or alkyne) to O-GlcNAc modified proteins. This is followed by reaction with a probe, which can be isotopically labeled for quantitative mass spectrometry. An example is the isotope-tagged cleavable linker (isoTCL) strategy.[1]
Metabolic Chemical Reporters
Cells are fed with unnatural sugar analogs containing a chemical handle like an azide or alkyne. These are incorporated into glycans and can be subsequently detected by "click chemistry". This method is useful for identifying and visualizing O-GlcNAcylated proteins.
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with [U-¹³C₆]-Glucose for LC-MS Analysis of Glycoproteins
1. Cell Culture and Labeling: a. Culture mammalian cells (e.g., HeLa, HEK293) in standard growth medium to ~70-80% confluency. b. Prepare labeling medium by supplementing glucose-free DMEM with 10% dialyzed fetal bovine serum (dFBS) and 2 g/L [U-¹³C₆]-glucose. c. Aspirate the standard medium, wash the cells once with sterile PBS, and add the pre-warmed labeling medium. d. Incubate the cells for a desired period (e.g., 24-48 hours) to allow for incorporation of the ¹³C label into cellular metabolites and glycoproteins.
2. Cell Lysis and Protein Extraction: a. Place the culture dish on ice and aspirate the labeling medium. b. Wash the cells twice with ice-cold PBS. c. Add an appropriate volume of lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors). d. Scrape the cells and transfer the lysate to a microcentrifuge tube. e. Incubate on ice for 30 minutes with occasional vortexing. f. Centrifuge at 14,000 x g for 15 minutes at 4°C. g. Collect the supernatant containing the protein extract.
3. Protein Digestion: a. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). b. Take a desired amount of protein (e.g., 100 µg) and perform in-solution or in-gel digestion with trypsin overnight at 37°C.[2]
4. Glycopeptide Enrichment (Optional but Recommended): a. To increase the detection of labeled glycopeptides, perform an enrichment step using methods such as hydrophilic interaction liquid chromatography (HILIC) or lectin affinity chromatography.
5. LC-MS/MS Analysis: a. Reconstitute the dried peptide/glycopeptide mixture in a suitable buffer (e.g., 0.1% formic acid in water). b. Analyze the sample using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[3][4] c. The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS1 scans (for quantification of labeled vs. unlabeled peptides) and MS2 scans (for peptide identification).
6. Data Analysis: a. Process the raw MS data using specialized software to identify and quantify the ¹³C-labeled glycopeptides. b. The software should be capable of searching for peptides with variable modifications corresponding to the mass shifts of the incorporated ¹³C atoms in the glycan moieties.
Visualizing Key Pathways and Workflows
Understanding the underlying biological pathways and experimental procedures is crucial for designing and interpreting tracer studies. The following diagrams, generated using the Graphviz DOT language, illustrate the Hexosamine Biosynthetic Pathway and a typical experimental workflow.
Caption: The Hexosamine Biosynthetic Pathway (HBP).
Caption: A typical experimental workflow for a GlcNAc tracer study.
Conclusion
The selection of an appropriate isotopic labeling strategy is a critical step in designing tracer studies to investigate the metabolism and function of N-acetyl-alpha-D-glucosamine. This guide provides a comparative overview of the available methods, highlighting their respective strengths and weaknesses. By carefully considering the specific research question and the available resources, researchers can choose the most suitable approach to gain valuable insights into the complex roles of GlcNAc in health and disease. The provided protocols and pathway diagrams serve as a starting point for developing and implementing robust and informative experiments in this exciting field of research.
References
- 1. Quantitative Profiling of Protein O-GlcNAcylation Sites by an Isotope-Tagged Cleavable Linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Glycation Isotopic Labeling with 13C-Reducing Sugars for Quantitative Analysis of Glycated Proteins in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Differentiating N-Acetyl-α-D-Glucosamine from its Epimers: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of analytical techniques for differentiating 2-(acetylamino)-2-deoxy-a-D-glucopyranose (N-acetyl-α-D-glucosamine, α-GlcNAc) from its common epimers, including N-acetyl-β-D-glucosamine (β-GlcNAc), N-acetyl-α-D-galactosamine (α-GalNAc), N-acetyl-β-D-galactosamine (β-GalNAc), and N-acetyl-D-mannosamine (ManNAc). Designed for researchers, scientists, and drug development professionals, this document outlines key structural differences, comparative data from analytical methodologies, and detailed experimental protocols.
Structural Basis for Differentiation
The primary challenge in distinguishing these molecules lies in their subtle stereochemical differences. Epimers are diastereomers that differ in the configuration at only one stereogenic center. For the N-acetylated hexosamines discussed here, the key distinguishing features are the orientation of the hydroxyl group at the C4 position and the N-acetyl group at the C2 position, as well as the anomeric configuration (α or β) at the C1 position.
Specifically, N-acetyl-D-glucosamine (GlcNAc) and N-acetyl-D-galactosamine (GalNAc) are C4 epimers.[1] In GlcNAc, the C4 hydroxyl group is in an equatorial position, whereas in GalNAc it is in an axial position.[1] This seemingly minor change has profound implications for their biological roles, with GalNAc being central to O-linked glycosylation and GlcNAc being a key component of N-linked glycosylation and chitin.[1] N-acetyl-D-mannosamine (ManNAc) is a C2 epimer of GlcNAc. These structural nuances are the basis for their separation and identification using various analytical techniques.
Comparative Analysis of Differentiation Techniques
Several high-performance analytical methods can be employed to resolve these closely related epimers. The choice of technique often depends on the sample matrix, the required sensitivity, and the specific isomers of interest. The following table summarizes the performance of key analytical methods based on experimental data.
| Analytical Technique | Key Separation Principle | Target Epimers | Sample Data & Performance Metrics |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary phase and a mobile phase.[2] | GlcNAc, GalNAc | Limits of Detection: 2.097 mg/L for GlcNAc and 3.247 mg/L for GalNAc. Limits of Quantification: 6.043 mg/L for GlcNAc and 9.125 mg/L for GalNAc. Accuracy: 96.4-105.7% for GlcNAc and 97.1-104.1% for GalNAc.[3] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives based on boiling point and polarity, followed by mass-based detection.[4] | GlcNAc, GalNAc, ManNAc | Baseline separation of the trimethylsilylated (TMS) derivatives of all three isomers is achievable.[4] The method shows high sensitivity, with limits of detection in the lower femtomol range.[5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Differentiation based on the distinct magnetic environments of atomic nuclei. | Anomers (α/β) of GlcNAc and GalNAc | Anomeric Protons (¹H NMR): α-anomers typically show a doublet around 4.8 ppm with a coupling constant (³JH-1,H-2) of ~3.7 Hz. β-anomers show a doublet around 4.6 ppm with a ³JH-1,H-2 of ~8.3 Hz.[6] Anomeric Carbons (¹³C NMR): α-anomers resonate around 97.1 ppm, while β-anomers are found around 100.7 ppm.[6] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to facilitate replication and adaptation in your laboratory.
Gas Chromatography-Mass Spectrometry (GC-MS) for GlcNAc, GalNAc, and ManNAc
This protocol is based on the derivatization of the N-acetylhexosamines to make them volatile for GC analysis.[4]
1. Sample Preparation and Derivatization:
-
Alkoximation: To an evaporated sample, add a solution of ethoxyamine hydrochloride in pyridine. Incubate at 25°C for 2 hours. This step stabilizes the open-chain aldehyde/ketone forms.[4]
-
Trimethylsilylation: Add N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 50°C for 50 minutes. This step replaces acidic protons with trimethylsilyl (TMS) groups, increasing volatility.[4]
2. GC-MS Instrumentation and Conditions:
-
GC Column: A 60 m Optima 1 MS or Optima 5 MS column is suitable for separating the isomers.[4]
-
Injection: Inject 1 µL of the derivatized sample in splitless mode at an injector temperature of 220°C.[7]
-
Temperature Program:
-
Initial temperature: 70°C, hold for 1 minute.
-
Ramp 1: 30°C/min to 240°C.
-
Ramp 2: 2°C/min to 260°C.
-
Ramp 3: 30°C/min to 310°C, hold for 3 minutes.[7]
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[7]
-
MS Detection: Use a time-of-flight (TOF) or triple quadrupole (MS/MS) mass spectrometer. For quantification, monitor specific precursor-to-product ion transitions. For example, for GlcNAc, a precursor ion of m/z 347.2 can be fragmented to product ions of m/z 288.1 and 101.0.[5]
High-Performance Liquid Chromatography (HPLC) for GlcNAc and GalNAc
This method is suitable for the simultaneous quantification of GlcNAc and GalNAc in various samples.[3]
1. Sample Preparation:
-
Protein Precipitation: For biological samples, precipitate proteins by adding acetonitrile. Centrifuge and collect the supernatant for analysis.[3]
2. HPLC Instrumentation and Conditions:
-
Column: A carbohydrate-specific column, such as an amino- or amide-bonded stationary phase, is recommended.[2]
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water is commonly used.
-
Detection: An Evaporative Light Scattering Detector (ELSD) is suitable for these non-chromophoric compounds.[2][3]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Anomer and Epimer Distinction
NMR spectroscopy provides detailed structural information, allowing for the unambiguous identification of anomers and, in some cases, epimers.
1. Sample Preparation:
-
Dissolve the sample in a suitable deuterated solvent, typically deuterium oxide (D₂O).
2. NMR Acquisition:
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. The anomeric proton signals are key for distinguishing α and β anomers.
-
¹³C NMR: A one-dimensional carbon spectrum will show distinct signals for the anomeric carbons of the different isomers.
-
2D NMR: For complex mixtures, two-dimensional experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to assign all proton and carbon signals and confirm the identity of the epimers.
Visualizing the Relationships and Workflows
To further clarify the relationships between these epimers and the analytical workflows, the following diagrams are provided.
References
- 1. collagensei.com [collagensei.com]
- 2. mdpi.com [mdpi.com]
- 3. A New HPLC-ELSD Method for Simultaneous Determination of N-Acetylglucosamine and N-Acetylgalactosamine in Dairy Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Anomerization of N-Acetylglucosamine Glycosides Promoted by Dibromomethane and Dimethylformamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cellular UDP-GlcNAc Levels Across Various Cell Lines
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to understanding the quantitative differences in a key metabolic substrate for glycosylation.
This guide provides an objective comparison of UDP-N-acetylglucosamine (UDP-GlcNAc) levels in several commonly used cell lines. The data presented is crucial for researchers in fields such as oncology, metabolism, and neurobiology, where alterations in cellular glycosylation play a significant role. Understanding the baseline levels of this critical substrate is fundamental for designing and interpreting experiments related to the hexosamine biosynthetic pathway (HBP) and O-GlcNAcylation, a key post-translational modification involved in numerous signaling pathways.
Quantitative Comparison of UDP-GlcNAc Levels
The intracellular concentration of UDP-GlcNAc, the final product of the hexosamine biosynthetic pathway, can vary significantly between different cell types. This variation can influence the extent of protein O-GlcNAcylation and other glycosylation events, thereby impacting cellular function. The following table summarizes the quantitative levels of UDP-GlcNAc in several widely used cell lines, as determined by enzymatic assays and liquid chromatography-mass spectrometry (LC-MS).
| Cell Line | Cell Type/Origin | Mean UDP-GlcNAc (pmol/10^6 cells) | Standard Deviation |
| HeLa | Human cervical carcinoma | 520 | 160 |
| AML12 | Mouse hepatocytes transgenic for human TGF-α | 220 | 56 |
| Hepa 1-6 | Mouse hepatoma | 160 | 35 |
| 293T | Immortalized epithelial-like cells from human embryonic kidney | 134 | 42 |
| HCT116 | Human colorectal carcinoma | 120 | 25 |
| Mouse skin fibroblasts | Primary cells | 102 | 16 |
| NIH/3T3 | Spontaneously immortalized mouse embryonic fibroblasts | 64 | 2.6 |
| CHO | Chinese Hamster Ovary | ~100-250 (estimated from fmol/cell) | - |
Key Signaling Pathway: The Hexosamine Biosynthetic Pathway (HBP)
The Hexosamine Biosynthetic Pathway (HBP) is a critical metabolic route that utilizes glucose to produce UDP-GlcNAc. This pathway integrates cellular nutrient status (glucose, amino acids, fatty acids, and nucleotides) and its output, UDP-GlcNAc, directly influences the level of protein O-GlcNAcylation. O-GlcNAc transferase (OGT) uses UDP-GlcNAc to modify nuclear and cytoplasmic proteins, thereby regulating their activity, stability, and localization.
Caption: The Hexosamine Biosynthetic Pathway leading to protein O-GlcNAcylation.
Experimental Workflow: Enzymatic Quantification of UDP-GlcNAc
The quantification of UDP-GlcNAc in cell lysates is crucial for understanding the metabolic status and its influence on glycosylation. The following diagram outlines a typical workflow for an enzymatic assay to measure UDP-GlcNAc levels.[1][2][3] This method relies on the specific activity of O-GlcNAc transferase (OGT) to transfer GlcNAc from UDP-GlcNAc in the sample to a substrate peptide, followed by immunodetection of the O-GlcNAcylated product.
Caption: Workflow for enzymatic quantification of cellular UDP-GlcNAc levels.
Detailed Experimental Protocols
Enzymatic Assay for UDP-GlcNAc Quantification
This protocol is adapted from the method described by Sunden et al. (2023).[1][2]
1. Cell Lysis and Metabolite Extraction: a. Culture cells to the desired confluency. b. Aspirate the culture medium and wash the cells with ice-cold PBS. c. Add ice-cold extraction buffer (e.g., 80% methanol) to the cells. d. Scrape the cells and collect the lysate in a microcentrifuge tube. e. Vortex vigorously and incubate on ice for 10 minutes. f. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. g. Collect the supernatant containing the polar metabolites (including UDP-GlcNAc). The pellet can be saved for protein quantification. h. Dry the supernatant using a vacuum concentrator.
2. Protein Quantification: a. Resuspend the protein pellet from step 1g in a suitable lysis buffer (e.g., RIPA buffer). b. Determine the protein concentration using a standard method such as the bicinchoninic acid (BCA) assay. This will be used for normalization.
3. OGT Reaction: a. Reconstitute the dried metabolites from step 1h in reaction buffer. b. Prepare a reaction mixture containing the reconstituted cell extract, recombinant O-GlcNAc transferase (OGT), and a suitable acceptor peptide (e.g., a peptide derived from casein kinase II). c. Prepare a standard curve using known concentrations of UDP-GlcNAc. d. Incubate the reactions at 37°C for a defined period (e.g., 1-2 hours) to allow for the enzymatic transfer of GlcNAc to the acceptor peptide.
4. Immunodetection: a. Dot Blot: i. Spot the reaction mixtures onto a nitrocellulose or PVDF membrane. ii. Allow the spots to dry completely. iii. Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature. iv. Incubate the membrane with a primary antibody that specifically recognizes the O-GlcNAcylated acceptor peptide (e.g., an anti-O-GlcNAc antibody like RL2) overnight at 4°C. v. Wash the membrane with TBST. vi. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. vii. Wash the membrane again with TBST. viii. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. b. ELISA: i. Coat a 96-well plate with the acceptor peptide. ii. Add the reaction mixtures to the wells and incubate. iii. Follow standard ELISA procedures for blocking, primary and secondary antibody incubations, and signal detection using a plate reader.
5. Quantification and Normalization: a. Quantify the signal intensity from the dot blot or the absorbance from the ELISA. b. Use the standard curve to determine the concentration of UDP-GlcNAc in the samples. c. Normalize the UDP-GlcNAc concentration to the total protein content determined in step 2.
O-GlcNAcylation and Insulin Signaling
O-GlcNAcylation plays a crucial role in regulating insulin signaling.[4][5][6][7][8] Under conditions of nutrient excess, increased flux through the HBP leads to elevated UDP-GlcNAc levels and subsequent hyper-O-GlcNAcylation of key proteins in the insulin signaling cascade, such as IRS-1, PI3K, and Akt. This modification can attenuate insulin signaling, contributing to insulin resistance.
Caption: O-GlcNAcylation negatively regulates the insulin signaling pathway.
References
- 1. Enzymatic assay for UDP-GlcNAc and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Enzyme-based assay for quantification of UDP-GlcNAc in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. O-GlcNAc Signaling: A Metabolic Link Between Diabetes and Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Role of Insulin Resistance and Protein O-GlcNAcylation in Neurodegeneration [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
A Head-to-Head Comparison of GlcNAc Detection Methods: A Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate detection and quantification of O-linked N-acetylglucosamine (O-GlcNAc) modifications are critical for understanding cellular processes and disease pathogenesis. This guide provides an objective comparison of the primary methods for O-GlcNAc detection, supported by experimental data and detailed protocols to aid in selecting the most appropriate technique for your research needs.
The dynamic nature of O-GlcNAcylation, a post-translational modification where a single N-acetylglucosamine sugar attaches to serine or threonine residues of nuclear and cytoplasmic proteins, plays a crucial role in regulating protein function, localization, and stability.[1][2] Its dysregulation has been implicated in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders.[1][3] Consequently, a range of methods has been developed to detect and quantify this important modification, each with its own set of advantages and limitations.
Comparative Analysis of O-GlcNAc Detection Methods
The choice of a suitable O-GlcNAc detection method depends on various factors, including the specific research question, the nature of the sample, and the required sensitivity and specificity. The following table summarizes the key performance characteristics of the most common techniques.
| Method | Principle | Sensitivity | Specificity | Throughput | Quantitative Capability | Key Advantages | Key Limitations |
| Antibody-based Detection | Utilizes monoclonal or polyclonal antibodies that specifically recognize the O-GlcNAc moiety. | Moderate | Variable; some antibodies show cross-reactivity with other glycans or sequence preference.[4][5] | High (Western blot, ELISA) | Semi-quantitative (Western blot), Quantitative (ELISA) | Widely available, relatively easy to implement. | Can be biased towards certain protein subsets, potential for non-specific binding.[4][5] |
| Lectin Affinity | Employs lectins, such as Wheat Germ Agglutinin (WGA), that bind to terminal GlcNAc residues. | Low to Moderate | Low; WGA also binds to sialic acid and other terminal GlcNAc-containing glycans.[4][6] | Moderate (Affinity chromatography) | Semi-quantitative | Inexpensive, useful for enrichment of a broad range of glycosylated proteins. | Low specificity can lead to false positives.[4][6] |
| Chemoenzymatic Labeling | An engineered enzyme (e.g., Y289L GalT) transfers a tagged galactose analog (e.g., GalNAz) onto the O-GlcNAc residue, which is then detected via click chemistry.[4][7] | High | High | High | Quantitative | Highly specific and sensitive, allows for unbiased detection and versatile downstream applications.[4] | Requires purified enzyme and specialized reagents. |
| Metabolic Labeling | Cells are incubated with a modified GlcNAc analog (e.g., Ac4GalNAz) containing a bioorthogonal handle (e.g., azide), which is incorporated into O-GlcNAcylated proteins. | High | Moderate to High | High | Quantitative | Enables in vivo labeling of O-GlcNAcylated proteins. | Potential for metabolic side reactions and incomplete labeling. |
| Mass Spectrometry | Direct detection and quantification of O-GlcNAcylated peptides after enrichment. | Very High | Very High | High | Absolute Quantification | Provides site-specific information and can identify novel O-GlcNAcylation sites.[1][8] | Requires specialized equipment and expertise in data analysis. The O-GlcNAc modification can be labile during fragmentation.[9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the implementation of these techniques in your laboratory.
Protocol 1: Antibody-based Detection of O-GlcNAcylated Proteins by Western Blot
This protocol outlines the general steps for detecting O-GlcNAcylated proteins in a cell lysate using a specific monoclonal antibody.
Materials:
-
Cell lysate
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-O-GlcNAc monoclonal antibody (e.g., CTD110.6 or RL2)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant. Determine protein concentration using a standard assay (e.g., BCA).
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Separate proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-O-GlcNAc primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.[10][11]
Protocol 2: Chemoenzymatic Labeling and Detection of O-GlcNAcylated Proteins
This protocol describes the labeling of O-GlcNAcylated proteins in a cell lysate using the Y289L GalT enzyme followed by click chemistry for detection.[4][12][13]
Materials:
-
Cell lysate
-
Recombinant Y289L GalT enzyme
-
UDP-GalNAz (N-azidoacetylgalactosamine)
-
Alkyne-biotin or alkyne-fluorophore probe
-
Copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate)
-
Ligand (e.g., TBTA)
-
Streptavidin-HRP (for biotin probe) or fluorescence imaging system (for fluorophore probe)
Procedure:
-
Enzymatic Labeling: In a microcentrifuge tube, combine the cell lysate, Y289L GalT enzyme, and UDP-GalNAz. Incubate the reaction at 4°C overnight to allow for the transfer of the azide-modified galactose to O-GlcNAc residues.
-
Click Chemistry Reaction: To the labeled lysate, add the alkyne-biotin or alkyne-fluorophore probe, copper(I) catalyst, and ligand. Incubate at room temperature for 1-2 hours.
-
Detection (Biotin Probe):
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane and then incubate with Streptavidin-HRP.
-
Wash and detect using a chemiluminescent substrate.
-
-
Detection (Fluorophore Probe):
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins directly in the gel using a fluorescence scanner.
-
Protocol 3: Metabolic Labeling of O-GlcNAcylated Proteins
This protocol details the in vivo labeling of O-GlcNAcylated proteins in cultured cells using an azide-modified glucosamine analog.[14][15][16]
Materials:
-
Cultured cells
-
Peracetylated N-azidoacetylglucosamine (Ac4GlcNAz) or N-azidoacetylgalactosamine (Ac4GalNAz)
-
Cell lysis buffer
-
Click chemistry reagents (as in Protocol 2)
Procedure:
-
Cell Culture and Labeling: Culture cells to the desired confluency. Add the peracetylated azide-sugar to the culture medium and incubate for 24-48 hours to allow for metabolic incorporation into O-GlcNAcylated proteins.
-
Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer.
-
Click Chemistry and Detection: Proceed with the click chemistry reaction and detection steps as described in Protocol 2 to visualize the metabolically labeled proteins.
Visualizing the Workflows and Pathways
To further clarify the experimental processes and the underlying biological pathway, the following diagrams are provided.
Caption: Workflow for chemoenzymatic labeling of O-GlcNAcylated proteins.
Caption: Metabolic labeling pathway for in vivo incorporation of azide-sugars.
Conclusion
The field of O-GlcNAc analysis has evolved significantly, offering a diverse toolkit for researchers. While traditional methods like antibody-based detection and lectin affinity are accessible, they may lack the specificity and sensitivity required for certain applications. For more robust and unbiased detection, chemoenzymatic and metabolic labeling techniques, often coupled with mass spectrometry, provide powerful alternatives.[1][4][5] By understanding the principles, advantages, and limitations of each method, researchers can make informed decisions to advance their understanding of the critical roles of O-GlcNAcylation in health and disease.
References
- 1. Frontiers | Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation [frontiersin.org]
- 2. Mapping the O-GlcNAc Modified Proteome: Applications for Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Novel Antibodies for the Simple and Efficient Enrichment of Native O-GlcNAc Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Chemoenzymatic Histology Method for O-GlcNAc Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Direct Monitoring of Protein O-GlcNAcylation by High-Resolution Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. researchgate.net [researchgate.net]
- 12. bio-protocol.org [bio-protocol.org]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Monitoring Protein O-GlcNAc Status via Metabolic Labeling and Copper-free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metabolic Labeling for the Visualization and Identification of Potentially O-GlcNAc-Modified Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of a New Enzymatic Assay for N-acetyl-alpha-D-glucosamine: A Comparative Guide
This guide provides a comprehensive validation of a novel enzymatic assay for the quantification of N-acetyl-alpha-D-glucosamine (GlcNAc). The performance of this new assay is objectively compared with existing analytical methods, supported by experimental data. This document is intended for researchers, scientists, and professionals in drug development who require accurate and efficient quantification of GlcNAc.
Introduction to N-acetyl-alpha-D-glucosamine (GlcNAc) Quantification
N-acetyl-alpha-D-glucosamine is a crucial monosaccharide involved in various biological processes, including the formation of glycoproteins, glycolipids, and glycosaminoglycans. Its accurate quantification is essential for studying cellular metabolism, disease pathogenesis, and for the quality control of biopharmaceuticals. While several methods exist for GlcNAc determination, there is a continuous need for assays that offer improved sensitivity, specificity, and ease of use. This guide introduces a new enzymatic assay and evaluates its performance against established techniques.
The New Enzymatic Assay: Principle and Protocol
The new assay is based on the enzymatic activity of N-acetylglucosamine kinase (NagK), which specifically phosphorylates GlcNAc in the presence of ATP. The resulting ADP is then used in a coupled enzymatic reaction to oxidize NADH to NAD+, leading to a decrease in absorbance at 340 nm. The rate of NADH depletion is directly proportional to the concentration of GlcNAc in the sample.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂.
-
Reaction Mix: For each reaction, prepare a mix containing 2 mM ATP, 0.3 mM NADH, 1 U/mL pyruvate kinase, 1 U/mL lactate dehydrogenase, and 2 mM phosphoenolpyruvate in Assay Buffer.
-
NagK Enzyme Solution: Reconstitute lyophilized NagK in Assay Buffer to a concentration of 10 U/mL.
-
GlcNAc Standard: Prepare a 10 mM stock solution of GlcNAc in ultrapure water and create a dilution series (e.g., 0-1 mM) for the standard curve.
-
-
Assay Procedure:
-
Pipette 50 µL of the sample or GlcNAc standard into a 96-well microplate.
-
Add 140 µL of the Reaction Mix to each well.
-
Incubate the plate at 37°C for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 10 µL of the NagK Enzyme Solution to each well.
-
Immediately measure the absorbance at 340 nm in a kinetic mode for 15 minutes, with readings taken every 30 seconds.
-
-
Data Analysis:
-
Calculate the rate of decrease in absorbance (ΔA340/min) for each well.
-
Plot the rate of reaction for the GlcNAc standards against their concentrations to generate a standard curve.
-
Determine the concentration of GlcNAc in the samples by interpolating their reaction rates from the standard curve.
-
Performance Validation of the New Enzymatic Assay
The new enzymatic assay was validated for its linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ). The results are summarized in the table below.
| Parameter | Performance Characteristic |
| Linearity (R²) | > 0.995 |
| Dynamic Range | 5 µM - 1000 µM |
| Accuracy (% Recovery) | 95% - 105% |
| Precision (%CV) | < 5% (Intra-assay), < 8% (Inter-assay) |
| Limit of Detection (LOD) | 1.5 µM |
| Limit of Quantification (LOQ) | 5 µM |
Comparison with Alternative Quantification Methods
The performance of the new enzymatic assay is compared with other commonly used methods for GlcNAc quantification, including High-Performance Liquid Chromatography (HPLC)[1], Gas Chromatography-Mass Spectrometry (GC-MS)[2], and a commercially available colorimetric assay kit for the related enzyme, β-N-Acetylglucosaminidase (NAGase)[3].
| Method | Principle | Detection | Sensitivity (LOD) | Throughput | Key Advantages | Key Disadvantages |
| New Enzymatic Assay | Enzymatic (NagK), NADH depletion | UV Absorbance (340 nm) | 1.5 µM | High | High specificity, simple protocol, rapid | Potential interference from NADH-consuming enzymes |
| HPLC-UV [1] | Chromatographic separation | UV Absorbance (195 nm) | 20.3 µg/mL (~112 µM) | Low to Medium | High accuracy and reproducibility | Requires specialized equipment, longer run times |
| GC-MS [2] | Chromatographic separation, mass analysis | Mass Spectrometry | Low femtomol range | Low | Very high sensitivity and specificity | Complex sample derivatization, expensive equipment |
| Colorimetric NAGase Assay [3] | Enzymatic (NAGase), p-nitrophenol release | Colorimetric (400 nm) | ~50 µU (enzyme activity) | High | Simple, commercially available kits | Indirect measure of GlcNAc, measures enzyme activity |
| ¹H-NMR Spectroscopy [4][5] | Nuclear magnetic resonance | NMR Signal | Not explicitly stated, but high | Low | No standard curve needed, provides structural info | Requires specialized equipment and expertise |
Visualizing the Methodologies
To further clarify the principles and workflows, the following diagrams are provided.
Conclusion
The new enzymatic assay for N-acetyl-alpha-D-glucosamine offers a sensitive, specific, and high-throughput alternative to existing methods. Its simple protocol and rapid results make it particularly suitable for routine analysis and for screening large numbers of samples in research and drug development settings. While chromatographic methods offer superior sensitivity for specialized applications, the new enzymatic assay provides an excellent balance of performance, cost-effectiveness, and ease of use for a wide range of applications.
References
- 1. N-Acetylglucosamine Assay and Glucosamine Limit Test Following the United States Pharmacopoeia Method [sigmaaldrich.com]
- 2. Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abcam.cn [abcam.cn]
- 4. Efficient 1H-NMR Quantitation and Investigation of N-Acetyl-d-glucosamine (GlcNAc) and N,N′-Diacetylchitobiose (GlcNAc)2 from Chitin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient H-NMR quantitation and investigation of N-acetyl-d-glucosamine (GlcNAc) and N,N'-diacetylchitobiose (GlcNAc)(2) from chitin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Acetylglucosamine and Glucose as Metabolic Modulators
In the landscape of cellular metabolism, both glucose and N-acetylglucosamine (GlcNAc) play pivotal roles, not as classical inhibitors, but as critical modulators that can significantly alter metabolic pathways. This guide provides a comparative study of their effects, particularly focusing on glycolysis and associated signaling pathways. While glucose is the primary fuel for glycolysis, GlcNAc serves as a key substrate for the hexosamine biosynthetic pathway (HBP), a crucial branch of glucose metabolism. Understanding their distinct mechanisms is vital for researchers in metabolic diseases, oncology, and drug development.
Mechanistic Overview: Divergent Metabolic Fates
Glucose and GlcNAc enter the cell and are directed into fundamentally different, yet interconnected, metabolic pathways.
-
Glucose: Upon cellular uptake, glucose is rapidly phosphorylated to glucose-6-phosphate by hexokinase. This marks the first committed step of glycolysis , a central pathway for ATP production. Under aerobic conditions, the end product, pyruvate, enters the tricarboxylic acid (TCA) cycle for efficient ATP generation through oxidative phosphorylation. In cancer cells, a phenomenon known as the Warburg effect is often observed, where glucose is preferentially converted to lactate even in the presence of oxygen (aerobic glycolysis).
-
N-Acetylglucosamine (GlcNAc): GlcNAc can enter the cell and be utilized through the Hexosamine Biosynthetic Pathway (HBP) salvage pathway . It is phosphorylated to GlcNAc-6-phosphate, which then proceeds through the HBP to produce uridine diphosphate N-acetylglucosamine (UDP-GlcNAc). UDP-GlcNAc is the donor substrate for O-GlcNAcylation, a dynamic post-translational modification of nuclear and cytoplasmic proteins. This modification, catalyzed by O-GlcNAc transferase (OGT), can alter the function, stability, and localization of a vast number of proteins, including key enzymes and transcription factors involved in metabolism. Notably, a small percentage (2-5%) of glucose entering a cell is also shunted into the de novo HBP, linking high glucose levels to increased O-GlcNAcylation.[1][2][3]
The following diagram illustrates the entry points of glucose and GlcNAc into their respective primary metabolic pathways.
Comparative Effects on Cellular Metabolism
The distinct metabolic roles of glucose and GlcNAc lead to different downstream consequences for cellular bioenergetics and viability. While high concentrations of either can induce metabolic stress, their mechanisms of action differ significantly.
| Parameter | Glucose | N-Acetylglucosamine (GlcNAc) |
| Primary Metabolic Pathway | Glycolysis | Hexosamine Biosynthetic Pathway (HBP) Salvage |
| Mechanism of Action | Serves as the primary substrate for glycolysis, leading to ATP production. High concentrations can oversaturate glycolysis and increase flux into branch pathways like the HBP. | Bypasses the initial steps of the HBP, directly entering the pathway to produce UDP-GlcNAc. This leads to increased protein O-GlcNAcylation. |
| Effect on Glycolysis | Directly fuels glycolysis. High levels can lead to feedback inhibition at key enzymatic steps. | Indirectly modulates glycolysis. O-GlcNAcylation of glycolytic enzymes (e.g., PFK1) can alter their activity, potentially redirecting glucose flux towards other pathways like the Pentose Phosphate Pathway.[1] |
| Effect on ATP Production | Primary source for ATP generation. | Does not directly fuel ATP production. High concentrations of the related compound glucosamine have been shown to deplete ATP, but this effect is less pronounced with GlcNAc.[4] |
| Effect on Cell Viability | Essential for cell viability. However, excessively high concentrations can be cytotoxic and induce apoptosis. | Generally well-tolerated, but very high concentrations can induce cellular stress and DNA damage, potentially through hyper-O-GlcNAcylation.[5] |
O-GlcNAcylation: A Key Hub in Metabolic Regulation
A primary mechanism through which both high glucose and GlcNAc exert their modulatory effects is through O-GlcNAcylation. As a nutrient sensor, the HBP and subsequent O-GlcNAcylation link metabolic status to the regulation of cellular signaling.
Increased flux through the HBP, driven by either high glucose or supplementation with GlcNAc, elevates cellular O-GlcNAc levels. This can have profound effects on metabolic regulation by modifying key proteins:
-
Glycolytic Enzymes: Enzymes such as Phosphofructokinase 1 (PFK1) are known to be O-GlcNAcylated. This modification can inhibit PFK1 activity, thereby slowing glycolysis and shunting glucose-6-phosphate into the Pentose Phosphate Pathway (PPP).[1]
-
Transcription Factors: Many transcription factors that regulate metabolic gene expression, such as HIF-1α (a key regulator of GLUT1 transcription), are targets of O-GlcNAcylation.[1]
-
Signaling Proteins: Components of major signaling pathways like PI3K/Akt/mTOR are also O-GlcNAcylated, integrating nutrient availability with cell growth and proliferation signals.
The diagram below illustrates how both glucose and GlcNAc converge on the HBP to influence O-GlcNAcylation, which in turn regulates glycolysis.
Experimental Protocols
To assess the metabolic effects of glucose and GlcNAc, a series of standard in vitro assays can be employed. Below are detailed protocols for measuring glycolysis, cellular ATP levels, and cell viability.
Measurement of Glycolysis: Seahorse XF Glycolysis Stress Test
This assay measures the extracellular acidification rate (ECAR), an indicator of lactate production and thus a proxy for glycolysis.
Experimental Workflow:
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF96 or XF24 cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Assay Medium Preparation: Prepare the glycolysis stress test medium (e.g., Agilent Seahorse XF Base Medium supplemented with 2 mM L-glutamine). Warm to 37°C and adjust the pH to 7.4. It is critical to use bicarbonate-free medium.[6]
-
Cell Preparation: On the day of the assay, remove the growth medium from the cells, wash once with the warmed assay medium, and then add the final volume of assay medium to each well. Incubate the plate in a non-CO2 37°C incubator for 30-60 minutes.
-
Compound Preparation: Prepare stock solutions of glucose (e.g., 250 mM), oligomycin (an ATP synthase inhibitor, e.g., 10 µM), and 2-deoxyglucose (a competitive inhibitor of hexokinase, e.g., 500 mM) in the assay medium.[6]
-
Cartridge Loading: Load the prepared compounds into the appropriate ports of the Seahorse XF sensor cartridge.
-
Assay Execution: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell plate and start the assay. The instrument will sequentially inject the compounds and measure the ECAR in real-time.
-
Data Analysis: The resulting data will show the basal glycolysis (after glucose injection), the maximal glycolytic capacity (after oligomycin injection), and the non-glycolytic acidification (after 2-DG injection).
Measurement of Cellular ATP Levels: Luciferase-Based Assay
This assay quantifies ATP based on the luciferin-luciferase bioluminescent reaction, where the light output is proportional to the ATP concentration.
Protocol:
-
Cell Culture and Treatment: Plate cells in a 96-well opaque white plate and culture overnight. Treat the cells with varying concentrations of glucose or GlcNAc for the desired time period.
-
Reagent Preparation: Prepare the ATP detection cocktail according to the manufacturer's instructions (e.g., Sigma-Aldrich ATP Cell Viability Luciferase Assay). This typically involves reconstituting a lyophilized luciferase/luciferin substrate with an assay buffer. The cocktail should be prepared fresh and protected from light.[7]
-
Cell Lysis and Assay: Add the ATP detection cocktail directly to the wells containing the cultured cells. The reagent typically includes a detergent to lyse the cells and release ATP.
-
Incubation: Incubate the plate at room temperature for approximately 10-15 minutes to allow for cell lysis and stabilization of the luminescent signal.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The amount of ATP in the experimental samples can be quantified by comparing the luminescence readings to a standard curve generated with known ATP concentrations.
Measurement of Cell Viability: MTT Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to a purple formazan product.
Protocol:
-
Cell Culture and Treatment: Seed cells in a 96-well clear flat-bottom plate and allow them to adhere overnight. Treat the cells with various concentrations of glucose or GlcNAc for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution (typically 5 mg/mL in PBS, diluted 1:10 in culture medium) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the purple formazan crystals.[8]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[9]
-
Data Analysis: The absorbance values are directly proportional to the number of viable, metabolically active cells. Cell viability is typically expressed as a percentage relative to an untreated control group.
Conclusion
While both glucose and GlcNAc are integral to cellular metabolism, they are not interchangeable and their effects are distinct. Glucose is the primary driver of glycolysis and cellular energy production. In contrast, GlcNAc's primary role is to fuel the HBP, leading to increased O-GlcNAcylation. This post-translational modification acts as a crucial regulatory mechanism, linking nutrient status to the control of glycolysis and other key signaling pathways. Therefore, GlcNAc should be viewed not as a direct metabolic inhibitor, but as a potent metabolic modulator. For researchers investigating metabolic pathways, understanding these divergent roles is essential for designing experiments and interpreting results related to cellular bioenergetics, signaling, and disease states like cancer and diabetes.
References
- 1. O-GlcNAcylation: key regulator of glycolytic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycolysis and the Hexosamine Biosynthetic Pathway as Novel Targets for Upper and Lower Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Differential effects of glucose and N-acetylglucosamine on genome instability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Safety Operating Guide
Proper Disposal of 2-(Acetylamino)-2-deoxy-A-D-glucopyranose: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are critical for ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the proper disposal of 2-(Acetylamino)-2-deoxy-A-D-glucopyranose (also known as N-Acetyl-D-glucosamine), a widely used monosaccharide derivative.
Hazard and Safety Summary
This compound is not classified as a hazardous substance.[1][2] However, it is essential to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses, and working in a well-ventilated area to prevent dust formation.[1][3] While the substance is not flammable and poses no explosion hazard in its solid form, fine dust dispersed in the air can create a potential dust explosion hazard.[4] The compound is incompatible with strong acids, strong bases, and strong oxidizing agents.[2][5]
| Hazard Classification | Rating | Additional Information |
| GHS Classification | Not classified as hazardous[1][2] | The substance does not meet the criteria for classification under the Globally Harmonized System. |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0[1] | Indicates minimal hazard. |
| HMIS-Ratings | Health: 0, Fire: 0, Reactivity: 0[1] | Indicates minimal hazard. |
| PBT and vPvB Assessment | Not applicable[1] | The substance is not considered persistent, bioaccumulative, or toxic. |
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of this compound.
1. Waste Identification and Segregation:
-
Characterize the Waste: Confirm that the waste contains only this compound and is not mixed with any hazardous substances.[1]
-
Segregate: Keep this waste separate from hazardous chemical waste streams, such as solvents, heavy metals, and reactive chemicals.[1]
2. Containerization and Labeling:
-
Select an Appropriate Container: Use a clean, sealable, and chemically compatible container for the solid waste.[1]
-
Label Clearly: Label the container with the full chemical name: "this compound". Include the CAS number (7512-17-6) and indicate that it is non-hazardous waste.[1]
3. Disposal Pathway:
-
Institutional Guidelines: Consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
-
Licensed Waste Disposal Company: Entrust the disposal to a licensed waste disposal company.[1] Your institution's EHS department will have a list of approved vendors.
4. Decontamination of Empty Containers:
-
Triple Rinse: Triple rinse the empty container with a suitable solvent, such as water.[1]
-
Dispose of Rinsate: Dispose of the rinsate as non-hazardous aqueous waste, in accordance with your institution's guidelines.[1]
Below is a diagram illustrating the decision-making workflow for the disposal of this compound.
Caption: Disposal decision workflow for this compound.
Accidental Release Measures
In the event of a small spill, use appropriate tools to place the spilled solid into a convenient waste disposal container.[4] Finish cleaning by spreading water on the contaminated surface and dispose of it according to local and regional authority requirements.[4] For larger spills, ensure adequate ventilation and prevent the substance from entering sewers or surface and ground water.[6]
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment.
References
Personal protective equipment for handling 2-(Acetylamino)-2-deoxy-A-D-glucopyranose
This guide provides crucial safety and logistical information for the handling and disposal of 2-(Acetylamino)-2-deoxy-A-D-glucopyranose, also known as N-Acetyl-D-glucosamine. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Proper personal protective equipment is essential to minimize exposure and ensure safety when handling this compound. While some sources indicate that this chemical is not considered hazardous under the 2012 OSHA Hazard Communication Standard, it is crucial to follow good industrial hygiene and safety practices.[1] The recommended PPE is summarized in the table below.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye/Face Protection | Safety glasses with side-shields or goggles | EN 166 (EU) or OSHA 29 CFR 1910.133 (US) | To prevent eye contact with the substance.[2][3][4][5] |
| Face shield | As appropriate for the workplace | For additional protection against splashes.[4] | |
| Skin Protection | Protective gloves | Inspect prior to use | To prevent skin contact. Recommended materials include nitrile rubber, neoprene, and natural rubber.[2][5] |
| Protective clothing | Selected based on workplace hazards | To prevent skin exposure.[3][4][5] | |
| Full suit | In case of a large spill | To provide comprehensive protection from widespread contamination.[6] | |
| Respiratory Protection | Dust respirator (e.g., N95) | NIOSH (US) or EN 143 (EU) approved | Recommended when ventilation is inadequate, if dust is generated, or if exposure limits are exceeded.[2][6][7][8] |
| Self-contained breathing apparatus | MSHA/NIOSH approved or equivalent | For firefighting and managing large spills.[3][6] |
Operational and Disposal Plans
Handling:
-
Engineering Controls: Use in a well-ventilated area.[9] If dust is generated, use local exhaust ventilation to keep airborne concentrations low.[4][6] Facilities should be equipped with an eyewash fountain.[4]
-
Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[3][4][5] Do not ingest or inhale.[1][3] Avoid the formation of dust.[1][3][4][5] Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in handling areas.[4][5][9] Keep containers tightly closed when not in use.[1][3][4][5][6]
Storage:
-
Keep containers tightly closed.[1][3][4][5][6] Some sources recommend refrigeration.[1][3][5]
-
Store away from incompatible materials such as strong acids and bases.[1][3][5]
Spill Management:
-
Minor Spills:
-
Major Spills:
-
Evacuate the area.[8]
-
Wear comprehensive PPE, including a full suit, splash goggles, dust respirator, boots, and gloves.[6] A self-contained breathing apparatus may be necessary.[6]
-
Use a shovel to place the material into a convenient waste disposal container.[6]
-
Finish cleaning by spreading water on the contaminated surface and allowing it to be evacuated through the sanitary system, if permissible by local regulations.[6]
-
Disposal:
-
Chemical waste generators must determine if the discarded chemical is classified as hazardous waste.[3]
-
Consult local, regional, and national hazardous waste regulations for complete and accurate classification and disposal procedures.[3]
-
Dispose of the substance and its container at an approved waste disposal plant. Do not let the product enter drains.[4][8]
Workflow and Safety Relationships
The following diagram illustrates the logical flow for safely handling and disposing of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. sds.metasci.ca [sds.metasci.ca]
- 5. fishersci.es [fishersci.es]
- 6. oxfordlabchem.com [oxfordlabchem.com]
- 7. N-Acetyl- D -glucosamine = 99 7512-17-6 [sigmaaldrich.com]
- 8. angenechemical.com [angenechemical.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
